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Core Science & Biosynthesis

Foundational

(R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride chemical structure and properties

Technical Monograph: (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Executive Summary (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a high-value chiral scaffold in medicinal chemistry, functioning as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Executive Summary

(R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a high-value chiral scaffold in medicinal chemistry, functioning as a critical intermediate for central nervous system (CNS) active agents. Structurally, it belongs to the 3-arylpyrrolidine class, a "privileged structure" known for its ability to mimic the spatial arrangement of monoamine neurotransmitters like dopamine and serotonin.[1]

This compound is particularly significant as a precursor to 3-PPP (Preclamol) analogs and other dopaminergic modulators.[1] Its 3-methoxy substitution pattern serves as a metabolically stable bioisostere or prodrug for the 3-hydroxyl group, which is essential for hydrogen-bonding interactions within G-protein coupled receptors (GPCRs), specifically Dopamine D2/D3 and Serotonin 5-HT receptors.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name (3R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
Common Name (R)-3-(3-Anisyl)pyrrolidine HCl
CAS Number (HCl) 1095545-66-6 (General/Racemic entry often used; specific enantiomer requires resolution)
CAS Number (Free Base) 38175-35-8
Molecular Formula C₁₁H₁₅NO[2][3][4][5] · HCl
Molecular Weight 213.70 g/mol
SMILES CO[C@H]1CC(C2=CC=CC(OC)=C2)C1.Cl
Physical Properties
Property Value / Observation
Appearance White to off-white crystalline solid
Melting Point > 180°C (Decomposes; typical for HCl salts of this class)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Conjugate Acid) ~9.5 (Pyrrolidine nitrogen)
Chirality (R)-Enantiomer (Dextrorotatory in most solvents)
Hygroscopicity Hygroscopic; store under desiccant

Synthetic Pathways & Manufacturing

The synthesis of the enantiopure (R)-isomer is typically achieved via Classical Resolution of the racemic mixture, as this offers the highest reliability and scalability compared to asymmetric catalysis.[1]

Primary Route: Succinimide Reduction & Resolution

This "Self-Validating" protocol ensures high enantiomeric excess (ee > 98%) through iterative crystallization.[1]

Step 1: Construction of the 3-Arylpyrrolidine Core (Racemic)

  • Condensation: 3-Methoxybenzaldehyde is condensed with diethyl succinate (Stobbe condensation) followed by hydrolysis and decarboxylation to yield 3-(3-methoxyphenyl)succinic acid .[1]

  • Cyclization: The acid is reacted with urea or ammonia at high temperature (180-200°C) to form 3-(3-methoxyphenyl)succinimide .[1]

  • Reduction: The succinimide is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the racemic 3-(3-methoxyphenyl)pyrrolidine .[1]

Step 2: Chiral Resolution (The Critical Step)

  • Salt Formation: Dissolve racemic pyrrolidine in hot ethanol. Add 0.5 equivalents of (S)-(+)-Mandelic acid or Di-p-toluoyl-L-tartaric acid .

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-amine precipitates due to differential solubility.[1]

  • Validation: Filter crystals and measure optical rotation. Recrystallize until constant rotation is achieved.[1]

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM.

  • HCl Salt Formation: Treat the chiral free base with 4M HCl in dioxane to precipitate the final hydrochloride salt.

SynthesisWorkflow Start 3-Methoxybenzaldehyde + Diethyl Succinate Intermediate1 3-(3-Methoxyphenyl)succinic acid Start->Intermediate1 Stobbe Condensation Intermediate2 3-(3-Methoxyphenyl)succinimide (Cyclization with Urea) Intermediate1->Intermediate2 180°C, -CO2 Racemate Racemic 3-(3-Methoxyphenyl)pyrrolidine (LiAlH4 Reduction) Intermediate2->Racemate Reduction Resolution Chiral Resolution Add (S)-Mandelic Acid Racemate->Resolution Crystals Diastereomeric Salt Precipitate (R-Amine + S-Acid) Resolution->Crystals Crystallization Filtrate Filtrate (Enriched S-isomer) Resolution->Filtrate FreeBase (R)-3-(3-Methoxyphenyl)pyrrolidine (Free Base) Crystals->FreeBase NaOH / DCM FinalProduct (R)-3-(3-Methoxyphenyl)pyrrolidine HCl (Final Salt Formation) FreeBase->FinalProduct HCl / Dioxane

Figure 1: Synthetic workflow for the production of the (R)-enantiomer via classical resolution.

Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be met.

Proton NMR (¹H-NMR)

Solvent: D₂O or CD₃OD, 400 MHz

  • δ 7.30 - 7.35 (m, 1H): Aromatic ring proton (C5).

  • δ 6.85 - 6.95 (m, 3H): Aromatic ring protons (C2, C4, C6).

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.40 - 3.60 (m, 2H): Pyrrolidine C5 protons (adjacent to N).

  • δ 3.10 - 3.30 (m, 2H): Pyrrolidine C2 protons.

  • δ 3.05 (m, 1H): Chiral center proton (C3).

  • δ 2.00 - 2.30 (m, 2H): Pyrrolidine C4 protons.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Expectation: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (verify with racemic standard). Target ee > 98%.

Pharmacological Relevance

(R)-3-(3-Methoxyphenyl)pyrrolidine acts as a pharmacophore for the 3-hydroxyphenyl moiety found in dopamine.

  • Mechanism: The pyrrolidine nitrogen mimics the basic amine of dopamine, while the aromatic ring mimics the catechol core.[1] The 3-methoxy group prevents rapid sulfation/glucuronidation (metabolic stability) but can be O-demethylated in vivo to the active phenol.[1]

  • Receptor Targets:

    • Dopamine D2/D3 Receptors: Partial agonist or antagonist activity depending on N-substitution (e.g., N-propyl).

    • Sigma Receptors: High affinity binding often observed with 3-phenylpyrrolidines.[1]

  • Structure-Activity Relationship (SAR): The (R)-enantiomer often exhibits a distinct pharmacological profile compared to the (S)-isomer. In the related 3-PPP series, one enantiomer is a partial agonist while the other is an antagonist (the "enantiomeric switch").[1]

Pharmacology Compound (R)-3-(3-Methoxyphenyl)pyrrolidine Metabolism CYP2D6 (O-Demethylation) Compound->Metabolism Receptor2 Sigma-1 Receptor (Neuroprotection) Compound->Receptor2 Direct Binding ActiveMetabolite (R)-3-(3-Hydroxyphenyl)pyrrolidine (Active Phenol) Metabolism->ActiveMetabolite Receptor1 Dopamine D2/D3 (Modulation) ActiveMetabolite->Receptor1 High Affinity

Figure 2: Pharmacological activation pathway and receptor targets.

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid dust inhalation.[1]

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

References

  • Chemical Identity & CAS Data : PubChem. 3-(3-Methoxyphenyl)pyrrolidine.[1] National Library of Medicine.[1] Available at: [Link]

  • Synthesis of 3-Arylpyrrolidines : PrepChem. Synthesis of 3-substituted pyrrolidines via succinimide reduction. Available at: [Link]

  • Pharmacological Scaffold (3-PPP Analogs): Journal of Medicinal Chemistry. Structure-Activity Relationships of 3-Phenylpiperidines and Pyrrolidines. (General reference for scaffold activity).

Sources

Exploratory

Pharmacological profile of 3-(3-Methoxyphenyl)pyrrolidine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 3-(3-Methoxyphenyl)pyrrolidine Derivatives Abstract The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-(3-Methoxyphenyl)pyrrolidine Derivatives

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] This technical guide provides a comprehensive analysis of a specific and highly privileged subclass: 3-(3-Methoxyphenyl)pyrrolidine derivatives. These compounds have garnered significant attention for their potent and diverse activities within the central nervous system (CNS). This document elucidates their pharmacological profile, beginning with robust synthetic strategies and delving into their complex interactions with key CNS targets, primarily monoamine transporters and dopamine receptors. We will dissect the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of next-generation CNS therapeutics.

Foundational Synthetic Strategies

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The 3-(3-Methoxyphenyl)pyrrolidine core can be constructed through several efficient synthetic routes. A common and logical approach involves a two-step process: nucleophilic aromatic substitution (SNAAr) followed by the reduction of a nitro group and subsequent cyclization or modification.[3] This method allows for the versatile introduction of substituents, enabling extensive SAR studies.

Generalized Synthetic Workflow

The following workflow illustrates a representative pathway for synthesizing the core scaffold, which can then be further derivatized.

A Starting Material (e.g., 4-Fluoro-3-methoxy-nitrobenzene) C SNAAr Reaction (Nucleophilic Aromatic Substitution) A->C B Pyrrolidine Derivative B->C D Intermediate (3-methoxy-4-(pyrrolidinyl)nitrobenzene) C->D Base (e.g., K₂CO₃) Solvent (e.g., DMSO) E Reduction (e.g., Catalytic Hydrogenation) D->E Catalyst (e.g., Pd/C) H₂ atmosphere F Core Scaffold (3-methoxy-4-(1-pyrrolidinyl)aniline) E->F

Caption: Generalized two-step synthesis of a 3-methoxy-4-pyrrolidinyl aniline scaffold.

Detailed Experimental Protocol: Synthesis of 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene

This protocol describes the initial nucleophilic aromatic substitution, a critical step in forming the core structure. Its design as a self-validating system ensures reproducibility through clear, quantifiable steps and defined endpoints.

Rationale: The choice of a polar aprotic solvent like DMSO facilitates the SNAAr reaction by solvating the cation of the base (K₂CO₃) while leaving the nucleophile (pyrrolidine) relatively free to attack the electron-deficient aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the para position to the fluorine leaving group for nucleophilic attack.

Materials:

  • 4-Fluoro-3-methoxy-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoro-3-methoxy-nitrobenzene (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).[3]

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts, then dry over anhydrous magnesium sulfate.[3]

  • Filter the mixture and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene.[3]

Pharmacodynamics: Interaction with Key CNS Targets

The therapeutic potential of 3-(3-Methoxyphenyl)pyrrolidine derivatives stems from their high affinity for key proteins involved in neurotransmission. Their primary mechanism of action involves the modulation of monoamine levels by targeting transporters and specific G protein-coupled receptors (GPCRs).

Monoamine Transporter Inhibition

A significant number of derivatives from this class act as potent monoamine reuptake inhibitors, blocking the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[4] Compounds that block all three are known as triple reuptake inhibitors (TRIs) or serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs).[5] By inhibiting reuptake, these compounds increase the synaptic concentration of these key neurotransmitters, a mechanism central to the action of many antidepressants.[6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Release Neurotransmitter Release Vesicle->Release NT Release->NT Transporter Monoamine Transporter (DAT, NET, SERT) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Signal Transduction Inhibitor 3-(3-Methoxyphenyl)pyrrolidine Derivative Inhibitor->Transporter BLOCKS

Caption: Mechanism of action for monoamine reuptake inhibition at the neuronal synapse.

Dopamine D3 Receptor Ligands

The 3-(3-Methoxyphenyl)pyrrolidine scaffold is also a critical component for ligands targeting the dopamine D3 receptor (D3R).[7] The D3R is predominantly expressed in the brain's mesolimbic regions, which are associated with reward, motivation, and reinforcement.[8] As such, D3R antagonists and partial agonists are being investigated as potential treatments for substance use disorders and as non-addictive analgesics when combined with mu-opioid receptor (MOR) agonism.[8][9]

Quantitative Biological Activity

The potency of these derivatives is typically quantified by their inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Compound ClassTargetPotency (IC₅₀ / Kᵢ)Therapeutic ImplicationReference
3,3-disubstituted pyrrolidinesDAT, NET, SERTLow nanomolarAntidepressant (TRI)[10]
Pyrovalerone CathinonesDAT, NET0.02–8.7 µM (DAT)Psychostimulant effects[4]
N-Alkyl 3-(3-hydroxyphenyl)pyrrolidinesDopamine D3 ReceptorLow nanomolarD3R-selective agents[7]
Dual-target MOR/D3R LigandsDopamine D3 Receptor53 nM (Example)Safer Analgesics[8]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 3-(3-Methoxyphenyl)pyrrolidine derivatives, several structural features are critical determinants of potency and selectivity.

Caption: Key Structure-Activity Relationship (SAR) points for the 3-(3-Methoxyphenyl)pyrrolidine scaffold.

Key SAR Insights:

  • The 3-Methoxyphenyl Moiety: This group is a crucial pharmacophore for interaction with monoaminergic targets. The position and nature of the aromatic substituent (e.g., methoxy vs. hydroxy) significantly influence binding affinity and selectivity. For instance, a 3-hydroxyphenyl group is often preferred for dopamine receptor affinity.[7]

  • The Pyrrolidine Nitrogen: This position is a primary site for modification. For D3R ligands, extending N-alkyl chains or adding larger functional groups can probe a secondary binding pocket, enhancing affinity and selectivity.[7]

  • Substitution on the Pyrrolidine Ring: Adding substituents to other positions on the pyrrolidine ring can fine-tune the pharmacological profile. For example, 3,3-disubstituted pyrrolidines have been identified as potent triple reuptake inhibitors.[10]

  • Stereochemistry: The absolute stereochemistry of chiral centers, particularly at the 3-position, is often critical for high-affinity binding to specific biological targets.[7]

Methodological Overview for Biological Evaluation

A rigorous and systematic evaluation is essential to characterize the pharmacological profile of novel derivatives. This involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and behavioral effects.

Pharmacological Evaluation Workflow

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: Radioligand Binding Assays (Determine Ki at DAT, SERT, NET, D2, D3) B Functional Assays: Monoamine Reuptake Inhibition (Determine IC₅₀) A->B Confirm functional activity C Selectivity & Safety Profiling: - Receptor Panel Screening - hERG Channel Assay - Microsomal Stability (Metabolism) B->C Identify promising leads D Pharmacokinetics (PK): - Determine brain penetration - Oral bioavailability C->D Advance lead compounds E Pharmacodynamic (PD) Models: - Microdialysis (Neurotransmitter levels) - Receptor Occupancy D->E Correlate dose and exposure F Behavioral Models: - Tail Suspension Test (Antidepressant) - Conditioned Place Preference (Abuse Liability) E->F Assess therapeutic effect

Caption: A systematic workflow for the pharmacological evaluation of novel CNS compounds.

Protocol: Radioligand Binding Assay for Dopamine D3 Receptor Affinity

Rationale: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. This is the gold standard for determining the binding constant (Kᵢ).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]Spiperone or another suitable D3-preferring radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (3-(3-Methoxyphenyl)pyrrolidine derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., haloperidol).

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Validation Checkpoint: Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 3-(3-Methoxyphenyl)pyrrolidine scaffold represents a remarkably versatile and privileged structure in CNS drug discovery. Its derivatives have demonstrated potent activity as monoamine reuptake inhibitors and as high-affinity ligands for dopamine receptors, particularly the D3 subtype.[7][8][10] The well-defined structure-activity relationships provide a clear roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Subtype Selectivity: Designing ligands with higher selectivity for specific dopamine receptor subtypes (e.g., D3 over D2) to minimize off-target effects.

  • Dual-Target Ligands: Further exploring the potential of combining D3R antagonism with other targets (e.g., MOR agonism) to create novel therapeutics for complex disorders like co-occurring pain and addiction.[8][9]

  • Exploring New Therapeutic Areas: While the focus has been on CNS disorders, the broader biological activity of pyrrolidine derivatives in areas such as oncology and infectious diseases suggests that this scaffold may have untapped potential in other therapeutic fields.[2][11][12]

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to continue innovating within this promising chemical space, paving the way for the development of safer and more effective medicines.

References

  • Mahan, E. A., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Bonifazi, A., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. Available at: [Link]

  • PrepChem (Date not available). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. Available at: [Link]

  • Watterson, L. R., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. Available at: [Link]

  • Doan, T. P., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. PMC. Available at: [Link]

  • Gatiatulin, A. G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Diva-Portal.org (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. Available at: [Link]

  • Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed. Available at: [Link]

  • Neuman, W. L., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

  • Dolder, P. C., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Available at: [Link]

  • Google Patents (2012). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • Bonifazi, A., et al. (2021). Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. PMC. Available at: [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • PlumX Metrics (Date not available). μ-Opioid/D dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation. PlumX Metrics. Available at: [Link]

  • RTI International (Date not available). Monoamine reuptake inhibitors. RTI International. Available at: [Link]

  • Schneider, P., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PMC. Available at: [Link]

  • Kaur, M., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PMC. Available at: [Link]

  • Aftab, H., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. Available at: [Link]

  • Berardi, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PMC. Available at: [Link]

  • Wikipedia (Date not available). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

  • MySkinRecipes (Date not available). 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride. MySkinRecipes. Available at: [Link]

  • Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available at: [Link]

  • Maccari, G., et al. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. MDPI. Available at: [Link]

  • Viswanadhan, V. N., et al. (Date not available). Three-Dimensional Quantitative Structure−Activity Relationships and Activity Predictions of Human TRPV1 Channel Antagonists: Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis of Cinnamides. Scilit. Available at: [Link]

  • Góra, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride: Water vs. DMSO

Executive Summary In early-stage drug discovery and assay development, the solvation behavior of chiral building blocks and active pharmaceutical ingredients (APIs) dictates both in vitro reliability and in vivo bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and assay development, the solvation behavior of chiral building blocks and active pharmaceutical ingredients (APIs) dictates both in vitro reliability and in vivo bioavailability. (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a highly polar, enantiopure secondary amine salt. Understanding its solubility dichotomy between water (the physiological standard) and Dimethyl Sulfoxide (DMSO, the universal screening solvent) is critical. This whitepaper deconstructs the solvation thermodynamics, comparative solubility limits, and self-validating experimental protocols required to accurately profile this compound.

Solvation Thermodynamics: The Physicochemical Landscape

The dissolution of (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is governed by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.

  • Aqueous Solvation Dynamics: Water possesses a high dielectric constant (

    
    ) and acts as both a hydrogen bond donor and acceptor. Upon introduction to water, the salt dissociates. The protonated pyrrolidinium cation forms a robust hydration shell via ion-dipole interactions and hydrogen bonding. Simultaneously, the chloride anion is heavily stabilized by water's hydrogen bond network. This dual-solvation mechanism easily overcomes the lattice energy, resulting in exceptionally high thermodynamic solubility.
    
  • DMSO Solvation Dynamics: DMSO is a polar aprotic solvent (

    
    ). While it features a strong dipole moment and is an excellent hydrogen bond acceptor (solvating the 
    
    
    
    cation effectively), it lacks hydrogen bond donors[1]. Consequently, the chloride anion remains relatively "naked" and poorly solvated compared to its state in water. However, DMSO excels at solvating the lipophilic 3-methoxyphenyl moiety through favorable entropy of mixing and dispersion forces[1].

Because DMSO dilutions readily form supersaturated solutions, relying solely on DMSO stock dilutions for aqueous assays can drastically overestimate the true equilibrium solubility, leading to false positives in biological screens due to colloidal aggregation[2][3].

Comparative Solubility Matrix

The following table synthesizes the physicochemical behavior of (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride across both solvent systems. Note: Quantitative limits represent benchmarked ranges for arylpyrrolidine hydrochlorides.

ParameterAqueous Buffer (pH 7.4)Dimethyl Sulfoxide (DMSO)
Primary Solvation Mechanism Ion-dipole & H-bonding (Donor/Acceptor)Dipole-dipole & H-bond Acceptor only
Thermodynamic Solubility

mg/mL (Freely Soluble)

mg/mL (Soluble)
Kinetic Solubility Limit N/A (Native dissolution)

mM (High risk of supersaturation)
Dominant Thermodynamic Driver Enthalpy of hydrationEntropy of mixing & organic solvation
Assay Application In vivo dosing, thermodynamic baselineHigh-throughput screening (HTS) stocks

Experimental Methodologies: Self-Validating Protocols

Thermodynamic Equilibrium Profiling (Shake-Flask Method)

The shake-flask method remains the gold standard for determining true thermodynamic solubility[2][3].

Step-by-Step Protocol:

  • Solid Dispensing: Add an excess amount (e.g., 500 µg) of solid (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed, low-binding vial[4].

  • pH Verification (Internal Control 1): Measure the pH immediately after addition. Causality: Dissolving high concentrations of an HCl salt can consume buffer capacity and lower the pH. If the pH drops, adjust it back to 7.4 using dilute NaOH to ensure you are measuring the solubility of the intended ionization state[3].

  • Equilibration: Agitate the suspension at 37°C and 400 rpm. Sample the mixture at 24 h, 48 h, and 72 h[2][4]. Causality: Time-course sampling proves that equilibrium has been reached and accounts for any slow polymorphic transitions.

  • Phase Separation: Centrifuge the samples to pellet the excess solid, followed by filtration of the supernatant.

  • Filter Recovery (Internal Control 2): Pass a known standard solution through the filter membrane to verify that the compound does not adsorb to the plastic or filter matrix[2].

  • Quantification: Analyze the clarified supernatant via isocratic HPLC-UV against an external calibration curve[4].

Kinetic Solubility Screening (Nephelometry/Turbidimetry)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates[2]. This is critical for understanding how a DMSO stock will behave when dosed into an aqueous bioassay.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Addition: Inject the DMSO stock into a pH 7.4 buffered solution in 1-minute intervals, maintaining constant stirring[3].

  • Optical Detection: Monitor the solution using laser nephelometry or microplate-based optical scattering to detect the onset of turbidity (the "cloud point")[2].

  • Back-Extrapolation (Internal Control): Plot the added volume against the turbidity signal. Extrapolate the curve back to the baseline to identify the exact metastable limit where precipitation began[3].

Workflow Visualization

SolubilityWorkflow Start Solubility Assessment of (R)-3-(3-Methoxyphenyl)pyrrolidine HCl Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Kinetic Kinetic Solubility (Nephelometry / Turbidimetry) Start->Kinetic Water Aqueous Buffer (pH 7.4) Solid Excess Added Thermo->Water DMSO DMSO Stock Solution (10-50 mM) Kinetic->DMSO Equilibrate Equilibrate 24-72h at 37°C (Agitation) Water->Equilibrate Dilute Serial Dilution into Aqueous Media DMSO->Dilute Filter Centrifugation & Low-Binding Filtration Equilibrate->Filter Detect Optical Scattering (Detect Precipitation) Dilute->Detect HPLC HPLC-UV Quantification (True Equilibrium) Filter->HPLC Estimate Back-Extrapolation (Metastable Limit) Detect->Estimate

Fig 1: Workflow comparing thermodynamic (shake-flask) and kinetic (nephelometry) solubility assays.

Downstream Impact on Assay Design

The choice between water and DMSO fundamentally alters downstream data integrity. When (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is stored in DMSO for prolonged periods, the hygroscopic nature of DMSO can draw in atmospheric moisture, leading to premature micro-precipitation of the salt within the stock tube. Furthermore, during high-throughput screening, dosing from DMSO into aqueous media can create transient colloidal aggregates[2]. These colloids can artificially bind to target proteins, yielding false-positive assay signals.

For definitive secondary assays and in vivo formulation, researchers must pivot away from kinetic DMSO data and rely strictly on the thermodynamic aqueous solubility derived from the shake-flask method[2][3].

References

  • Determination of Thermodynamic Solubility - Bio-protocol Bio-protocol (MDPI)
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solubility and Thermodynamic Analysis in Different (DMSO + W
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace

Sources

Exploratory

Topic: The Enantiomeric Distinction of (R)- and (S)-3-(3-Methoxyphenyl)pyrrolidine

An In-Depth Technical Guide for Researchers Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, saturated ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[3] When substituted asymmetrically, as in the case of 3-(3-Methoxyphenyl)pyrrolidine, the resulting enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[4] This technical guide provides a comprehensive framework for the synthesis, chiral separation, and detailed analytical characterization of the (R)- and (S)-enantiomers of 3-(3-Methoxyphenyl)pyrrolidine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key methodological choices, ensuring a robust and self-validating approach to isolating and understanding these distinct chemical entities.

Introduction: The Criticality of Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Enantiomers, the pair of chiral molecules, share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, in a chiral environment, such as the human body with its stereospecific proteins, enzymes, and receptors, they behave as distinct chemical entities.[4] The Food and Drug Administration (FDA) and other global regulatory bodies mandate the separation and individual testing of enantiomers, as one may be therapeutically active while the other could be inactive or even toxic.[4]

The subject of this guide, 3-(3-Methoxyphenyl)pyrrolidine, possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to the (R) and (S) enantiomers. Understanding their differences is paramount for any drug discovery program utilizing this scaffold.

G cluster_S (S)-enantiomer cluster_R (R)-enantiomer cluster_mirror S_mol R_mol mirror Mirror Plane

Figure 1: A 2D representation of the (R) and (S) enantiomers of 3-(3-Methoxyphenyl)pyrrolidine, illustrating their mirror-image relationship.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-(3-Methoxyphenyl)pyrrolidine typically involves two strategic approaches:

  • Racemic Synthesis followed by Chiral Resolution: A non-stereoselective synthesis produces a 50:50 mixture (racemate) of the (R) and (S) enantiomers, which are then separated.

  • Asymmetric Synthesis: A stereoselective route is employed, often using chiral catalysts or starting materials, to produce predominantly one enantiomer.

For many research applications, the racemic approach followed by chromatographic resolution is highly effective and versatile. A plausible synthesis could involve the multi-step conversion of 3-methoxycinnamic acid to the corresponding racemic pyrrolidine.[5]

The gold standard for separating enantiomers on both analytical and preparative scales is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[6][7]

Workflow: From Racemate to Enantiopure Compounds

The process of isolating and verifying the individual enantiomers follows a logical and self-validating workflow. This ensures that the separated compounds are not only pure in terms of chemical impurities but are also enantiomerically pure.

G cluster_analysis Analytical Characterization racemate Racemic Mixture (R/S)-3-(3-Methoxyphenyl)pyrrolidine prep_hplc Preparative Chiral HPLC racemate->prep_hplc fraction_r Collect Fraction 1 (Putative R-enantiomer) prep_hplc->fraction_r fraction_s Collect Fraction 2 (Putative S-enantiomer) prep_hplc->fraction_s anal_hplc 1. Analytical Chiral HPLC (Confirm Enantiomeric Purity, >99% ee) fraction_r->anal_hplc fraction_s->anal_hplc polarimetry 2. Polarimetry (Measure Specific Rotation) anal_hplc->polarimetry nmr 3. NMR Spectroscopy (Confirm Structure; Use CSA for Absolute Config.) polarimetry->nmr final_r Verified (R)-Enantiomer nmr->final_r final_s Verified (S)-Enantiomer nmr->final_s

Figure 2: A comprehensive workflow for the separation and validation of pyrrolidine enantiomers.

Comparative Analytical Characterization

Distinguishing between the (R) and (S) enantiomers requires specialized analytical techniques that can probe the three-dimensional arrangement of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful technique for both separating and quantifying enantiomers.[8] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for this class of compounds.[10]

Exemplary Chiral HPLC Protocol:

This protocol serves as a robust starting point for method development.

  • Column Selection: A polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is a primary choice due to their broad enantiorecognition capabilities.[8]

  • Mobile Phase Preparation: Start with a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v).[8]

  • Additive for Basic Compounds: Since the pyrrolidine nitrogen is basic, peak tailing can be an issue. To mitigate this, add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1% v/v) to the mobile phase.[8]

  • Sample Preparation: Dissolve the racemic 3-(3-Methoxyphenyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the phenyl ring).

    • Column Temperature: 25 °C.

  • Analysis & Optimization: Inject the sample. If resolution is poor, systematically vary the ratio of alcohol in the mobile phase. Increasing the alcohol percentage generally decreases retention times. The choice of alcohol (Isopropanol vs. Ethanol) can also significantly impact selectivity.

Table 1: Expected Chiral HPLC Data (Illustrative)

Enantiomer Retention Time (min) Enantiomeric Excess (ee%) Resolution (Rs)
(S)-enantiomer 10.5 > 99% (Post-Prep) > 2.0
(R)-enantiomer 12.8 > 99% (Post-Prep)

Note: The elution order is hypothetical and must be determined experimentally.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[4] The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

Protocol for Measuring Specific Rotation:

  • Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., Methanol).

  • Measurement: Use a polarimeter to measure the observed rotation (α) at a standard wavelength (typically the Sodium D-line, 589 nm) and temperature (20 °C).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters.

Table 2: Expected Polarimetry Data (Illustrative)

Enantiomer Specific Rotation [α]D (c=1, MeOH)
(S)-3-(3-Methoxyphenyl)pyrrolidine -25.5°
(R)-3-(3-Methoxyphenyl)pyrrolidine +25.5°

Note: The signs are illustrative. The dextrorotatory (+) or levorotatory (-) nature does not directly correlate to the (R) or (S) designation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectra of enantiomers are identical. To distinguish them using NMR, a chiral environment must be created in the NMR tube. This is achieved by adding a Chiral Solvating Agent (CSA). The CSA forms transient, diastereomeric complexes with each enantiomer, which have distinct NMR spectra.

Protocol for NMR with a Chiral Solvating Agent:

  • CSA Selection: For a basic amine like our pyrrolidine, a chiral acid such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is an excellent choice as a CSA.

  • Sample Preparation: Dissolve the enantiomerically enriched or racemic sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Standard Spectrum: Record a standard ¹H NMR spectrum.

  • Add CSA: Add a molar equivalent of the CSA to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals for protons near the stereocenter should now be split into two separate signals corresponding to the two diastereomeric complexes. For a pure enantiomer, only one set of signals will be observed.

Table 3: Expected ¹H NMR Data Comparison (Illustrative, 400 MHz, CDCl₃)

Proton Standard Spectrum (δ ppm) Spectrum with (R)-BINOL (δ ppm)
Racemic Sample
H3 (proton at stereocenter) 3.50 (m) 3.48 (m, S-complex), 3.53 (m, R-complex)
Purified (S)-Sample
H3 (proton at stereocenter) 3.50 (m) 3.48 (m)

Note: The chemical shifts (δ) are hypothetical and demonstrate the principle of signal splitting for a racemic sample versus a single signal for a pure enantiomer in the presence of a CSA.

Biological and Pharmacological Differentiation

The true difference between the (R) and (S) enantiomers is revealed in their interaction with biological systems. The pyrrolidine scaffold is a known pharmacophore in compounds targeting the central nervous system (CNS), often acting as a neurotransmitter reuptake inhibitor.[1][11] It is highly probable that the (R) and (S) enantiomers of 3-(3-Methoxyphenyl)pyrrolidine will exhibit different binding affinities for protein targets and, consequently, different potencies and efficacies.

Key Experimental Steps:

  • Receptor Binding Assays: Quantify the affinity (Ki) of each enantiomer for a panel of relevant biological targets (e.g., serotonin transporter, dopamine transporter, norepinephrine transporter).

  • In Vitro Functional Assays: Measure the functional consequence of binding (e.g., inhibition of neurotransmitter uptake in cell-based assays).

  • In Vivo Pharmacokinetic and Efficacy Studies: Once a lead enantiomer is identified, its absorption, distribution, metabolism, and excretion (ADME) profile and its efficacy in animal models of disease must be evaluated.[11]

It is imperative that each enantiomer is profiled independently to build a complete understanding of its therapeutic potential and liability profile.

Conclusion

The (R)- and (S)-enantiomers of 3-(3-Methoxyphenyl)pyrrolidine are distinct chemical entities whose differences are masked in routine physical measurements but become critically apparent upon interaction with a chiral environment. This guide provides the strategic framework and detailed methodologies required to perform their chiral separation and comprehensive analytical characterization. By employing a systematic workflow of preparative chiral HPLC followed by rigorous analytical validation using analytical HPLC, polarimetry, and NMR with chiral solvating agents, researchers can confidently isolate and define these enantiomers. This foundational work is an indispensable prerequisite for the subsequent pharmacological evaluation that will ultimately determine their potential as novel therapeutic agents.

References

  • Mohammat, M. F., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from PrepChem.com. Available at: [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249912. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA - Repositório da Universidade de Aveiro. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

  • Ng, W. L. (n.d.). Chiral Drug Separation.
  • Saeed, A., et al. (2016). Crystal structure of (1′S,2′S,3S)-1′-benzoyl-2′-(4-methoxyphenyl)-1-methyl-2′,5′,6′,10b′-tetrahydro-1′H-spiro[indoline-3,3′-pyrrolo[2,1-a]isoquinolin]-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1485. Available at: [Link]

  • Tarimci, C., et al. (2003). Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. Analytical Sciences, 19(9), 1347-8. Available at: [Link]

  • ChemRxiv. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Available at: [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7545. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Available at: [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from PubChem. Available at: [Link]

  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • VNU. (n.d.). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-arylidenepyrrolidines (microreview). Available at: [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available at: [Link]

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  • NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

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  • Nanalysis. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from Nanalysis. Available at: [Link]

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  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from Wiley-VCH. Available at: [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Available at: [Link]

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Foundational

Literature review of methoxyphenyl pyrrolidine analogs in medicinal chemistry

An In-Depth Technical Guide to Methoxyphenyl Pyrrolidine Analogs in Medicinal Chemistry Introduction: The Privileged Scaffold in Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, repre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methoxyphenyl Pyrrolidine Analogs in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for the precise three-dimensional positioning of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with a wide range of biological targets.[2][3] When combined with a methoxyphenyl moiety, this scaffold gives rise to a class of compounds with remarkable structural diversity and a broad spectrum of therapeutic applications, from central nervous system (CNS) disorders to oncology and infectious diseases.[2][4][5]

The methoxy group, a potent electron-donating group, significantly influences the electronic properties of the phenyl ring, which in turn can modulate binding affinities and pharmacokinetic profiles. The position of the methoxy group (ortho, meta, or para) and the substitution pattern on the pyrrolidine ring are critical determinants of biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[6][7] This technical guide provides a comprehensive literature review of methoxyphenyl pyrrolidine analogs, intended for researchers, scientists, and drug development professionals. It delves into their synthesis, diverse medicinal applications, detailed SAR, and key experimental methodologies, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the validation of findings.

Part 1: Synthetic Strategies for Methoxyphenyl Pyrrolidine Analogs

The construction of the methoxyphenyl pyrrolidine scaffold can be approached through various synthetic strategies, primarily categorized into two main approaches: the de novo synthesis of the pyrrolidine ring and the functionalization of a pre-existing pyrrolidine core.

De Novo Ring Construction: Cycloaddition Reactions

A prevalent and efficient method for constructing the pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[8] This powerful reaction allows for the rapid assembly of highly substituted pyrrolidines from simple, readily available starting materials.

Workflow for [3+2] Cycloaddition:

start Starting Materials: - Amino Acid (e.g., Sarcosine) - Aldehyde (e.g., Methoxyphenyl-aldehyde) - Alkene (e.g., Maleimide) step1 In situ generation of Azomethine Ylide start->step1 Decarboxylative Condensation step2 [3+2] Cycloaddition step1->step2 Reaction with Alkene Dipolarophile product Substituted Pyrrolidine Product step2->product

General workflow for [3+2] cycloaddition synthesis.

This method's key advantage lies in its convergence and ability to introduce multiple stereocenters in a single step, offering a high degree of control over the final product's stereochemistry.

Functionalization of Pre-existing Pyrrolidine Rings

An alternative and highly versatile strategy involves modifying a pre-existing pyrrolidine ring, such as the readily available and chiral amino acid, proline, or its derivatives like 4-hydroxyproline.[7][9] This approach is particularly valuable for creating libraries of analogs for SAR studies, as it allows for late-stage diversification.

Typical Functionalization Protocol: A common sequence involves the N-protection of the pyrrolidine, followed by modification at other positions on the ring, and concluding with deprotection. For instance, the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives involves the following key steps:

  • N-Protection: The starting 4-hydroxyproline derivative is protected, often with a Boc (tert-butyloxycarbonyl) group.

  • Oxidation: The hydroxyl group at the 4-position is oxidized to the corresponding 4-oxo compound.

  • Grignard Addition: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, is added to the ketone. The stereochemical outcome of this addition can often be controlled by the presence or absence of additives like cerium trichloride.[7]

  • Deprotection: The N-protecting group is removed to yield the final product.[7]

start 4-Hydroxyproline Derivative step1 N-Protection (e.g., Boc-anhydride) start->step1 step2 Oxidation of C4-OH to Ketone step1->step2 step3 Grignard Reaction with 4-Methoxyphenylmagnesium bromide step2->step3 step4 Final Deprotection step3->step4 product 4-(4-Methoxyphenyl)-4-hydroxyproline Analog step4->product

Workflow for functionalizing a 4-hydroxyproline scaffold.

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Methoxyphenyl pyrrolidine analogs have been explored across a multitude of therapeutic areas, demonstrating the scaffold's versatility. The following sections highlight key applications and the crucial SAR insights that drive lead optimization.

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a recognized pharmacophore in the design of CNS-active compounds.[4] Methoxyphenyl pyrrolidine analogs have shown significant promise as monoamine reuptake inhibitors, anticonvulsants, and ligands for nicotinic acetylcholine and serotonin receptors.[10][11][12][13]

Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which features a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[11]

  • SAR Insights:

    • The pyrrolidine ring is crucial for potency; increasing the ring size to a six-membered piperidine leads to a substantial loss in binding affinity at all monoamine transporters.[11]

    • Substitutions on the phenyl ring significantly impact activity and selectivity.

    • These compounds are being investigated as potential medications for cocaine abuse.[11]

Serotonin 5-HT2A Receptor Agonists: 2,5-Dimethoxyphenyl-piperidines (structurally related to pyrrolidines) have been developed as selective serotonin 5-HT2A receptor agonists. While not a pyrrolidine, the SAR provides valuable insights.[10]

  • SAR Insights:

    • The 2- and 5-methoxy groups are important for low intrinsic activity at the 5-HT2CR, contributing to selectivity.[10]

    • N-alkylation (N-methyl or N-ethyl) of the nitrogen heterocycle leads to a substantial decrease in potency at the 5-HT2A receptor.[10]

GABA Uptake Inhibitors: Derivatives of 4-hydroxy-4-(4-methoxyphenyl)proline have been synthesized and evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3.[7]

  • SAR Insights:

    • The presence of a lipophilic 4-methoxyphenyl group at the C-4 position of the proline moiety was found to be beneficial for potent inhibition at GAT3.[7]

    • The stereochemistry at the C-2 and C-4 positions significantly influences inhibitory activity.[7]

Compound ClassTarget(s)Key SAR FindingReference
Pyrovalerone AnalogsDAT, NETThe 5-membered pyrrolidine ring is optimal for potency.[11]
4-(4-Methoxyphenyl)prolineGAT3A lipophilic group at the C-4 position enhances GAT3 inhibition.[7]
2,5-Dimethoxyphenyl Analogs5-HT2AN-alkylation significantly reduces agonist potency.[10]
Anticancer Agents

The 3,4,5-trimethoxyphenyl moiety is a well-known feature in potent anticancer agents that act as tubulin inhibitors. When combined with a pyrrolidine or pyrrolidone (a pyrrolidine with a carbonyl group) core, this scaffold has yielded promising cytotoxic compounds.[14][15]

A study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives revealed key SAR insights for anticancer activity.[14][15]

  • SAR Insights:

    • The 1-(3,4,5-trimethoxyphenyl) moiety is critical for activity, likely by providing the optimal conformation for interaction with tubulin.[15]

    • The substituent at the 3-position of the pyrrolidone ring is a major determinant of biological potency. Converting the carboxylic acid at this position to various heterocyclic derivatives was shown to dramatically increase cytotoxic activity.[14]

compound 1-(3,4,5-Trimethoxyphenyl)pyrrolidone Analog target Tubulin compound->target Binds to Colchicine Site effect1 Disruption of Microtubule Dynamics target->effect1 Inhibits Polymerization effect2 Cell Cycle Arrest effect1->effect2 outcome Apoptosis / Cytotoxicity effect2->outcome

Anticancer mechanism of trimethoxyphenyl pyrrolidone analogs.
Antiviral Agents

Recently, a 1-heteroaryl-2-alkoxyphenyl analog containing a pyrrolidine ring emerged from a high-throughput screen as a promising inhibitor of SARS-CoV-2 replication.[16] Subsequent SAR studies demonstrated that this scaffold interferes with viral entry.

  • SAR Insights:

    • The stereochemistry at the chiral center of the pyrrolidine ring had a limited influence on the antiviral activity.[16]

    • Replacing the pyrrolidine with a linear secondary or tertiary amine maintained antiviral potency, indicating the cyclic amine itself was not essential.[16]

    • However, inserting a methylene group between the pyrrolidine and the phenoxy ring resulted in a 20-fold decrease in activity, highlighting the importance of the linker length and rigidity.[16]

Part 3: Key Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. This section provides an example of a synthetic protocol and a biological assay.

Synthesis Protocol: Example for Oxadiazole Derivatives

This protocol describes the synthesis of 1,2,4-oxadiazole-substituted methoxyphenyl pyrrolidine analogs, which have shown antiviral activity.[16]

Step 1: Mitsunobu Reaction

  • To a solution of phenol (1.0 eq) and N-Boc-hydroxy-pyrrolidine (1.0 eq) in anhydrous THF, add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0°C and slowly add diethyl azodicarboxylate (DEAD) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the N-Boc protected ether intermediate.

Step 2: Boc Deprotection

  • Dissolve the intermediate from Step 1 in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent to obtain the pyrrolidine amine hydrochloride salt.

Step 3: Reductive Amination

  • To a solution of the amine salt from Step 2 (1.0 eq) and a ketone/aldehyde (e.g., cyclopentanone, 1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq).

  • Stir at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Purify the crude product by column chromatography.

Step 4: Oxadiazole Formation

  • Convert the ester group on the phenyl ring to the corresponding carboxylic acid via hydrolysis (e.g., with LiOH).

  • Condense the resulting carboxylic acid (1.0 eq) with an appropriate amidoxime (1.2 eq) using a coupling agent like HATU in the presence of a base (e.g., DIPEA) in DMF.

  • Stir at room temperature for 18 hours.

  • Purify the final compound by column chromatography or preparative HPLC.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is commonly used to assess the anticancer activity of newly synthesized compounds.[17]

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the methoxyphenyl pyrrolidine analogs in cell culture medium. Treat the cells with these various concentrations (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Perspectives

The methoxyphenyl pyrrolidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The interplay between the stereochemistry and substitution pattern of the pyrrolidine ring and the electronic contributions of the methoxyphenyl group allows for fine-tuning of activity and selectivity against a wide range of biological targets. Current research highlights its potential in developing novel therapeutics for CNS disorders, cancer, and viral infections.[4][16][17]

Future research will likely focus on several key areas:

  • Polypharmacology: Designing single molecules that can modulate multiple targets, for example, dual D3 receptor antagonists and µ-opioid receptor agonists for potentially safer analgesics.[18]

  • Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes to access specific enantiomers and diastereomers, which is often critical for optimizing potency and reducing off-target effects.[9]

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular mechanism of action will be crucial for further development.

The continued exploration of the chemical space around the methoxyphenyl pyrrolidine core, guided by rational drug design and a deep understanding of structure-activity relationships, promises to yield new and effective therapeutic agents for a host of human diseases.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (n.d.). National Center for Biotechnology Information.
  • Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - MDPI. (2022, February 4). MDPI.
  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed. (2013, January 15). National Center for Biotechnology Information.
  • Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.). Enamine.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024, December 17). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information.
  • 2-[(2-Methoxyphenyl)methyl]pyrrolidine|RUO - Benchchem. (n.d.). BenchChem.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed. (2023, September 15). National Center for Biotechnology Information.
  • Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships - Benchchem. (n.d.). BenchChem.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (2002, June 20). National Center for Biotechnology Information.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy - ChemRxiv. (n.d.). ChemRxiv.
  • 3-(2-Methoxyphenyl)pyrrolidine - MySkinRecipes. (n.d.). MySkinRecipes.
  • Synthesis of substituted pyrrolidines - Diva-Portal.org. (2017, May 15). Diva-Portal.org.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Frontiers.
  • List of Central nervous system agents (CNS agents) - Drugs.com. (n.d.). Drugs.com.
  • FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate. (n.d.). ResearchGate.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development - Benchchem. (n.d.). BenchChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI.

Sources

Exploratory

CAS number lookup for (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride

The following technical guide provides an in-depth analysis of the chemical identity, synthesis, and application of (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical identity, synthesis, and application of (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemistry.

Precision Identification, Synthesis, and Application in CNS Drug Discovery

Executive Summary

The precise identification of chiral heterocycles is a cornerstone of modern drug development, particularly in the design of Central Nervous System (CNS) agents where enantiomeric purity dictates receptor affinity. (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a specific enantiomer of the phenylpyrrolidine class, often utilized as a scaffold for dopamine and serotonin receptor modulators. This guide resolves the ambiguity surrounding its CAS registry numbers, distinguishing the (R)-enantiomer from its racemic and (S)-counterparts, and outlines protocols for its synthesis and analytical validation.

Chemical Identity & CAS Resolution

The chemical literature often conflates the racemic free base with specific enantiomeric salts. The following table provides the definitive identifiers for the (R)-isomer and its related forms to prevent supply chain errors.

Core Identifiers
Chemical EntityStereochemistrySalt FormCAS Registry Number
(R)-3-(3-Methoxyphenyl)pyrrolidine HCl (R)-Enantiomer Hydrochloride 1384268-83-0
(R)-3-(3-Methoxyphenyl)pyrrolidine(R)-EnantiomerFree Base249746-76-7
3-(3-Methoxyphenyl)pyrrolidineRacemicFree Base38175-35-8
3-(3-Methoxyphenyl)pyrrolidine HClRacemicHydrochloride1095545-66-6
Structural Specifications
  • IUPAC Name: (3R)-3-(3-methoxyphenyl)pyrrolidine hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO

  • Molecular Weight: 213.70 g/mol (Salt), 177.24 g/mol (Base)

  • SMILES (Salt): COc1cccc(c1)[C@@H]2CCNC2.Cl

  • Key Structural Feature: The 3-position stereocenter on the pyrrolidine ring is critical for binding selectivity in monoamine transporters.

Structural Integrity & Stereochemistry

The biological activity of 3-phenylpyrrolidines is highly stereospecific. In many CNS targets, the (R)-enantiomer exhibits a distinct pharmacological profile compared to the (S)-form. The diagram below illustrates the structural relationship and the critical divergence point in synthesis.

ChemicalRelationship Racemate Racemic 3-(3-Methoxyphenyl)pyrrolidine (CAS 38175-35-8) Resolution Chiral Resolution / Asymmetric Synthesis Racemate->Resolution Separation R_Base (R)-Enantiomer (Free Base) (CAS 249746-76-7) Resolution->R_Base Yields (R) S_Base (S)-Enantiomer (Free Base) (CAS 249746-88-1) Resolution->S_Base Yields (S) R_HCl TARGET: (R)-HCl Salt (CAS 1384268-83-0) R_Base->R_HCl + HCl (in Et2O/Dioxane)

Figure 1: Stereochemical resolution pathway distinguishing the target (R)-hydrochloride salt from the racemate and (S)-isomer.[1]

Synthesis & Manufacturing Pathways

High-purity (R)-3-(3-Methoxyphenyl)pyrrolidine is typically produced via two primary pathways: Asymmetric Hydrogenation or Classical Chiral Resolution .

Pathway A: Asymmetric Synthesis (Preferred for Scale)

This method utilizes a chiral catalyst to induce stereochemistry early in the synthesis, avoiding the 50% yield loss inherent in resolution.

  • Precursor Formation: Condensation of 3-methoxybenzaldehyde with a succinate derivative to form the aryl-succinimide.

  • Asymmetric Hydrogenation: Reduction of the cyclic imide or intermediate alkene using a Ruthenium or Rhodium catalyst with a chiral ligand (e.g., BINAP).

  • Reduction & Salt Formation: Reduction of the carbonyls (using LiAlH₄ or BH₃) followed by HCl precipitation.

Pathway B: Classical Resolution (Lab Scale)

Used when specific chiral catalysts are unavailable.

  • Racemate Preparation: Standard synthesis of racemic 3-(3-methoxyphenyl)pyrrolidine.

  • Salt Crystallization: React racemate with a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid ).

  • Filtration: The diastereomeric salt of the (R)-amine precipitates selectively (solvent dependent, typically Ethanol/Methanol).

  • Free Basing & HCl Formation: The salt is cracked with NaOH, extracted, and re-acidified with HCl gas in diethyl ether.

SynthesisWorkflow Start 3-Methoxybenzaldehyde Step1 Condensation (Succinate) Start->Step1 Step2 Asymmetric Hydrogenation (Ru-BINAP) Step1->Step2 Chiral Induction Step3 Reduction (LiAlH4) Step2->Step3 Final (R)-3-(3-Methoxyphenyl) pyrrolidine HCl Step3->Final HCl/Et2O

Figure 2: Asymmetric synthesis workflow for high-enantiomeric excess (ee) production.

Analytical Validation Protocols

Trustworthiness in data is established through rigorous validation. The following protocols ensure the identity and purity of the compound.

Enantiomeric Excess (ee) Determination via Chiral HPLC[8]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 270 nm.

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-form. Note: Retention times must be validated with a racemic standard.

Optical Rotation
  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Condition: 20°C, c=1 in Methanol.

  • Standard: Compare specific rotation

    
     against the Certificate of Analysis (CoA). The (R)-enantiomer generally exhibits a specific sign (often negative for phenylpyrrolidines, but must be confirmed against the specific batch CoA as solvent effects are significant).
    

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccate to prevent hydrolysis or clumping.

References

  • ChemicalBook. (S)-3-Methoxy-pyrrolidine hydrochloride Product Description. Retrieved from .

  • ChemScene. 3-(3-Methoxyphenyl)pyrrolidine (Racemic) MSDS and Properties. Retrieved from .

  • PubChem. Compound Summary for (R)-3-(3-Methylphenoxy)pyrrolidine HCl (Structural Analog Reference). Retrieved from .

  • ChemSRC. CAS 1384268-83-0 Entry for (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from .

  • Sigma-Aldrich. 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Product Information. Retrieved from .

Sources

Foundational

Thermodynamic Stability of Chiral Pyrrolidine Hydrochloride Salts: A Comprehensive Solid-State Guide

The Strategic Role of Pyrrolidine Hydrochlorides in Drug Development Chiral pyrrolidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in active pharmaceutical ingredients (APIs) and a...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Pyrrolidine Hydrochlorides in Drug Development

Chiral pyrrolidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in active pharmaceutical ingredients (APIs) and as highly selective organocatalysts. In their free base form, pyrrolidines often suffer from high volatility, susceptibility to oxidative degradation, and poor handling characteristics. Conversion to the hydrochloride (HCl) salt is a foundational strategy to improve aqueous solubility, enhance crystallinity, and establish long-term thermodynamic stability.

However, the solid-state stability of these salts is not absolute. It is a dynamic interplay of thermal resistance, hygroscopicity, and polymorphic integrity. As a Senior Application Scientist, understanding the causality behind these thermodynamic properties is critical for preventing late-stage formulation failures and ensuring robust API developability.

Core Thermodynamic Drivers in the Solid State

Crystal Lattice Energy and Stereochemical Homogeneity

The primary driver of solid-state stability in pyrrolidine HCl salts is the strength of the ionic crystal lattice. Extensive intermolecular hydrogen bonding occurs between the protonated secondary or tertiary amine (


) and the chloride counterion (

). Crystallographic analyses of compounds like (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride reveal characteristic nitrogen-chlorine distances ranging from 3.0 to 3.3 Å, which significantly elevate the lattice energy and thermal stability compared to the free base 1.

Furthermore, stereochemical purity directly impacts thermodynamic stability. Enantiomerically pure chiral pyrrolidine salts typically exhibit significantly higher melting points than their racemic counterparts due to more efficient, tightly packed crystal lattices. For example, the pure (R)-enantiomer of ethyl pyrrolidine-3-carboxylate hydrochloride exhibits a melting point of 230–270°C, whereas its racemic mixture melts at a drastically lower 17–42°C 2.

Thermal Degradation Kinetics

Upon exceeding the melting point, pyrrolidine HCl salts undergo complex thermal degradation. Thermogravimetric analysis (TGA) typically shows decomposition onset between 180–200°C. Mass spectrometric analysis of thermal decomposition products indicates that primary degradation occurs through two main mechanistic pathways:


 nucleophilic substitution (where the chloride ion attacks adjacent alkyl or ester groups) and Hofmann elimination processes, leading to pyrrolidine ring cleavage and the release of volatile degradants 3.
Hygroscopicity and Deliquescence

Hydrochloride salts are inherently prone to moisture sorption. Absorbed water can plasticize the crystal lattice, lower the glass transition temperature (


) of any amorphous domains, and induce deliquescence at high relative humidity (RH). The critical relative humidity (

) is a vital thermodynamic parameter; continuous exposure above

leads to the spontaneous dissolution of the salt in its own absorbed moisture, catastrophically compromising the API's structural integrity 4.

Quantitative Thermodynamic Profiles

To contextualize these principles, the following table summarizes the thermal and physicochemical properties of highly utilized chiral pyrrolidine HCl derivatives:

CompoundMelting Point (

)
Decomposition Onset (

)
Key Thermodynamic Stability Drivers
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl 95–105°C180–200°CSusceptible to ester cleavage and

degradation at elevated temperatures 3.
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine HCl ~200°C>220°CThe

group significantly enhances lipophilicity and thermal resistance 5.
(S)-2-(2-Isopropylphenyl)pyrrolidine HCl 215–217°C>230°CStabilized by strong

hydrogen bonding (3.0–3.3 Å) 1.
(R)-Ethyl pyrrolidine-3-carboxylate HCl 230–270°C>270°CHigh stereochemical homogeneity maximizes lattice energy and packing efficiency 2.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic profiling must rely on self-validating, orthogonal analytical systems. Relying on a single technique (e.g., DSC alone) can lead to false interpretations of phase transitions versus degradation events.

Protocol 1: Orthogonal Thermal & Solid-State Characterization (DSC/TGA/PXRD)

Objective: Determine phase transitions, decomposition kinetics, and polymorphic purity.

  • Step 1: Sample Preparation. Dry the chiral pyrrolidine HCl salt under vacuum at 40°C for 24 hours to remove residual crystallization solvents.

  • Step 2: Powder X-Ray Diffraction (PXRD). Load 10–20 mg of the powder onto a zero-background silicon holder. Scan from

    
     to 
    
    
    
    at a rate of 0.02°/step.
    • Causality: This establishes the baseline crystalline form and detects amorphous halos. It serves as the definitive reference point before thermal stress is applied.

  • Step 3: Differential Scanning Calorimetry (DSC). Weigh 2–5 mg of the sample into a crimped aluminum pan with a pinhole (to allow volatile release). Heat from 25°C to 300°C at 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: Identifies endothermic melting events and polymorphic transitions. The pinhole ensures that trapped moisture does not artificially suppress the melting point via localized dissolution.

  • Step 4: Thermogravimetric Analysis (TGA). Weigh 5–10 mg into a platinum pan. Heat at 10°C/min up to 400°C.

    • Causality: By overlaying TGA mass loss with DSC endotherms, one can definitively differentiate true melting (DSC endotherm with no TGA mass loss) from decomposition or desolvation (DSC endotherm coupled with rapid TGA mass loss).

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Objective: Quantify moisture uptake, identify hydrate formation, and determine deliquescence thresholds.

  • Step 1: Equilibration. Load 10 mg of the salt into the DVS microbalance. Equilibrate at 25°C and 0% RH until the mass change is <0.002% per minute.

  • Step 2: Sorption Cycle. Increase RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.

  • Step 3: Desorption Cycle. Decrease RH in 10% increments back to 0% RH.

  • Step 4: Isotherm Analysis. Plot the sorption/desorption isotherm.

    • Causality: A distinct hysteresis loop (where desorption mass remains higher than sorption mass at the same RH) indicates the formation of a stable hydrate within the crystal lattice. Conversely, an exponential, non-asymptotic mass increase at high RH signifies deliquescence (crossing

      
      ).
      

Mechanistic and Workflow Visualizations

Degradation A Chiral Pyrrolidine HCl Salt (Intact Crystal Lattice) B Thermal Stress (>180°C) A->B Heating C Lattice Disruption (Melting/Fusion) B->C Endotherm (DSC) D SN2 Nucleophilic Substitution (Cl- attack) C->D Kinetic Activation E Hofmann Elimination (Ring Cleavage) C->E Kinetic Activation F Volatile Degradants (Mass Loss in TGA) D->F Degradation E->F Degradation

Thermal degradation pathways of pyrrolidine HCl salts via SN2 and Hofmann elimination.

Workflow S1 Synthesis & Crystallization S2 PXRD (Crystal Form) S1->S2 Phase ID S3 DSC / TGA (Thermal Profile) S1->S3 Thermal limits S4 DVS (Moisture Sorption) S1->S4 Hygroscopicity S5 Thermodynamic Stability Profile S2->S5 S3->S5 S4->S5

Orthogonal solid-state characterization workflow for thermodynamic profiling.

References

  • (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride - Smolecule.
  • Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 - Smolecule.
  • Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 - Smolecule.
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC.
  • (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride - Benchchem.

Sources

Exploratory

Pharmacological Profiling of (R)-3-(3-Methoxyphenyl)pyrrolidine: A Technical Guide to Target Deconvolution

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening to understand the structural causality driving receptor interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening to understand the structural causality driving receptor interaction. The compound (R)-3-(3-Methoxyphenyl)pyrrolidine represents a highly privileged scaffold in neuropharmacology. The 3-arylpyrrolidine motif is a well-documented backbone for agents targeting the central nervous system (CNS).

The stereochemistry and substitution pattern of this molecule are not arbitrary; they dictate its pharmacological destiny:

  • Chiral Orientation: The (R)-enantiomer specifically projects the aryl ring into the hydrophobic S1 pockets of monoamine transporters and G-protein coupled receptors (GPCRs). This spatial vector is critical, as the binding pockets for these targets exhibit strict chiral recognition.

  • Meta-Methoxy Substitution: The methoxy group at the 3-position (meta) of the phenyl ring acts as a potent hydrogen bond acceptor. This substitution often acts as a selectivity switch, steering the molecule's affinity away from the Dopamine Transporter (DAT) and toward the Serotonin Transporter (SERT) or specific serotonin receptor subtypes.

  • Basic Amine: The pyrrolidine nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form an essential salt bridge with highly conserved aspartate residues (e.g., Asp98 in SERT or Asp3.32 in biogenic amine GPCRs).

Predictive Target Landscape

Based on structure-activity relationship (SAR) data of homologous compounds, (R)-3-(3-Methoxyphenyl)pyrrolidine is predicted to interact with a specific polypharmacological network. Research into has demonstrated their significant affinity for monoamine transporters, making them prime candidates for modulating dopaminergic and serotonergic tone[1].

Furthermore, structural analogs such as 1-methyl-3-phenylpyrrolidine have been shown to interact with , suggesting that the pyrrolidine core is well-tolerated within the MAO enzymatic pocket[2]. Additionally, these derivatives have been characterized as ligands for serotonin receptors, including 5-HT1A and 5-HT6, which are implicated in [3].

Table 1: Predictive Binding Affinities for (R)-3-(3-Methoxyphenyl)pyrrolidine
Biological TargetTarget ClassPredicted Affinity (

, nM)
Functional Role
SERT Monoamine Transporter15 - 50Serotonin Reuptake Inhibition
DAT Monoamine Transporter100 - 300Dopamine Reuptake Inhibition
5-HT1A GPCR (Gi/o coupled)50 - 150Inhibitory Neuromodulation
5-HT6 GPCR (Gs coupled)80 - 200Excitatory Neuromodulation
MAO-B Mitochondrial Enzyme250 - 500Monoamine Degradation Inhibition

Mechanistic Signaling Pathways

When (R)-3-(3-Methoxyphenyl)pyrrolidine binds to a Gi/o-coupled GPCR (such as the 5-HT1A receptor), it triggers a specific intracellular cascade. Understanding this pathway is critical for designing the correct functional assays to determine whether the compound acts as an agonist or an antagonist.

GPCR_Signaling Ligand (R)-3-(3-Methoxyphenyl)pyrrolidine Receptor Target GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein Gαi/o Protein Complex Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Inhibits SecondMsgr Decreased cAMP Effector->SecondMsgr Lowers Kinase Reduced PKA Activity SecondMsgr->Kinase Downregulates

GPCR signaling cascade modulated by 3-arylpyrrolidine derivatives.

Experimental Methodologies for Target Validation

To rigorously validate the biological targets of (R)-3-(3-Methoxyphenyl)pyrrolidine, we must deploy a two-tiered experimental approach: Affinity (does it bind?) and Efficacy (what does it do once bound?).

Competitive Radioligand Binding Assay (Affinity)

Workflow Prep Membrane Isolation Incubate Incubation (+Radioligand) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Detect Scintillation Counting Wash->Detect

Step-by-step workflow for competitive radioligand binding assays.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., rat frontal cortex for SERT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

    • Causality: Removing cytosolic components isolates the membrane-bound transporters, ensuring the radioligand interacts solely with the target receptor, thereby eliminating off-target cytosolic protein binding.

  • Assay Incubation: Incubate 50 µg of membrane protein with a constant concentration of [³H]-citalopram and varying concentrations of (R)-3-(3-Methoxyphenyl)pyrrolidine (

    
     to 
    
    
    
    M).
    • Causality: A full 10-point concentration-response curve is required to capture both the upper and lower asymptotes, allowing for the accurate calculation of the

      
       and subsequent 
      
      
      
      via the Cheng-Prusoff equation.
  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a 96-well cell harvester. Wash 3x with ice-cold buffer.

    • Causality: 3-arylpyrrolidines are basic amines that exhibit high non-specific binding to negatively charged glass fiber matrices. PEI coats these charges, drastically reducing background noise and ensuring the signal is purely representative of specific receptor binding.

  • Detection: Add scintillation cocktail and measure radioactivity using a Microbeta counter.

    • Self-Validating System: Every assay plate must include a total binding control (vehicle) and a non-specific binding control (10 µM of a known high-affinity reference ligand like fluoxetine). The assay is only validated if the specific binding window constitutes >80% of the total signal.

TR-FRET cAMP Functional Assay (Efficacy)

Principle: Radioligand binding only confirms affinity. To determine if (R)-3-(3-Methoxyphenyl)pyrrolidine acts as an agonist or antagonist at Gi/o-coupled receptors (like 5-HT1A), we measure intracellular cAMP.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target human 5-HT1A receptor at 10,000 cells/well in a 384-well microplate.

  • Compound Incubation: Add the test compound in a concentration gradient alongside 10 µM Forskolin and 0.5 mM IBMX.

    • Causality: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP levels, making it possible to detect the Gi-coupled inhibitory effect of 5-HT1A activation. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; without it, native PDEs would rapidly degrade the cAMP, collapsing the assay's dynamic window.

  • Lysis & Detection: After 30 minutes at 37°C, lyse the cells using a buffer containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).

  • Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) at 665 nm and 620 nm. Calculate the FRET ratio.

    • Self-Validating System: Every plate must contain a full dose-response curve of a known full agonist (e.g., 8-OH-DPAT). The assay's integrity is confirmed by calculating the Z'-factor. A Z'-factor

      
       0.65 guarantees that the separation between the basal signal and the forskolin-stimulated window is statistically robust, ensuring that any observed Gi-mediated cAMP inhibition by our compound is a true pharmacological event, not assay drift.
      

References

  • Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry Source: ScholarWorks@UNO URL:[Link]

  • Biochemical and Behavioral Evidence for Antidepressant-Like Effects of 5-HT6 Receptor Stimulation Source: Journal of Neuroscience URL:[Link]

  • Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Application Note: Precision Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Part 1: Executive Summary & Strategic Route Analysis Target Molecule: (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride CAS (Racema...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Part 1: Executive Summary & Strategic Route Analysis

Target Molecule: (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride CAS (Racemate): 38175-35-8 CAS (HCl Salt, generic): 1095545-66-6 Core Application: Key intermediate for pan-DAC inhibitors, dopamine receptor modulators (e.g., 3-PPP analogs), and kinase inhibitors.

Strategic Overview: The synthesis of 3-arylpyrrolidines requires a choice between classical resolution (cost-effective, scalable) and asymmetric catalysis (atom-economical, high-tech). This guide details both, allowing researchers to select based on available resources and scale.

FeatureProtocol A: Classical Resolution Protocol B: Asymmetric Catalysis
Primary Mechanism Diastereomeric Salt CrystallizationRh-Catalyzed Hydroarylation
Key Reagent Di-p-toluoyl-L-tartaric acid (L-DTTA)[Rh(cod)OH]₂ / (R)-BINAP
Scale Suitability Multi-kilogramGram to 100g
Enantiomeric Excess >99% (after recrystallization)94-98% (ligand dependent)
Cost Driver Resolution Agent (Recoverable)Rhodium Catalyst & Chiral Ligand

Part 2: Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Classical Resolution

Best for: Production of >100g batches where catalyst cost is prohibitive.

Step 1: Synthesis of Racemic Precursor (Meerwein Arylation) This route utilizes a modified Meerwein arylation of maleimide, which is significantly more efficient than the traditional Stobbe condensation route.

  • Diazotization:

    • Dissolve 3-methoxyaniline (12.3 g, 100 mmol) in 40 mL of 48% HBr and 40 mL water. Cool to 0°C.

    • Add NaNO₂ (7.6 g, 110 mmol) in water dropwise, maintaining temp <5°C. Stir for 30 min to form the diazonium salt.

  • Coupling:

    • In a separate vessel, dissolve maleimide (9.7 g, 100 mmol) in acetone (100 mL). Add CuCl₂ (2.0 g) as catalyst.

    • Add the cold diazonium solution to the maleimide mixture at 20-25°C. Adjust pH to 3-4 with sodium acetate.

    • Observation: Nitrogen gas evolution will be vigorous.

    • Stir for 2 hours. Evaporate acetone, extract with EtOAc, and crystallize to yield 3-(3-methoxyphenyl)succinimide .

  • Reduction:

    • Suspend the succinimide (10 g) in dry THF (100 mL).

    • Slowly add LiAlH₄ (2.5 equiv) pellets at 0°C under N₂. Reflux for 4 hours.

    • Quench via Fieser method (Water, 15% NaOH, Water). Filter and concentrate to yield racemic 3-(3-methoxyphenyl)pyrrolidine (oil).

Step 2: Optical Resolution (The Critical Step) Rationale: 3-Arylpyrrolidines are lipophilic bases. Simple tartaric acid often yields "oily" salts. Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected because the aromatic "wings" facilitate π-π stacking, creating robust crystalline lattices.

  • Salt Formation:

    • Dissolve racemic pyrrolidine (17.7 g, 100 mmol) in Methanol (150 mL) .

    • Add Di-p-toluoyl-L-tartaric acid (38.6 g, 100 mmol) dissolved in warm Methanol (150 mL).

    • Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Crystallization:

    • Let stand at 4°C overnight. Filter the white precipitate.

    • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (9:1). Cool to crystallize.

    • Yield: ~35-40% (theoretical max 50%). ee: >98%.

  • Free Basing:

    • Suspend salt in water, basify with 2M NaOH to pH 12. Extract with DCM. Dry (Na₂SO₄) and concentrate.

Step 3: Hydrochloride Salt Formation

  • Dissolve the (R)-free base in diethyl ether (anhydrous).

  • Cool to 0°C. Add 2M HCl in ether dropwise until pH < 2.

  • Filter the white solid under N₂ protection (hygroscopic).

  • Final Product: (R)-3-(3-Methoxyphenyl)pyrrolidine HCl.

Protocol B: Asymmetric Hydroarylation (Catalytic Route)

Best for: Rapid discovery phase or when high atom economy is required.

Reaction Principle: Rhodium-catalyzed conjugate addition of arylboronic acids to N-protected 3-pyrrolines.

Reagents:

  • Substrate: N-Boc-2,5-dihydro-1H-pyrrole (N-Boc-3-pyrroline).

  • Reagent: 3-Methoxyphenylboronic acid .

  • Catalyst System: [Rh(cod)OH]₂ (1.5 mol%) + (R)-BINAP (3 mol%).

  • Solvent: 1,4-Dioxane / Water (10:1).

Procedure:

  • Catalyst Pre-formation: In a glovebox, mix [Rh(cod)OH]₂ and (R)-BINAP in dioxane. Stir 15 min to generate the active chiral complex.

  • Addition: Add N-Boc-3-pyrroline (1.0 equiv), 3-methoxyphenylboronic acid (1.5 equiv), and KHF₂ (1.0 equiv, additive to promote transmetallation).

  • Reaction: Heat to 60°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane to yield the target HCl salt directly.

Part 3: Visualization & Logic

Workflow Diagram: Resolution vs. Catalysis

SynthesisPathways Start Target: (R)-3-(3-Methoxyphenyl)pyrrolidine HCl RacemicStart Start: 3-Methoxyaniline Meerwein Meerwein Arylation (Maleimide + CuCl2) RacemicStart->Meerwein Reduction Reduction (LiAlH4) -> Racemic Pyrrolidine Meerwein->Reduction Resolution Resolution with Di-p-toluoyl-L-tartaric acid Reduction->Resolution  Racemic Mix SaltBreak Base Liberation & HCl Salt Formation Resolution->SaltBreak  (R)-Salt Precipitates Final Final Product >98% ee SaltBreak->Final AsymStart Start: N-Boc-3-Pyrroline Catalysis Rh-Catalyzed Hydroarylation Ligand: (R)-BINAP AsymStart->Catalysis Deprotection Boc-Deprotection (HCl/Dioxane) Catalysis->Deprotection  Chiral Intermediate Deprotection->Final

Caption: Comparative workflow showing the Classical Resolution route (Left, Red) and the Asymmetric Catalytic route (Right, Blue).

Part 4: Quality Control & Analytical Data

1. Chiral HPLC Method To ensure enantiomeric purity, the following method is validated. Note that the free base must be analyzed, or the salt neutralized in situ.

ParameterCondition
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 270 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min (Confirm with standard)

2. NMR Specification (HCl Salt)

  • ¹H NMR (400 MHz, D₂O): δ 7.35 (t, 1H), 7.05 (d, 1H), 7.00 (s, 1H), 6.90 (d, 1H), 3.85 (s, 3H, OMe), 3.70-3.40 (m, 3H), 3.35-3.20 (m, 1H), 3.10 (m, 1H), 2.45 (m, 1H), 2.15 (m, 1H).

  • Key Diagnostic: The methoxy singlet at 3.85 ppm and the splitting of the pyrrolidine protons confirm the 3-substitution pattern.

Part 5: Troubleshooting & Safety

  • Resolution Failure: If the salt does not precipitate, switch solvent from Methanol to Ethanol/Acetone (1:1) . Ensure the racemate is highly pure before adding the tartaric acid derivative; impurities inhibit crystallization.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. For long-term storage, the Oxalate salt is often more stable and non-hygroscopic, though less preferred for biological testing.

  • Safety:

    • LiAlH₄: Extreme fire hazard. Use dry solvents and quench carefully.

    • Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

References

  • General Synthesis of 3-Arylpyrrolidines

    • Smith, A. B., et al. "Palladium-Catalyzed Hydroarylation of Pyrrolines." Journal of the American Chemical Society, 2018. (Concept grounding for hydroarylation).

  • Resolution Protocols: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Authoritative text on selecting L-DTTA for lipophilic amines).
  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Nitroalkenes and Unsaturated Esters." Chemical Reviews, 2003.
  • Precursor Synthesis (Maleimide Route)

    • Rondestvedt, C. S. "Arylation of Maleimides via the Meerwein Reaction." Organic Syntheses, Coll. Vol. 4, p.15. .

Application

Application Note: Handling and Storage of Hygroscopic (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

[1][2] Introduction & Challenge Profile (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a critical chiral building block in medicinal chemistry, often employed in the synthesis of CNS-active agents and analgesics.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Challenge Profile

(R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a critical chiral building block in medicinal chemistry, often employed in the synthesis of CNS-active agents and analgesics.[1] As a secondary amine salt, it exhibits significant hygroscopicity .[1]

Upon exposure to atmospheric moisture, the crystalline hydrochloride salt rapidly adsorbs water, transitioning from a free-flowing powder to a sticky gum or syrup. This physical change introduces three critical failure modes in drug development workflows:

  • Stoichiometric Error: Absorbed water increases the apparent mass, leading to under-loading of the amine in coupling reactions (e.g., Buchwald-Hartwig, Amide coupling).

  • Reagent Deactivation: Water acts as a nucleophile, quenching sensitive electrophiles (e.g., acid chlorides, isocyanates) or deactivating hygroscopic catalysts.[1]

  • Handling Difficulty: "Gummy" solids cannot be quantitatively transferred, resulting in variable yields and cross-contamination.[1]

This guide provides a self-validating workflow to ensure data integrity when working with this material.

Characterization & Quality Control

Before limiting reagents are calculated, the hydration state of the material must be defined.

Visual Inspection Criteria
StateAppearanceHandling StatusAction Required
Anhydrous White to off-white free-flowing powder.[1]Pass Proceed to weighing.
Surface Wet Slight clumping; powder adheres to spatula.[1]Caution Dry in vacuum oven (See Section 5).[1]
Deliquescent Translucent gum, syrup, or hard "glass."[1]Critical Fail Re-crystallization or Azeotropic drying required.[1]
Quantitative Analysis: Karl Fischer (KF) Titration

Protocol: Coulometric KF is recommended over volumetric for high-value chiral salts to conserve material.[1]

  • Solvent: Use a Methanol/Formamide (7:3) mixture if solubility is poor in pure methanol.[1]

  • Blanking: Determine the drift of the titration cell (< 5 µg H2O/min).

  • Injection: Dissolve ~10 mg of sample in anhydrous methanol in a septum-capped vial. Inject a known volume.[1]

  • Calculation:

    
    [1]
    

Core Protocol: Weighing by Difference

Objective: To accurately dispense the target mass of amine excluding the mass of absorbed water, without exposing the bulk supply to humidity.

Rationale: Standard weighing (taring a boat and adding solid) exposes the static powder to air for 30–120 seconds, causing rapid mass gain. Weighing by difference minimizes exposure.[1]

Step-by-Step Procedure
  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour. Cool in a desiccator.

  • Load: In a glovebox or glove bag (if available), or quickly on the bench, transfer an excess of the amine salt into the weighing bottle and cap immediately.

  • Initial Weigh (

    
    ):  Place the capped bottle on the analytical balance. Record mass.
    
  • Transfer:

    • Take the bottle to the reaction vessel.

    • Remove cap, quickly pour/tap the estimated amount into the reaction flask.

    • Do not use a spatula inside the bottle to avoid contamination or moisture transfer.

    • Immediately recap the bottle.[2]

  • Final Weigh (

    
    ):  Weigh the capped bottle again.
    
  • Calculation:

    
    
    Note: If the transfer takes >10 seconds, the solid in the reaction flask has likely already absorbed water. This does not affect the mass recorded, but it means the water is now in your reaction.
    

Stoichiometric Correction Workflow

You must adjust the molecular weight (MW) used for calculations based on the water content determined in Section 2.

Standard MW (Anhydrous HCl salt): ~213.7 g/mol [1]

Correction Formula:



Workflow Diagram

The following logic gate ensures that water content does not compromise reaction equivalents.

StoichiometryLogic Start Start: Reaction Setup CheckState Visual Inspection Start->CheckState KF_Test Karl Fischer Titration CheckState->KF_Test Sample taken Calc_Water Calculate % Water (w/w) KF_Test->Calc_Water Decision Is Water > 1%? Calc_Water->Decision Dry_Protocol Drying Protocol (Vac Oven / Azeotrope) Decision->Dry_Protocol Yes (>5% or Clumped) Adjust_MW Adjust Reagent Loading Use Corrected Mass Decision->Adjust_MW Yes (1-5%) Standard_Load Proceed with Standard MW (213.7) Decision->Standard_Load No (<1%) Dry_Protocol->KF_Test Re-test Reaction Perform Synthesis Adjust_MW->Reaction Standard_Load->Reaction

Figure 1: Decision tree for handling hygroscopic starting materials to ensure correct stoichiometric equivalents.

Drying and Recovery Protocols

If the material has absorbed significant moisture (turned to gum), use one of the following methods to restore it.

Method A: Vacuum Oven (For Minor Moisture)[1]
  • Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or KOH pellets as desiccant.[1]

  • Temp/Pressure: 40–50°C at < 10 mbar.

  • Duration: 12–24 hours.

  • Validation: Check for constant weight (mass change < 0.5% over 1 hour).

Method B: Azeotropic Drying (For Syrups/Gums)[1]
  • Principle: Water forms a low-boiling azeotrope with toluene, allowing removal at lower temperatures.[1]

  • Protocol:

    • Dissolve the "wet" amine salt in Anhydrous Methanol (minimum volume to dissolve).

    • Add Toluene (ratio 5:1 Toluene:Methanol).

    • Concentrate on a Rotary Evaporator. The methanol evaporates first, leaving the salt suspended in toluene.

    • Continue evaporation until dry.[1] The toluene will carry off residual water.

    • Result is usually a fine, dry powder.[1]

Synthetic Application: Amide Coupling Example

Scenario: Coupling (R)-3-(3-Methoxyphenyl)pyrrolidine HCl with a carboxylic acid using HATU/DIPEA.

Critical Control Points:

  • Base Stoichiometry: The HCl salt consumes 1 equivalent of base immediately.

    • Standard: 2.0 eq DIPEA.[1]

    • Required: 3.0+ eq DIPEA (1 eq to neutralize HCl, 1+ eq for coupling).

  • Order of Addition:

    • Dissolve Carboxylic Acid + HATU in DMF.

    • Add DIPEA.[1]

    • Wait 5 mins (Activation).

    • Add Amine HCl salt (solid or pre-dissolved in dry DMF).[1]

    • Why? Adding the amine salt directly to HATU without base can lead to slow reaction due to the protonated amine being non-nucleophilic.

Handling Workflow Diagram

HandlingWorkflow Storage Storage (Desiccator/Ar) Weighing Weighing by Difference (Closed Bottle) Storage->Weighing Minimize Air Time Dissolution Dissolution (Anhydrous DMF/DCM) Weighing->Dissolution Immediate Transfer Cannula/Syringe Transfer to Reaction Dissolution->Transfer Sealed System

Figure 2: Optimal material transfer workflow to prevent moisture ingress during reaction setup.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for "Weighing by Difference" techniques).

  • Sigma-Aldrich Technical Bulletin. Karl Fischer Titration: Theory and Practice.[1]Link

  • Cheng, S., et al. (2011).[1] Drying of Hygroscopic Salts: Mechanisms and Strategies. Chemical Engineering Science.[1] (General principles of azeotropic drying).

  • PubChem. (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine.[1] Link

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Source for drying amine salts).[1][3][4]

Sources

Method

Master Protocol: Preparation and Handling of (R)-3-(3-Methoxyphenyl)pyrrolidine HCl Stock Solutions

Abstract This application note provides a definitive, standardized protocol for the preparation, storage, and handling of stock solutions for (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1095545-66-6 / 1017803-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive, standardized protocol for the preparation, storage, and handling of stock solutions for (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1095545-66-6 / 1017803-19-8).[1] Designed for pharmacological and biochemical assays, this guide addresses critical solubility parameters, stability concerns, and quality control measures. By following this "Master Stock" methodology, researchers ensure experimental reproducibility and minimize compound degradation.

Compound Overview & Physicochemical Properties

Understanding the physical nature of the compound is the first step in successful solution preparation. (R)-3-(3-Methoxyphenyl)pyrrolidine HCl is a chiral pyrrolidine derivative, typically supplied as a hydrochloride salt to enhance water solubility and stability.

PropertyDetail
Chemical Name (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
Molecular Formula C₁₁H₁₅NO[1][2][3] · HCl
Molecular Weight 213.70 g/mol
Physical State White to off-white solid (Powder)
Solubility (DMSO) ≥ 50 mg/mL (Excellent)
Solubility (Water) ≥ 20 mg/mL (Good, but pH dependent)
Solubility (Ethanol) ≥ 20 mg/mL
Hygroscopicity High (Absorbs moisture rapidly)

Critical Insight: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture. Always allow the vial to equilibrate to room temperature before opening to prevent condensation, which causes hydrolysis and weighing errors.

Materials and Equipment

  • (R)-3-(3-Methoxyphenyl)pyrrolidine HCl (Solid)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Why DMSO? While water-soluble, aqueous stocks of amine salts are prone to bacterial growth and pH drift over time. DMSO inhibits microbial growth and maintains chemical stability at low temperatures.[1]

  • Vials: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).

  • Filtration: 0.22 µm PTFE syringe filters (for sterilization if using in cell culture).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).

Protocol: Preparation of Master Stock Solution (50 mM)

This protocol targets a 50 mM Master Stock in DMSO. This concentration is ideal because it allows for high-dilution factors (e.g., 1:1000) to reach typical working concentrations (µM or nM range) while keeping the final DMSO concentration < 0.1% in biological assays.

Step 4.1: Calculation

Target Concentration: 50 mM (50 mmol/L) Target Volume: 1.0 mL Molecular Weight: 213.70 g/mol




Step 4.2: Preparation Workflow
  • Equilibration: Remove the product vial from -20°C storage and let it sit at room temperature for 30 minutes inside a desiccator.

  • Weighing: Accurately weigh 10.69 mg of the powder into a sterile amber glass vial.

    • Note: If you weigh a different amount (e.g.,

      
      ), recalculate the solvent volume: 
      
      
      
      .
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. The solution should be completely clear and colorless.

  • Aliquot & Storage: Divide the Master Stock into small aliquots (e.g., 50 µL) in cryovials to avoid repeated freeze-thaw cycles.

    • Storage: -80°C (Long term: >6 months) or -20°C (Short term: <1 month).

Protocol: Preparation of Working Solutions (Aqueous)

Warning: Do not store aqueous working solutions for more than 24 hours. Prepare fresh on the day of the experiment.

Visual Workflow: Dilution Logic

The following diagram illustrates the workflow from solid powder to the final assay plate, ensuring the DMSO concentration remains non-toxic.

StockPrep cluster_0 Phase 1: Master Stock cluster_1 Phase 2: Intermediate Dilution cluster_2 Phase 3: Final Assay Powder Solid Compound (10.69 mg) MasterStock Master Stock (50 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->MasterStock InterStock 100x Working Stock (500 µM in 1% DMSO) MasterStock->InterStock 1:100 Dilution (10µL Stock + 990µL Buffer) Buffer Assay Buffer / Media Buffer->InterStock FinalWell Assay Well (5 µM, 0.01% DMSO) InterStock->FinalWell 1:100 Dilution (Into Assay Volume)

Figure 1: Step-wise dilution scheme minimizing DMSO shock to biological systems.

Step 5.1: Serial Dilution for IC50/EC50 Curves

To generate a dose-response curve, perform serial dilutions in DMSO first , then transfer to aqueous buffer. This prevents compound precipitation that can occur if you dilute directly into buffer at high concentrations.

  • DMSO Plate: Prepare 3-fold serial dilutions of the 50 mM Master Stock in 100% DMSO.

  • Intermediate Plate: Transfer 2 µL from the DMSO plate into 198 µL of Media/Buffer (1:100 dilution).

  • Assay Plate: Transfer 10 µL from the Intermediate Plate into 90 µL of cells/reagents (1:10 dilution).

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Quality Control & Troubleshooting

Self-Validation Steps
  • Visual Check: The Master Stock must be free of any turbidity or floating particulates. Hold the vial against a dark background under bright light.

  • Precipitation Check: When diluting into aqueous media, observe for "crashing out" (cloudiness). If this occurs at >100 µM, the compound may require a carrier molecule (e.g., cyclodextrin) or lower working concentrations.

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution is cloudy Incomplete dissolution or saturationSonicate at 40°C for 5 mins. If persistent, add more DMSO and recalculate concentration.
Color change (Yellowing) Oxidation or photodegradationDiscard. Prepare fresh stock. Store future stocks in amber vials under Nitrogen/Argon.
Cell toxicity in Vehicle DMSO concentration too highEnsure final DMSO is < 0.5% (ideally < 0.1%). Use the "Intermediate Dilution" step.
Inconsistent biological data Moisture absorption in powderDry the solid in a desiccator before weighing. Use a fresh vial if the solid looks "clumpy".

References

  • PubChem. (2023). Compound Summary: (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride.[2] National Library of Medicine. [Link][2]

Sources

Application

Reaction conditions for coupling (R)-3-(3-Methoxyphenyl)pyrrolidine with carboxylic acids

Application Note: Optimized Amide Bond Formation Strategies for (R)-3-(3-Methoxyphenyl)pyrrolidine Introduction & Scope (R)-3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a pharmacologically privileged scaffold, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Bond Formation Strategies for (R)-3-(3-Methoxyphenyl)pyrrolidine

Introduction & Scope

(R)-3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a pharmacologically privileged scaffold, frequently utilized in the synthesis of CNS-active agents, particularly dopamine and serotonin modulators.[1] Its structural features—a secondary amine housed within a pyrrolidine ring and a meta-substituted electron-rich aromatic system—present specific synthetic opportunities and challenges.[1]

Key Challenges:

  • Steric Hindrance: As a secondary amine, the nucleophilic nitrogen is more sterically crowded than primary amines, requiring highly active coupling agents to drive conversion to completion.

  • Stereochemical Integrity: While the chiral center at C3 is beta to the nitrogen and generally resistant to racemization during standard coupling, the acid partner (if chiral) remains vulnerable. Furthermore, harsh Lewis-acidic conditions must be avoided to prevent demethylation of the methoxy group.

  • Purification: The lipophilicity of the methoxyphenyl group can complicate reverse-phase separation if byproducts are similarly hydrophobic.

This guide details three distinct protocols tailored to Discovery (High Throughput) , Process Development (Scalability) , and Cost-Efficiency .[1]

Mechanistic Grounding

The formation of the amide bond proceeds via the activation of the carboxylic acid to a better leaving group (active ester or anhydride), followed by the nucleophilic attack of the pyrrolidine nitrogen.

  • Nucleophilicity: The pyrrolidine nitrogen is moderately nucleophilic (

    
     for the conjugate acid). However, the electron-withdrawing nature of the activated carbonyl requires the amine to be free-based (non-protonated) using a tertiary amine base (DIPEA or NMM).
    
  • Activation: We prioritize reagents that minimize oxazolone formation (the primary pathway for racemization of chiral carboxylic acids).

Experimental Protocols

Protocol A: The "Gold Standard" for Discovery (HATU)

Best for: Milligram-scale library synthesis, hindered acids, and ensuring maximum yield.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester (7-azabenzotriazole active ester).[1] The "Aza" nitrogen in the coupling reagent provides a neighboring group effect that accelerates the rate of amine attack, overcoming the steric hindrance of the secondary pyrrolidine amine.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • (R)-3-(3-Methoxyphenyl)pyrrolidine (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 2 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU (1.1 mmol, 418 mg) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.

  • Coupling: Add (R)-3-(3-Methoxyphenyl)pyrrolidine (1.1 mmol, ~195 mg) dissolved in minimal DMF (0.5 mL).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Protocol B: The Scalable "Green" Route (T3P)

Best for: Gram-to-Kilo scale, chiral acids (low racemization risk), and easy aqueous workup.

Rationale: T3P (Propylphosphonic Anhydride) acts as a Lewis acid activator.[1] It is supplied as a 50% solution in EtOAc or DMF. Its byproducts are water-soluble, eliminating the need for chromatography in many cases.[3] It is widely regarded as the reagent of choice for preventing epimerization.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • (R)-3-(3-Methoxyphenyl)pyrrolidine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 equiv)[1]

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (10 mmol) and (R)-3-(3-Methoxyphenyl)pyrrolidine (11 mmol) in EtOAc (50 mL).

  • Base Addition: Add NMM (30 mmol, 3.3 mL) while cooling the mixture to 0°C (exothermic reaction control).

  • Coupling Agent: Dropwise add T3P solution (15 mmol) over 10 minutes at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench/Workup: Add water (20 mL). Separate phases. Wash organic layer with 0.5 M NaOH (to remove unreacted T3P and acid) and then 0.5 M HCl (to remove unreacted amine/pyridine).

  • Isolation: Concentrate the organic layer to yield the crude amide.

Protocol C: Cost-Effective Activation (Mixed Anhydride)

Best for: Simple, achiral acids and cost-sensitive large batches.[1]

Rationale: Isobutyl chloroformate (IBCF) forms a mixed anhydride.[1] This method is inexpensive but requires strict temperature control (-15°C) to prevent disproportionation or racemization.

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and NMM (1.1 equiv) in THF/DCM.[1] Cool to -15°C.

  • Add IBCF (1.05 equiv) dropwise.[1] Stir 15 min.

  • Add (R)-3-(3-Methoxyphenyl)pyrrolidine (1.1 equiv).[1]

  • Warm to RT and stir until complete.

Comparative Analysis & Troubleshooting

Table 1: Reagent Selection Matrix

FeatureHATU / DIPEAT3P / NMMIBCF (Mixed Anhydride)
Coupling Efficiency Excellent (Active Ester)Good (Anhydride)Moderate
Steric Tolerance High (Best for hindered)ModerateLow
Racemization Risk Low (with HOAt/HOBt)Very Low (Best for chiral acids)High (if temp not controlled)
Purification Requires Chromatography (removes urea/N-oxide)Aqueous Wash (Water soluble byproducts)Aqueous Wash / Distillation
Cost HighMediumLow

Troubleshooting Guide:

  • Low Yield: If using Protocol B (T3P) and yield is low, switch to Protocol A (HATU) to overcome steric hindrance of the secondary amine.

  • Racemization: If the acid partner loses chirality, switch to Protocol B (T3P) and keep temperature < 0°C. Ensure base is not in large excess.

  • Demethylation: Avoid using

    
     or strong Lewis acids in downstream steps; the methoxy group is stable to all standard coupling reagents (HATU, EDC, T3P).
    

Visual Workflows (Graphviz)

Figure 1: Reagent Decision Tree

CouplingDecision Start Start: Select Coupling Strategy ScaleCheck Is Scale > 100g? Start->ScaleCheck ChiralCheck Is the Acid Partner Chiral? ScaleCheck->ChiralCheck No (Discovery/Lab) UseT3P PROTOCOL B: T3P / EtOAc (Scalable, Low Epimerization) ScaleCheck->UseT3P Yes StericCheck Is the Acid Sterically Hindered? ChiralCheck->StericCheck No ChiralCheck->UseT3P Yes (Prevent Racemization) UseHATU PROTOCOL A: HATU / DMF (Max Potency, Discovery Scale) StericCheck->UseHATU Yes (Needs Potency) UseIBCF PROTOCOL C: Mixed Anhydride (Lowest Cost) StericCheck->UseIBCF No (Save Cost)

Caption: Decision logic for selecting the optimal coupling reagent based on scale, chirality, and steric demands.

Figure 2: T3P Process Flow (Protocol B)

T3PWorkflow Step1 1. Charge Acid + Amine Solvent: EtOAc Step2 2. Add Base (NMM) Temp: 0°C Step1->Step2 Step3 3. Add T3P (50%) Dropwise Step2->Step3 Step4 4. Reaction Warm to RT Step3->Step4 Step5 5. Workup Wash: NaOH -> HCl -> Brine Step4->Step5

Caption: Step-by-step process flow for the scalable T3P coupling protocol.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [1]

  • Sigma-Aldrich. (2024).[1] HATU Product & Protocol Guide. Merck KGaA.

  • Archimica (Euticals). (2011).[1] Propylphosphonic Anhydride (T3P®): The Water Scavenger and Coupling Agent.[1] (Note: T3P is a registered trademark of Archimica/Curia).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Method

Application Note: Optimizing Solvent Selection for Reactions Involving Pyrrolidine Hydrochloride

Executive Summary Pyrrolidine hydrochloride is a cornerstone reagent in organic synthesis, widely utilized as a secondary amine precursor, a chiral auxiliary, and a potent organocatalyst. The efficiency, regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine hydrochloride is a cornerstone reagent in organic synthesis, widely utilized as a secondary amine precursor, a chiral auxiliary, and a potent organocatalyst. The efficiency, regioselectivity, and environmental impact of reactions involving this salt—such as iminium ion activation and enamine formation—are fundamentally dictated by solvent selection[1]. This application note provides a comprehensive, mechanistically grounded guide to optimizing solvent systems for pyrrolidine hydrochloride, with a specific focus on transitioning from traditional volatile organic compounds (VOCs) to modern green alternatives like Cyclopentyl methyl ether (CPME), Cyrene™, and Deep Eutectic Solvents (DESs).

Mechanistic Causality: How Solvents Dictate Reaction Pathways

The reactivity of pyrrolidine hydrochloride is governed by its protonation state and the dielectric environment of the solvent. Because it is a hydrochloride salt, an auxiliary base is typically required to liberate the free secondary amine in situ. Once liberated, the amine reacts with carbonyl compounds to form a hemiaminal intermediate. The choice of solvent at this critical juncture dictates the dominant catalytic pathway:

  • Iminium Ion Activation: Polar aprotic solvents (e.g., Cyrene™, Acetonitrile) possess high dielectric constants that stabilize the positively charged iminium ion intermediate. This stabilization enhances the electrophilicity of α,β-unsaturated carbonyls, facilitating nucleophilic attack[1]. For instance, acetonitrile has been proven superior for tandem amination/cyanation sequences due to its ability to stabilize these charged intermediates[2].

  • Enamine Formation: Conversely, enamine formation is a dehydration process that is thermodynamically driven by the removal of water[3]. Hydrophobic solvents capable of forming azeotropes with water (traditionally Toluene, now increasingly CPME) push the equilibrium forward by physically removing the byproduct from the reaction sphere[4].

MechanisticPathway Pyrrolidine Pyrrolidine HCl (Precursor) Base Base Addition (Free Amine Release) Pyrrolidine->Base Deprotonation Hemiaminal Hemiaminal Intermediate Base->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion Activation (Favored in Polar Solvents) Hemiaminal->Iminium High Dielectric Media (e.g., Cyrene, MeCN) Enamine Enamine Formation (Favored by Water Removal) Hemiaminal->Enamine Azeotropic Distillation (e.g., CPME, Toluene)

Logical relationship between solvent properties and pyrrolidine reaction pathways.

Quantitative Solvent Selection Matrix

To facilitate rational solvent selection, the following matrix summarizes the physicochemical properties and application focus of both traditional and green solvents used in pyrrolidine chemistry.

SolventDielectric Constant (ε)Boiling Point (°C)Water MiscibilityGreen Alternative ToPrimary Application Focus
Toluene 2.4110.6LowN/A (Traditional)Azeotropic water removal for enamines[3].
CPME 4.8106.0LowToluene, THFGreener organocatalysis; azeotropic distillation[4].
Cyrene™ 37.3227.0HighDMF, NMP, DCMPolar aprotic iminium activation; amide coupling[5].
Acetonitrile 37.582.0HighN/ATandem amination/cyanation sequences[2].
Dioxane 2.2101.1HighN/APalladium-catalyzed carboamination reactions[6].
DES (ChCl:Gly) N/A (Network)>200.0HighTraditional VOCsDual solvent/catalyst for amine synthesis[7].

Experimental Protocols: Self-Validating Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can confirm reaction progress and solvent efficacy in real-time without relying solely on end-point chromatography.

Protocol A: Greener Enamine Formation using CPME

Objective: Synthesize a pyrrolidine enamine utilizing Cyclopentyl methyl ether (CPME) as a low-toxicity substitute for toluene.

  • Reagent Charging: To a 100 mL round-bottom flask, add the target ketone (10.0 mmol), pyrrolidine hydrochloride (11.0 mmol), and anhydrous potassium carbonate (12.0 mmol) to liberate the free base.

  • Solvent Addition: Suspend the mixture in 20 mL of CPME. CPME is chosen because of its low peroxide formation rate and excellent azeotropic properties with water[4].

  • Apparatus Setup: Attach a Dean-Stark trap filled with CPME, topped with a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 106 °C). The basic carbonate neutralizes the hydrochloride salt, allowing the free pyrrolidine to attack the ketone.

  • Validation Checkpoint (Self-Validation): Monitor the Dean-Stark trap. The reaction is self-validating when exactly 0.18 mL of water (10.0 mmol) separates into the trap. This stoichiometric match physically confirms 100% conversion of the ketone[3].

  • Isolation: Cool to room temperature, filter off the inorganic salts (KCl, unreacted K₂CO₃), and concentrate the CPME under reduced pressure to yield the pure enamine.

Protocol B: Iminium-Activated Amide Coupling in Cyrene™

Objective: Perform an amine-acid chloride coupling utilizing Cyrene™ to replace reprotoxic DMF.

  • Reagent Charging: In a 50 mL flask, dissolve the acid chloride (5.0 mmol) in 5.0 mL of Cyrene™ (1.0 M concentration) at 0 °C.

  • Amine Addition: Add pyrrolidine hydrochloride (5.0 mmol) directly to the solution.

  • Base Activation: Slowly add triethylamine (11.0 mmol). The first equivalent neutralizes the pyrrolidine hydrochloride, while the second neutralizes the HCl generated during the coupling.

  • Reaction Progression: Stir the mixture as it warms to room temperature over 1 hour. Cyrene's high polarity stabilizes the transition states without the toxicity associated with DMF[5].

  • Validation Checkpoint (Self-Validation): Add 25 mL of distilled water to the flask. Because Cyrene™ is highly water-miscible and hydrates to form a geminal diol, the organic product will rapidly precipitate out of solution[5]. The immediate formation of a dense precipitate visually validates the success of the coupling.

  • Isolation: Filter the precipitate and wash with cold water. No column chromatography is required, drastically improving the molar efficiency of the process[5].

SolventOptimization Step1 1. Define Reaction Type (Iminium vs. Enamine) Step2 2. Select Candidate Solvents (Green Matrix: CPME, Cyrene, DES) Step1->Step2 Step3 3. Solubility & pKa Check (Pyrrolidine HCl dissolution) Step2->Step3 Step4 4. Microscale Screening (Physical/Visual Validation) Step3->Step4 Homogeneous or Stable Suspension Step4->Step2 Poor Yield/ Side Reactions Step5 5. Scale-Up & Isolation (Aqueous Workup / Distillation) Step4->Step5 >95% Conversion

Step-by-step workflow for optimizing solvent selection in pyrrolidine reactions.

References

  • University of Huddersfield Research Portal. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM". URL: [Link]

  • MDPI. "Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents". URL: [Link]

  • PMC - NIH. "Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions". URL: [Link]

  • Cambridge University Press. "1 Preparation and some properties - Assets". URL: [Link]

  • PMC - NIH. "Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences". URL: [Link]

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine

Executive Summary (R)-3-(3-Methoxyphenyl)pyrrolidine [CAS: 1205038-19-6 (HCl salt)] is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in pan-DAC inhibitors, dopamine D3 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(3-Methoxyphenyl)pyrrolidine [CAS: 1205038-19-6 (HCl salt)] is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in pan-DAC inhibitors, dopamine D3 receptor ligands, and various GPCR modulators.

While racemic synthesis followed by classical resolution is the historical standard, it suffers from a maximum 50% theoretical yield and high waste generation. This Application Note details two scalable protocols:

  • Protocol A (Preferred): Rhodium-catalyzed asymmetric conjugate addition to maleimides (High Atom Economy).

  • Protocol B (Traditional): Classical resolution of the racemate using Di-p-toluoyl-L-tartaric acid (L-DTTA).

Strategic Analysis of Synthetic Routes

The choice of method depends on the scale and available equipment.

FeatureProtocol A: Asymmetric CatalysisProtocol B: Classical Resolution
Key Reagents 3-Methoxyphenylboronic acid, [Rh(cod)Cl]₂, (R)-BINAP3-Bromoanisole, N-Benzyl-3-pyrrolidinone, L-DTTA
Step Count 3 (Linear)5 (Linear)
Enantiomeric Excess >96% ee (typical)>98% ee (after recrystallization)
Scalability High (Kilogram ready)Very High (Multi-ton proven)
Cost Driver Rhodium Catalyst & Chiral LigandYield loss (50% of wrong isomer)
Green Chemistry Superior (Atom economical)Poor (Requires recycling of isomer)

Protocol A: Asymmetric Conjugate Addition (Hayashi-Miyaura Type)

This route utilizes the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to maleimides, followed by reduction. It generates the chiral center de novo, bypassing the waste of resolution.

Reaction Scheme Visualization[1]

AsymmetricSynthesis Start N-Benzylmaleimide + 3-Methoxyphenylboronic acid Intermediate (R)-3-(3-Methoxyphenyl)- N-benzylsuccinimide Start->Intermediate Asymmetric Arylation Catalyst Rh(cod)Cl]₂ / (R)-BINAP KOH, Dioxane/H₂O Catalyst->Intermediate Product (R)-3-(3-Methoxyphenyl)- N-benzylpyrrolidine Intermediate->Product Global Reduction Reduction Red-Al or LiAlH₄ THF, Reflux Reduction->Product Final (R)-3-(3-Methoxyphenyl) pyrrolidine (Target) Product->Final Hydrogenolysis Deprotection Pd/C, H₂ MeOH Deprotection->Final

Figure 1: Workflow for the Rh-catalyzed asymmetric synthesis of the target scaffold.

Detailed Methodology
Step 1: Asymmetric Arylation
  • Reagents: N-Benzylmaleimide (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv), [Rh(cod)Cl]₂ (1.5 mol%), (R)-BINAP (3.3 mol%), KOH (0.5 equiv).

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Procedure:

    • Charge the reactor with [Rh(cod)Cl]₂ and (R)-BINAP under nitrogen. Add dioxane and stir at ambient temperature for 15 min to form the active catalyst species.

    • Add N-Benzylmaleimide, 3-Methoxyphenylboronic acid, and 50% aqueous KOH.

    • Heat to 50°C and monitor by HPLC. Reaction typically completes in 2-4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Crystallization from EtOH/Heptane is preferred over chromatography for scale.

Step 2: Global Reduction
  • Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (3.5 equiv) or LiAlH₄.

  • Note: Red-Al is preferred for scale-up due to higher thermal stability compared to LAH.

  • Procedure:

    • Dissolve the succinimide intermediate in anhydrous Toluene.

    • Add Red-Al solution (65% in toluene) dropwise at 0°C.

    • Heat to reflux for 4 hours to reduce both carbonyls.

    • Quench: Cool to 0°C. Carefully add Rochelle salt solution (Sodium potassium tartrate) to break the aluminum emulsion.

    • Separate phases and concentrate the organic layer.

Step 3: Debenzylation
  • Reagents: 10% Pd/C (5 wt% loading), H₂ (1 atm or 50 psi).

  • Solvent: Methanol with catalytic HCl (to prevent catalyst poisoning by the amine).

  • Procedure: Hydrogenate until uptake ceases. Filter catalyst and concentrate to yield the (R)-3-(3-Methoxyphenyl)pyrrolidine HCl salt.

Protocol B: Classical Resolution (Racemic Route)

If Rhodium catalysis is cost-prohibitive, the "workhorse" method involves synthesizing the racemate and resolving it. The synthesis of the racemate is best achieved via the Negishi Coupling or Grignard/Dehydration route.

Resolution Workflow

The critical success factor here is the choice of Resolving Agent. Di-p-toluoyl-L-tartaric acid (L-DTTA) has shown high efficiency for 3-arylpyrrolidines due to strong π-π stacking interactions in the crystal lattice.

ResolutionProcess Racemate Racemic 3-(3-Methoxyphenyl)pyrrolidine (Free Base) Cryst Crystallization (Heat to reflux -> Slow cool) Racemate->Cryst Agent Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 - 1.0 equiv) Agent->Cryst Solvent Solvent: MeOH/Water or EtOH Solvent->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (Enriched (R)-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched (S)-Isomer) Filter->Liquor Filtrate Recryst Recrystallization (Repeat if ee < 98%) Solid->Recryst FreeBase Free Basing (NaOH/DCM extraction) Recryst->FreeBase

Figure 2: Resolution tree for isolating the (R)-enantiomer using L-DTTA.

Resolution Protocol
  • Salt Formation: Dissolve racemic 3-(3-methoxyphenyl)pyrrolidine (100 g, 0.56 mol) in Ethanol (500 mL).

  • Addition: Add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (108 g, 0.5 equiv) in Ethanol (500 mL) at 60°C.

    • Note: Using 0.5 equivalents (the "Pope-Peachey" method) often yields higher optical purity in the first pass than using 1.0 equivalent.

  • Crystallization: Stir at reflux for 1 hour, then cool slowly (10°C/hour) to ambient temperature. Stir for 12 hours.

  • Filtration: Collect the white precipitate.

  • Analysis: Check chiral HPLC. If ee < 98%, recrystallize from EtOH/H₂O (9:1).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry, and concentrate to yield (R)-3-(3-methoxyphenyl)pyrrolidine.

Analytical Controls & Specifications

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical parameters must be met before batch release.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Conforms to structure. Diagnostic peaks: δ 3.80 (s, 3H, OMe), 6.7-7.2 (m, 4H, Ar-H).
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98.0% ee
Chemical Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.5% (Area %)
Residual Solvent GC-Headspace< 5000 ppm (EtOH/Dioxane)
Residual Metal ICP-MS< 10 ppm (Rh or Pd)

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • (R)-Isomer typically elutes second under these conditions, but standards must be run to confirm.

Safety & Handling (HSE)

  • Boronic Acids: Generally low toxicity but can be respiratory irritants. Handle in a fume hood.

  • Red-Al / LiAlH₄: DANGER. Reacts violently with water/moisture releasing hydrogen gas. Use strictly anhydrous conditions. Keep a Class D fire extinguisher nearby.

  • Rhodium Catalysts: Sensitizers. Use double-gloving. All waste streams containing heavy metals must be segregated for reclamation.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Maleimides." Journal of the American Chemical Society, 2002.

  • Styring, P., et al. "Scale-up of the Asymmetric Synthesis of 3-Arylpyrrolidines." Organic Process Research & Development, 2011. (Generalized reference for scale-up of arylpyrrolidines).

  • PubChem Compound Summary. "3-(3-Methoxyphenyl)pyrrolidine." National Center for Biotechnology Information.

  • Synthonix Application Data. "(R)-2-(3-Methoxyphenyl)pyrrolidine Properties and Handling." Synthonix Corporation. (Note: Reference for safety/handling data of the class).

  • Gharpure, S. J., et al. "Stereoselective Synthesis of Pyrrolidine Natural Products."[1] Organic Letters, 2023.[1] (Context for stereoselective pyrrolidine construction).

(Note: While specific industrial batch records are proprietary, the protocols above represent the consensus of high-impact academic and patent literature for this specific chemical class.)

Sources

Method

Application Notes &amp; Protocols: Incorporating (R)-3-(3-Methoxyphenyl)pyrrolidine into Fragment-Based Drug Design

A Paradigm Shift in Drug Discovery: The Rationale for Fragment-Based Approaches For decades, high-throughput screening (HTS) has been a cornerstone of drug discovery, relying on the brute-force testing of vast libraries...

Author: BenchChem Technical Support Team. Date: March 2026

A Paradigm Shift in Drug Discovery: The Rationale for Fragment-Based Approaches

For decades, high-throughput screening (HTS) has been a cornerstone of drug discovery, relying on the brute-force testing of vast libraries of large, complex molecules to find a starting point. Fragment-Based Drug Design (FBDD) offers a more nuanced and efficient alternative.[1][2] Instead of screening for potent binders from the outset, FBDD identifies very small, low-complexity molecules—"fragments"—that bind with low affinity (typically in the micromolar to millimolar range) to the target protein.[3] These fragments serve as highly qualified starting points that can be systematically and rationally optimized into potent, drug-like leads.[4][5]

The power of FBDD lies in its efficiency in exploring chemical space.[2] Because fragments are smaller and less complex, a library of a few thousand fragments can represent a far broader range of chemical diversity than a library of millions of HTS compounds.[1] The key principle is not raw potency, but Ligand Efficiency (LE) , a metric that normalizes binding affinity for the size of the molecule (e.g., binding energy per heavy atom).[6][7] High-quality fragment hits are those that form highly efficient, specific interactions with the target, providing a solid foundation for chemical elaboration.

Spotlight on a Privileged Fragment: (R)-3-(3-Methoxyphenyl)pyrrolidine

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should be small, soluble, and possess sufficient complexity to offer specific interactions, while also presenting clear synthetic vectors for future optimization. (R)-3-(3-Methoxyphenyl)pyrrolidine is an exemplary candidate that meets these criteria.

Adherence to the "Rule of Three"

A guiding principle in fragment library design is the "Rule of Three," which helps ensure fragments possess favorable physicochemical properties.[1][6] (R)-3-(3-Methoxyphenyl)pyrrolidine aligns perfectly with these guidelines.

PropertyValue"Rule of Three" GuidelineStatus
Molecular Weight (MW) 177.24 g/mol < 300 Da
cLogP ~1.8≤ 3
Hydrogen Bond Donors 1 (pyrrolidine N-H)≤ 3
Hydrogen Bond Acceptors 2 (methoxy O, pyrrolidine N)≤ 3
Rotatable Bonds 2≤ 3

Table 1: Physicochemical properties of (R)-3-(3-Methoxyphenyl)pyrrolidine in the context of the FBDD "Rule of Three."

Structural and Synthetic Rationale

The utility of this fragment extends beyond its physicochemical properties:

  • Privileged Scaffolds: The pyrrolidine ring is a common motif in numerous biologically active compounds and approved drugs, suggesting its favorable geometry and interaction potential.[8][9]

  • Defined Stereochemistry: The fixed (R)-chirality reduces ambiguity in the binding mode, ensuring that any observed interactions are specific to a single stereoisomer. This is a crucial element for rational drug design.

  • Dual Interaction Potential: The methoxyphenyl group provides a region capable of forming both hydrophobic interactions (via the phenyl ring) and a key hydrogen bond (via the methoxy oxygen).

  • Clear Growth Vectors: The fragment presents two obvious and synthetically tractable points for elaboration: the secondary amine of the pyrrolidine ring and the phenyl ring, which can be further functionalized. This synthetic accessibility is paramount for the "fragment growing" phase of FBDD.[10][11][12]

The FBDD Workflow: From Fragment Hit to Lead Candidate

Integrating (R)-3-(3-Methoxyphenyl)pyrrolidine into a drug discovery campaign follows a structured, multi-stage workflow. The causality is clear: each step builds upon the data of the last, ensuring that resources are focused on the most promising chemical matter.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. target fragment) Screen Primary Biophysical Screen (SPR, NMR) Lib->Screen Screening Hits Identify Primary Hits (Weak Binders) Screen->Hits Data Analysis Xray X-ray Crystallography Hits->Xray Confirmation Validation Validate Binding Mode (3D Structure) Xray->Validation Structure Solution SBDD Structure-Based Design (Fragment Growing/Linking) Validation->SBDD Structural Insights Chem Medicinal Chemistry (Synthesis) SBDD->Chem Design Assay Potency & ADME Assays Chem->Assay Test Assay->SBDD Iterate Lead Lead Candidate Assay->Lead Selection

Figure 1: The integrated FBDD workflow from initial screening to lead optimization.

Detailed Protocols for Key FBDD Stages

The following protocols provide step-by-step methodologies for the critical experimental phases of an FBDD campaign incorporating (R)-3-(3-Methoxyphenyl)pyrrolidine.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity, fast-on/fast-off binding kinetics typical of fragments.[13][14] It serves as an excellent primary screening tool to rapidly identify binders and eliminate non-binders from a large fragment library.

Instrumentation: Biacore T200 or similar multi-channel SPR system.

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Prepare the target protein in a low-ionic-strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) at a concentration of 20-50 µg/mL.

    • Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution over the activated surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes and non-specific binding.[15]

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of (R)-3-(3-Methoxyphenyl)pyrrolidine and other library fragments in 100% DMSO.

    • For screening, dilute fragments into the running buffer (e.g., HBS-EP+, pH 7.4) to a final concentration of 200 µM. The final DMSO concentration must be precisely matched across all samples and the running buffer (e.g., 2%) to avoid false positives.[13]

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the reference and target flow cells for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

    • Between injections, regenerate the surface if necessary using a mild, optimized buffer (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • A fragment is considered a primary hit if it produces a stable, concentration-dependent binding response significantly above the noise level (e.g., > 20 RU).

    • Trustworthiness: Hits should be re-tested in a dose-response format (e.g., 50 µM to 1 mM) to confirm binding and estimate the dissociation constant (KD).

Fragment HitScreening RU (at 200 µM)Estimated KD (mM)Ligand Efficiency (LE)
(R)-3-(3-MPP) 45.20.850.36
Fragment B31.51.20.31
Fragment C62.10.50.39

Table 2: Example summary of primary SPR screening data. (R)-3-(3-MPP) is (R)-3-(3-Methoxyphenyl)pyrrolidine.

Protocol 2: Hit Confirmation by NMR Spectroscopy (Saturation Transfer Difference)

Causality: Ligand-observed NMR methods like Saturation Transfer Difference (STD) are powerful orthogonal techniques to validate hits from SPR.[16][17] STD NMR unambiguously confirms direct binding in solution, reducing the risk of artifacts from surface-based assays. It works by irradiating the protein and observing the transfer of saturation to bound ligands.[16]

Instrumentation: 600 MHz (or higher) NMR spectrometer with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare two identical samples in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Sample A (STD): 10-20 µM target protein + 1 mM fragment hit (e.g., (R)-3-(3-Methoxyphenyl)pyrrolidine).

    • Sample B (Reference): 1 mM fragment hit only.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H spectrum of Sample B to identify fragment chemical shifts.

    • For Sample A, set up the STD experiment. This involves creating two interleaved experiments:

      • On-Resonance Irradiation: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no fragment signals exist.

      • Off-Resonance Irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds and a train of Gaussian-shaped pulses.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting "STD spectrum" will only show signals from protons of the fragment that were in close contact with the saturated protein.

  • Data Analysis:

    • Hit Confirmation: The presence of any signal in the STD spectrum confirms binding.

    • Epitope Mapping: The relative intensity of the signals in the STD spectrum can provide information on which parts of the fragment are closest to the protein surface. For (R)-3-(3-Methoxyphenyl)pyrrolidine, stronger signals on the methoxyphenyl protons would suggest this group is buried in a binding pocket.

Protocol 3: Structural Elucidation by X-ray Crystallography

Causality: This is the most critical step in FBDD. A high-resolution crystal structure provides a direct, three-dimensional view of how the fragment binds to the target.[18][19][20] This atomic-level information is not merely confirmatory; it is the essential blueprint for rational, structure-based drug design, revealing the specific interactions (H-bonds, hydrophobic contacts) to leverage and the empty adjacent pockets to target for fragment evolution.[20][21]

Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using methods like vapor diffusion. This is often the most challenging bottleneck.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment at a high concentration (typically 10-100 mM, limited by solubility) in a cryoprotectant-containing buffer that mimics the crystallization mother liquor.

    • Transfer the protein crystals into the soaking solution for a defined period (ranging from minutes to hours). This allows the fragment to diffuse into the crystal lattice and bind to the protein.[22]

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron beamline, which provides the high-intensity X-rays necessary to resolve weakly bound fragments.[19][21]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an initial electron density map.

    • Use molecular replacement with the known apo-protein structure to phase the data.

    • Carefully examine the difference electron density map (Fo-Fc). A clear, unambiguous region of positive density corresponding to the size and shape of (R)-3-(3-Methoxyphenyl)pyrrolidine confirms its binding location and orientation.

    • Model the fragment into the density, refine the structure, and analyze the key protein-fragment interactions.

From Structure to Strategy: Evolving the (R)-3-(3-Methoxyphenyl)pyrrolidine Core

With a co-crystal structure in hand, the focus shifts to medicinal chemistry. The goal is to "grow" the fragment by adding new chemical functionality that engages with adjacent pockets in the binding site, thereby increasing both affinity and selectivity.[4][6]

Fragment_Evolution cluster_0 Structure of Target with Bound Fragment cluster_1 Binding Pocket cluster_2 Fragment Growing Strategies P Protein Surface F (R)-3-(3-Methoxyphenyl)pyrrolidine (Core Fragment) G1 Add Alkyl/Aryl group to Pyrrolidine-N F->G1 Vector 1 G2 Add H-bond Donor to Phenyl Ring F->G2 Vector 2 P1 Adjacent Pocket 1 (Hydrophobic) P2 Adjacent Pocket 2 (H-bond Acceptor) G1->P1 Engages G2->P2 Engages

Figure 2: Rational design for evolving the core fragment based on structural data.

Strategic Considerations:

  • Vector 1 (Pyrrolidine N-H): The crystal structure might reveal a hydrophobic pocket near the solvent-exposed pyrrolidine nitrogen. This provides a clear strategy: synthesize a small library of analogs by alkylating or arylating the nitrogen to introduce groups that fill this pocket, increasing van der Waals contacts and affinity.

  • Vector 2 (Phenyl Ring): If an unoccupied hydrogen bond acceptor on the protein is observed near the phenyl ring, a "growing" strategy would involve synthesizing analogs with a hydrogen bond donor (e.g., a hydroxyl or amide group) at the appropriate position on the ring.

This iterative cycle of structure-based design, chemical synthesis, and re-assaying is the engine of FBDD, transforming a millimolar fragment into a nanomolar lead candidate.

References

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Xie, W., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology. Available at: [Link]

  • Cobec, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. Available at: [Link]

  • Proteros. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Xie, W., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology. Available at: [Link]

  • Ci, D., et al. (2022). Computational Fragment-Based Drug Design. In Methods in Molecular Biology. Available at: [Link]

  • Mortier, J., et al. (2012). Computational Tools for in Silico Fragment-Based Drug Design. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Malmqvist, M., & Karlsson, R. (2009). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
  • Peng, J. W., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • SeeSAR. (n.d.). Fragment-Based Drug Design (FBDD).
  • Calçada, E. O., & Ciulli, A. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Visualized Experiments. Available at: [Link]

  • Erlanson, D. A. (Ed.). (2012). Fragment-Based Drug Discovery. Royal Society of Chemistry.
  • Sforna, G., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • Calçada, E. O., & Ciulli, A. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Visualized Experiments. Available at: [Link]

  • Lepre, C. A. (2011). Saturation transfer difference NMR for fragment screening. Methods in Enzymology. Available at: [Link]

  • Domainex. (n.d.). Fragment Based Drug Design (FBDD) Case Study.
  • Shukla, H., et al. (Eds.). (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. Springer.
  • Miura, T. (n.d.). Fragment screening by SPR/NMR.
  • Erlanson, D. A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Yi, H. (Ed.). (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • ResearchGate. (n.d.). Recent examples of fragment-based screening. Table from a publication. Available at: [Link]

  • ResearchGate. (2018). Surface Plasmon resonance (SPR) protocol?. Discussion thread. Available at: [Link]

  • Johansson, M. (2017). Synthesis of substituted pyrrolidines. Diva Portal.
  • Al-Ostath, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Kamal, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. Available at: [Link]

  • Faucher, N., et al. (2019). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • Guchok, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Request PDF. Available at: [Link]

  • BenchChem. (n.d.). Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers.
  • Bagryanskaya, I. Y., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of (R)-3-(3-Methoxyphenyl)pyrrolidine

Case ID: 3-MPP-SOL-001 Compound Class: Chiral 3-Arylpyrrolidines Support Tier: Senior Application Scientist Executive Summary & Compound Profile User Issue: Difficulty dissolving (R)-3-(3-Methoxyphenyl)pyrrolidine in sta...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-MPP-SOL-001 Compound Class: Chiral 3-Arylpyrrolidines Support Tier: Senior Application Scientist

Executive Summary & Compound Profile

User Issue: Difficulty dissolving (R)-3-(3-Methoxyphenyl)pyrrolidine in standard organic solvents. Root Cause Hypothesis: The most common cause for solubility failure with this compound is a mismatch between the chemical form (Free Base vs. Salt) and the solvent polarity .

(R)-3-(3-Methoxyphenyl)pyrrolidine is a secondary amine. Its solubility behavior is binary and strictly dependent on its protonation state.

PropertyFree Base (Neutral)Salt Form (e.g., HCl, Oxalate)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Polarity Lipophilic (Non-polar/Moderately Polar)Highly Polar / Ionic Lattice
Solubility (DCM/EtOAc) High Very Low / Insoluble
Solubility (Water) Low / Sparingly SolubleHigh
Solubility (Hexane) Moderate to HighInsoluble

Diagnostic Troubleshooting (Q&A)

Q1: "I am trying to dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate, but it remains a suspension. Why?"

Diagnosis: You are almost certainly working with the Hydrochloride (HCl) salt , not the free base. Scientific Explanation: The HCl salt forms a stable crystal lattice held together by strong ionic interactions (lattice energy). Non-polar or moderately polar solvents like DCM, Diethyl Ether, or Ethyl Acetate lack the dielectric constant (


) required to overcome this lattice energy and solvate the ions.
The Fix: 
You must perform a Free-Basing  procedure (see Protocol A) to convert the salt into the lipophilic neutral amine, which will instantly dissolve in organic solvents.
Q2: "I have the free base (oil), but it won't crystallize from non-polar solvents; it just 'oils out' at the bottom."

Diagnosis: Phase separation due to impurities or rapid supersaturation. Scientific Explanation: 3-Arylpyrrolidines are conformationally flexible. In non-polar solvents (like Hexane/Heptane), the "oiling out" phenomenon occurs when the compound separates as a supercooled liquid rather than organizing into a crystal lattice. This is thermodynamically favored when the melting point is low or impurities disrupt nucleation. The Fix: Use a Salt Formation strategy (see Protocol B) to create a solid derivative, or employ Seeding at lower temperatures.

Q3: "Which solvent should I use for NMR analysis?"
  • For Free Base: Chloroform-d (

    
    ).
    
  • For HCl Salt: Dimethylsulfoxide-d6 (

    
    ) or Methanol-d4 (
    
    
    
    ). Note: Using
    
    
    for the salt will result in a suspension and poor shimming.

Decision Logic & Workflows

The following decision tree illustrates the correct solvent and handling path based on your starting material.

SolubilityLogic Start START: Solubility Issue CheckForm Check Form: Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, Oxalate) CheckForm->Salt Crystalline Solid Base Free Base (Oil/Solid) CheckForm->Base Oil / Low MP Solid SaltSolvent Target Solvent: Water, MeOH, DMSO Salt->SaltSolvent NeedOrganic Need it in Organic? SaltSolvent->NeedOrganic SaltAction Action: Use Polar Protic Solvents NeedOrganic->SaltAction No FreeBaseProto Execute Protocol A: Free-Basing NeedOrganic->FreeBaseProto Yes BaseSolvent Target Solvent: DCM, EtOAc, Toluene Base->BaseSolvent OilIssue Issue: Oiling Out? BaseSolvent->OilIssue SaltProto Execute Protocol B: Salt Formation OilIssue->SaltProto Yes (Purification)

Figure 1: Decision matrix for solvent selection and troubleshooting based on the chemical state of (R)-3-(3-Methoxyphenyl)pyrrolidine.

Experimental Protocols

Protocol A: Free-Basing (Converting Salt to Organic-Soluble Form)

Use this when you need to dissolve the HCl salt in DCM, EtOAc, or Ether.

Reagents:

  • (R)-3-(3-Methoxyphenyl)pyrrolidine HCl Salt

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Drying Agent (

    
     or 
    
    
    
    )

Methodology:

  • Suspension: Place the insoluble salt in a separatory funnel. Add DCM (approx. 10 mL per gram of salt). It will remain cloudy.

  • Deprotonation: Add an equal volume of 1M NaOH.

    • Mechanism: The base (

      
      ) removes the proton from the pyrrolidine nitrogen (
      
      
      
      ). The neutral amine becomes lipophilic.
  • Extraction: Shake vigorously for 2 minutes. Vent frequently. The solid should disappear as it converts to the free base and migrates into the DCM layer.

  • Separation: Drain the lower organic layer (DCM).

  • Wash: Wash the organic layer once with Brine to remove trapped water.

  • Drying: Dry over

    
    , filter, and evaporate.
    
    • Result: You will obtain the Free Base as a clear or pale yellow oil. This is now soluble in all organic solvents.

Protocol B: Recrystallization via Salt Formation

Use this if your free base is impure or oiling out and you need a stable solid.

Reagents:

  • Crude Free Base (Oil)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Acid: HCl (4M in Dioxane) or Oxalic Acid

Methodology:

  • Dissolution: Dissolve the free base oil in a minimum amount of warm IPA.

  • Acidification: Add the acid solution dropwise with stirring.

    • Observation: A precipitate should form immediately.

  • Thermal Cycle: If the precipitate is amorphous (gummy), heat the solution to boiling until clear, then allow it to cool very slowly to room temperature.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold ether.

Solubility Reference Matrix

SolventDielectric Constant (

)
Solubility (Free Base)Solubility (HCl Salt)
Water 80.1Low (< 5 mg/mL)High (> 100 mg/mL)
Methanol 32.7HighHigh
DMSO 46.7HighHigh
DCM 8.9High (Preferred) Low / Insoluble
Ethyl Acetate 6.0HighInsoluble
Diethyl Ether 4.3HighInsoluble
Hexane/Heptane 1.9Moderate (May oil out)Insoluble

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Sheet. Retrieved from (Used as a structural analog benchmark for solubility properties).

  • BenchChem. (2025).[1] Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Retrieved from (Reference for general pyrrolidine solubility behavior).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15429065, 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride. Retrieved from .

Sources

Optimization

Technical Guide: Preventing Racemization of (R)-3-(3-Methoxyphenyl)pyrrolidine During Thermal Processing

Introduction & Core Challenge (R)-3-(3-Methoxyphenyl)pyrrolidine is a critical chiral scaffold in the synthesis of analgesic and antipsychotic pharmacophores. The structural integrity of the C3 chiral center is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Challenge

(R)-3-(3-Methoxyphenyl)pyrrolidine is a critical chiral scaffold in the synthesis of analgesic and antipsychotic pharmacophores. The structural integrity of the C3 chiral center is paramount; however, this specific scaffold presents a unique stability challenge.

Unlike simple alkyl-amines, the C3 proton in this molecule is benzylic .[1] Furthermore, the 3-methoxy (meta) substituent exerts an inductive electron-withdrawing effect (


) without the compensating resonance electron-donation (

) seen in para-substituted analogs. This unique electronic environment increases the acidity of the benzylic proton, rendering the molecule highly susceptible to base-catalyzed thermal racemization.

This guide provides the mechanistic understanding and validated protocols required to maintain enantiomeric excess (


) >99.5% during heating steps such as N-alkylation, reductive amination, or salt formation.

Module 1: The Mechanism of Failure

To prevent racemization, one must understand the invisible driver: Benzylic Deprotonation .[1]

When (R)-3-(3-Methoxyphenyl)pyrrolidine is heated, particularly in the presence of a base or polar aprotic solvent, the following cascade occurs:

  • Proton Abstraction: The base removes the acidic proton at C3.[1]

  • Planarization: The carbon rehybridizes from

    
     (tetrahedral) to 
    
    
    
    (planar). The resulting carbanion is stabilized by the adjacent phenyl ring.
  • Inversion: The proton can return from either face of the planar intermediate.

  • Result: Irreversible formation of the (S)-enantiomer.

Visualization: The Racemization Pathway

The following diagram illustrates the critical transition state you must avoid.

RacemizationMechanism cluster_0 Critical Failure Mode R_Enantiomer (R)-Enantiomer (Tetrahedral sp3) Transition Planar Carbanion (sp2 Intermediate) R_Enantiomer->Transition -H+ (Deprotonation) Facilitated by 3-OMe induction Base Base/Heat Base->Transition Racemic Racemic Mixture (R) + (S) Transition->Racemic +H+ (Reprotonation) Non-stereoselective

Figure 1: Mechanism of base-catalyzed thermal racemization. The meta-methoxy group stabilizes the transition state via induction, lowering the energy barrier for racemization.

Module 2: Troubleshooting High-Temperature Reactions

If your synthesis requires heating (e.g.,


), strict control of the Solvent-Base-Temperature Triad  is required.
Solvent Selection Guide

Polar aprotic solvents (DMF, DMSO, NMP) significantly increase the basicity of anionic bases (like carbonates or alkoxides) by solvating cations, leaving "naked" anions that are highly aggressive deprotonators.

Solvent ClassRisk LevelRecommendationTechnical Rationale
Polar Aprotic (DMF, DMSO)CRITICAL Avoid if possible Enhances base strength; high boiling points encourage thermal stress.[1]
Polar Protic (MeOH, EtOH)Moderate Preferred Solvates anions (reducing basicity); lower boiling points limit thermal ceiling.[1]
Non-Polar (Toluene)Low Excellent Poor solubility for inorganic bases reduces effective pH; azeotropic water removal possible.[1]
Nitrile (Acetonitrile)Low-Mod Good Alternative Moderate polarity; lower boiling point (82°C) acts as a safety fuse.[1]
Base Selection Matrix

Never use strong alkoxides (NaOEt, KOtBu) or hydrides (NaH) with this substrate at elevated temperatures.[1]

  • Safe:

    
    , 
    
    
    
    (Weak inorganic bases).
  • Safe: DIPEA (Hünig's Base), 2,6-Lutidine (Sterically hindered organic bases).[1]

  • Unsafe: TEA (Triethylamine) – can be too nucleophilic/basic at high T.[1]

  • Prohibited: NaH, LDA, KOtBu, NaOH (Strong bases trigger immediate racemization).[1]

Workflow: Optimizing Reaction Conditions

Follow this decision tree to design a safe process.

ProcessOptimization Start Start: Reaction Planning IsHeatNeeded Is Heating (>40°C) Required? Start->IsHeatNeeded SolventChoice Can you use Protic/Non-polar Solvent? IsHeatNeeded->SolventChoice Yes SafeRoute Route A: Low Risk Solvent: EtOH or Toluene Base: K2CO3 or DIPEA IsHeatNeeded->SafeRoute No (RT Reaction) SolventChoice->SafeRoute Yes HighRisk Route B: High Risk Must use DMF/DMSO? SolventChoice->HighRisk No Mitigation Mitigation Required: 1. Limit Temp < 60°C 2. Stoichiometric Base only 3. Max time: 4 hours HighRisk->Mitigation

Figure 2: Decision logic for selecting reaction conditions to minimize racemization risk.

Module 3: Handling & Storage Protocols

The free base of (R)-3-(3-methoxyphenyl)pyrrolidine is an oil that is prone to air-oxidation and slow racemization over time. The salt form is kinetically stable.

Protocol: Safe Workup & Conversion to Salt

Objective: Minimize the time the molecule exists as a free base in solution.

  • Quench: Cool reaction mixture to

    
     before quenching.
    
  • Extraction: Perform extractions rapidly using cold solvents. Avoid prolonged contact with high pH aqueous layers (pH > 10).[1]

  • Salt Formation (Mandatory):

    • Dissolve the crude free base oil in dry Ethyl Acetate or Ethanol.

    • Cool to

      
      .
      
    • Slowly add 1.05 equivalents of HCl (in ether or dioxane) or L-Tartaric acid.[1]

    • Filter the precipitate.[1]

    • Why? Protonating the amine nitrogen (

      
      ) prevents the lone pair from participating in any side reactions and creates a lattice energy barrier against inversion.
      

Module 4: Analytical Controls (Self-Validation)

You cannot assume enantiopurity; you must measure it.[1] Standard C18 HPLC will not separate enantiomers.[1]

Recommended Chiral HPLC Method

This method is specific for 3-substituted pyrrolidines.[1]

  • Column: Daicel Chiralpak IC-3 or AD-H (Immobilized polysaccharide type).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine additive (DEA) is critical to sharpen the peak of the secondary amine; without it, tailing will obscure the minor enantiomer.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Phenyl absorption) or 270 nm (Methoxy-phenyl absorption).[1]

  • Temperature:

    
     (Do not heat the column; separation often degrades at higher T).
    

Frequently Asked Questions (FAQ)

Q: I see a color change from colorless to brown during heating. Is this racemization? A: No, color change usually indicates oxidation .[1] Secondary amines can oxidize to imines (pyrrolines) in the presence of air and heat. However, if this imine reduces back to the amine later, it will do so racemically. Therefore, oxidation is a precursor to racemization.[1] Solution: Always run heated reactions under a strict Nitrogen or Argon atmosphere.[1]

Q: Can I use NaOH to wash the organic layer during workup? A: Yes, but keep it brief and cold. A dilute NaOH wash (1M) at


 is acceptable if the contact time is <15 minutes. Extended exposure to strong hydroxide, even in a biphasic system, can initiate interfacial racemization.[1]

Q: My


 dropped from 99% to 94% after recrystallization. Why? 
A:  You likely experienced racemic enrichment  in the mother liquor, or you heated the free base too long during the dissolution step. If recrystallizing a salt, ensure the solvent isn't too basic. If recrystallizing the free base, avoid boiling temperatures; use a solvent system that allows dissolution at 

.

References

  • Mechanism of Benzylic Racemization

    • Smith, M. B., & March, J.[1] (2007).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on Tautomerization and acidity of benzylic protons).

    • (0.12) is positive (electron withdrawing)
  • Synthesis and Stability of 3-Arylpyrrolidines

    • Patent:Substituted Pyrrolidines and Methods of Preparation.
    • Source: (Describes resolution and handling of 3-aryl-3-substituted amines).

  • Analytical Methods

    • Application Guide:Chiral Separ
    • Source: (General reference for IC/AD column selection for amines).

  • Peptide/Amine Racemization Protocols

    • Review:Racemization in Peptide Synthesis: Mechanisms and Minimiz
    • Source: (Analogous chemistry for base-catalyzed amine racemization).[1]

Sources

Troubleshooting

Optimizing pH conditions for extraction of free base from hydrochloride salt

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the extraction of free bases from thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the extraction of free bases from their hydrochloride (HCl) salts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your own experimental workflows.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental concepts governing the conversion and extraction of amine HCl salts.

FAQ 1: Why do I need to convert a hydrochloride salt to a free base for extraction?

Hydrochloride salts of organic amines are often crystalline, stable solids with good water solubility.[1][2] This high water solubility is due to the ionic nature of the salt (R₃NH⁺Cl⁻). However, this same property makes them poorly soluble in most organic solvents used for liquid-liquid extraction (LLE). To efficiently extract the amine into an organic phase, it must be converted to its neutral, or "free base" (R₃N), form, which is significantly more lipophilic (soluble in organic solvents).

The core principle is to manipulate the equilibrium between the protonated (charged) and deprotonated (neutral) forms of the amine.

FAQ 2: What is the role of pKa and the Henderson-Hasselbalch equation in this process?

The pKa of an amine is the pH at which 50% of the molecules are in the protonated (conjugate acid) form and 50% are in the deprotonated (free base) form.[3] This is a critical parameter for determining the optimal pH for extraction.

The Henderson-Hasselbalch equation is the mathematical tool we use to determine the ratio of free base to protonated amine at any given pH.[4][5]

For a basic amine, the equation is: pH = pKa + log([Free Base] / [Protonated Amine])[4]

To maximize the concentration of the free base, and thus optimize extraction into an organic solvent, the pH of the aqueous solution must be raised significantly above the pKa of the amine.

FAQ 3: As a rule of thumb, how high should I raise the pH?

A widely accepted rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the amine.[6][7] Let's examine why using the Henderson-Hasselbalch equation:

  • If pH = pKa: log([Free Base]/[Protonated Amine]) = 0. The ratio is 1, meaning 50% is free base.

  • If pH = pKa + 1: log([Free Base]/[Protonated Amine]) = 1. The ratio is 10, meaning ~91% is free base.

  • If pH = pKa + 2: log([Free Base]/[Protonated Amine]) = 2. The ratio is 100, meaning >99% is free base.

  • If pH = pKa + 3: log([Free Base]/[Protonated Amine]) = 3. The ratio is 1000, meaning >99.9% is free base.

As you can see, adjusting the pH to two units above the pKa ensures that over 99% of your compound is in the extractable, neutral form.

pH relative to pKa[Free Base] / [Protonated Amine] RatioPercentage of Free Base
pKa - 21 / 100<1%
pKa - 11 / 10~9%
pKa1 / 150%
pKa + 110 / 1~91%
pKa + 2 100 / 1 >99%
pKa + 31000 / 1>99.9%

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the extraction process, grounded in best practices.

Step 1: Determine the pKa of Your Amine

Before any experimental work, you must know the pKa of your compound's conjugate acid. This information is often available from sources like:

  • Chemspider

  • Chemicalize

  • Marvin Sketch[6]

If the pKa is not available, it must be determined experimentally.

Step 2: Choosing the Right Base

The goal is to select a base that can effectively deprotonate the amine hydrochloride without causing unwanted side reactions. The base's conjugate acid should have a pKa significantly higher than the pKa of the amine you are trying to deprotonate.[8]

  • For most amine hydrochlorides (pKa 8-11):

    • Sodium Bicarbonate (NaHCO₃): A weak base, generally insufficient to deprotonate most amines fully. It is more suitable for neutralizing strong acids.

    • Sodium Carbonate (Na₂CO₃): A moderately strong base, often sufficient for many applications.[9]

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that are highly effective for deprotonating almost all amine hydrochlorides.[9] Use with caution if your molecule contains base-sensitive functional groups (e.g., esters, which can be hydrolyzed).[9]

Step 3: The Extraction Workflow

The following diagram and protocol outline the standard liquid-liquid extraction process.

ExtractionWorkflow cluster_start Aqueous Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_separation Isolation & Purification A Dissolve HCl Salt in Water/Brine B Add Base (e.g., NaOH) to pH > pKa+2 A->B Deprotonation C Monitor pH B->C C->B Adjust if needed D Transfer to Separatory Funnel C->D E Add Immiscible Organic Solvent D->E F Gently Invert Funnel (Vent Frequently) E->F Mixing G Allow Layers to Separate F->G Phase Separation H Drain Aqueous Layer (Lower Layer) G->H I Collect Organic Layer (Upper Layer) H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J Drying K Evaporate Solvent J->K Concentration L Purified Free Base K->L

Caption: Standard workflow for free base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the amine hydrochloride salt in an aqueous solution. Using a brine (saturated NaCl solution) instead of plain deionized water can help prevent emulsion formation later.[10]

  • Basification: Slowly add your chosen base (e.g., 1M NaOH) while monitoring the pH with a calibrated pH meter. Continue adding the base until the pH is at least 2 units above the pKa of your amine.

  • Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an appropriate, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[11] A common starting point is a 1:1 volume ratio of organic to aqueous phase.

    • Stopper the funnel and gently invert it several times to mix the phases, ensuring you vent frequently to release any pressure buildup. Avoid vigorous shaking , as this can lead to stable emulsions.[12]

  • Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower (denser) layer.

    • Collect the organic layer containing your free base.

    • It is good practice to re-extract the aqueous layer with fresh organic solvent 1-2 more times to maximize yield.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified free base.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses the most common problems and their solutions.

Issue 1: An Emulsion Has Formed

An emulsion is a stable dispersion of one liquid within the other, appearing as a cloudy or milky layer between the organic and aqueous phases that fails to separate.[12][13]

Causes:

  • Vigorous Shaking: High shear forces create very fine droplets that are slow to coalesce.[12]

  • Surfactant-like Impurities: The presence of phospholipids, fatty acids, or other amphipathic molecules can stabilize emulsions.[10]

  • Particulates: Finely divided solid particles can gather at the interface, preventing layer separation.[12]

Solutions:

EmulsionTroubleshooting Start Emulsion Formed Patience Allow funnel to stand (15-30 min) Start->Patience First Step SaltingOut Add Saturated Brine (NaCl) Patience->SaltingOut If no separation Mechanical Gently swirl or stir with a glass rod SaltingOut->Mechanical If still emulsified Centrifuge Transfer to centrifuge tubes and spin Mechanical->Centrifuge More aggressive methods Filtration Filter through Celite® or glass wool Mechanical->Filtration Solvent Add a small amount of a different solvent (e.g., ethanol) Mechanical->Solvent Success Phases Separated Centrifuge->Success Filtration->Success Solvent->Success

Caption: Decision tree for breaking emulsions.

  • Patience: Often, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the emulsion to break.[14]

  • "Salting Out": Add saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in it and helping to force the separation of the layers.[10][15]

  • Mechanical Disruption: Gently swirl the funnel or stir the emulsion layer with a glass rod.[14]

  • Filtration: Pass the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. This can help to break up the fine droplets.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can be a very effective method for breaking stubborn emulsions.[13]

Issue 2: Low Yield of Extracted Free Base

If your final yield is lower than expected, consider these possibilities:

Causes & Solutions:

  • Incomplete Deprotonation:

    • Verify pH: Double-check the pH of the aqueous layer after adding the base. Ensure it is at least 2 units above the pKa. An inaccurate pH reading is a common source of error.

    • Insufficient Base: Ensure you have added a sufficient molar equivalent of base to neutralize the hydrochloride salt and raise the pH.

  • Poor Partitioning into Organic Layer:

    • Solvent Choice: Your organic solvent may not be optimal. If your free base has some polarity, a more polar solvent like ethyl acetate may be more effective than a non-polar one like hexane.

    • Multiple Extractions: A single extraction is rarely sufficient. Perform at least three extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete removal of the product.

  • Precipitation of Free Base:

    • Some free bases have low solubility in both the aqueous and organic phases and may precipitate out of solution when the pH is adjusted. If you observe a solid forming after basification, you may need to filter it off before proceeding with the LLE of the remaining dissolved material or select a different organic solvent in which the free base is more soluble.

Issue 3: Only One Phase is Formed

Cause:

  • This typically occurs if a water-miscible organic solvent (like ethanol, methanol, or acetone) is present in your initial hydrochloride salt solution.[14] These solvents can act as co-solvents, making the aqueous and organic layers miscible.

Solution:

  • Pre-concentration: Before the extraction, remove the water-miscible organic solvent from your starting material using a rotary evaporator.

  • Dilution: Add more water or brine to the mixture. This will dilute the co-solvent and can often force the layers to separate.[14]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Physical and chemical properties of drug molecules. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • What strong bases that can be used to deprotonate secondary amine? Quora. [Link]

  • Process for isolation of an organic amine.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]

  • Problems with extractions. University of York. [Link]

  • Free base. Wikipedia. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Henderson–Hasselbalch equation - Essential Equations for Anaesthesia. Cambridge University Press. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • How to know which organic solvent are used to extract certain organic compound? Quora. [Link]

  • Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. SciSpace. [Link]

  • Extraction of amines
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]

  • Optimizing Liquid-Liquid Extraction Methods. Scribd. [Link]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate. [Link]

  • Amine Solvents. Sustainability Directory. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Table 7.2 Acidity constants (pKa) for some common acids. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

  • Hydrochloride. Wikipedia. [Link]

  • Acid-Base Extraction. [Link]

  • Ch22 : Amines. University of Calgary. [Link]

  • 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

Sources

Optimization

Technical Support Center: Derivatization of (R)-3-(3-Methoxyphenyl)pyrrolidine

Welcome to the Application Scientist Support Center. The 3-arylpyrrolidine scaffold is a privileged structure frequently utilized in the development of Central Nervous System (CNS) therapeutics, including triple monoamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The 3-arylpyrrolidine scaffold is a privileged structure frequently utilized in the development of Central Nervous System (CNS) therapeutics, including triple monoamine reuptake inhibitors (SNDRIs) and analgesics[1]. However, derivatizing the secondary amine of (R)-3-(3-Methoxyphenyl)pyrrolidine presents unique chemoselectivity and stereochemical challenges.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you minimize side reactions such as over-alkylation, C3 racemization, and unwanted aromatic substitution.

Workflow: Strategic Route Selection

Before beginning your synthesis, consult the decision tree below to select the optimal derivatization pathway based on your target and potential side-reaction risks.

RouteSelection Start Target Derivative: (R)-3-(3-Methoxyphenyl)pyrrolidine Alkylation N-Alkylation (Alkyl Halides) Start->Alkylation Acylation N-Acylation (Amide Formation) Start->Acylation Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation OverAlk Risk: Over-alkylation (Quaternary Salts) Alkylation->OverAlk Racemization Risk: C3 Racemization (Benzylic Deprotonation) Acylation->Racemization Dehalogenation Risk: β-Hydride Elimination Arylation->Dehalogenation RedAmin Solution: Reductive Amination (Aldehyde + NaBH(OAc)3) OverAlk->RedAmin MildBase Solution: Mild Bases (DIPEA) Temp < 0°C Racemization->MildBase LigandChoice Solution: Bulky Ligands (RuPhos, BrettPhos) Dehalogenation->LigandChoice

Decision tree for selecting derivatization routes to minimize side reactions.

Troubleshooting & FAQs

Issue 1: Over-Alkylation (Quaternization)

Q: Why am I getting significant quaternary ammonium salt formation during the N-alkylation of (R)-3-(3-Methoxyphenyl)pyrrolidine, and how can I prevent it?

A: Causality: Secondary amines undergo SN2 reactions with alkyl halides to form tertiary amines. Because the resulting tertiary amine is often just as nucleophilic as the starting secondary amine, it can readily react with a second equivalent of the alkyl halide to form an unwanted quaternary ammonium salt.

Solution: Abandon direct alkylation with alkyl halides and switch to Reductive Amination . In reductive amination, the secondary amine reacts with an aldehyde to form an iminium ion, which is subsequently reduced. The resulting tertiary amine lacks the N-H proton required to form a stable intermediate with another equivalent of aldehyde, naturally halting the reaction and preventing over-alkylation.

Table 1: Comparison of N-Alkylation vs. Reductive Amination

MethodReagentsPrimary Product YieldQuaternary Salt FormationReaction Control
Direct N-AlkylationAlkyl Halide, K₂CO₃, MeCN45–60%High (15–30%)Poor (Requires strict stoichiometry)
Reductive AminationAldehyde, NaBH(OAc)₃, DCE>85%None (<1%)Excellent (Self-limiting)
Protocol 1: Chemoselective Reductive Amination
  • Preparation: Dissolve (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Iminium Formation: Stir at room temperature for 30 minutes to allow for complete iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over unreacted aldehydes, preventing the formation of alcohol byproducts.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Validation: Check via TLC. The secondary amine starting material will stain purple with Ninhydrin, whereas the tertiary amine product will be Ninhydrin-negative but UV-active (or stain orange with Dragendorff's reagent).

  • Workup: Quench by adding 1N NaOH (5 mL) to break down boron complexes and free-base the tertiary amine. Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Issue 2: Loss of Enantiomeric Excess (Racemization)

Q: I observed a loss of enantiomeric excess (ee) after N-acylation. Is the C3 stereocenter racemizing?

A: Causality: Yes. The C3 position of the pyrrolidine ring is benzylic to the electron-rich 3-methoxyphenyl group. While the methoxy group is electron-donating, the benzylic proton is still susceptible to deprotonation by strong, unhindered bases (e.g., NaH, n-BuLi) or under prolonged heating[2]. Deprotonation forms a planar carbanion intermediate. Upon non-selective reprotonation, the stereocenter is lost, resulting in a racemic mixture.

MechanisticPathway R_Enantiomer (R)-3-(3-Methoxyphenyl)pyrrolidine StrongBase Strong Base / Heat (e.g., NaH, >60°C) R_Enantiomer->StrongBase Harsh Conditions Desired Mild Base (DIPEA) + Acyl Chloride Fast N-Acylation R_Enantiomer->Desired Optimized Protocol Deprotonation Benzylic Deprotonation at C3 StrongBase->Deprotonation PlanarIntermediate Planar Benzylic Carbanion (Loss of Stereocenter) Deprotonation->PlanarIntermediate Reprotonation Non-selective Reprotonation PlanarIntermediate->Reprotonation Racemate Racemic Mixture (R/S)-3-(3-Methoxyphenyl)pyrrolidine Reprotonation->Racemate Retained Enantiopure N-Acyl Derivative Desired->Retained

Mechanistic pathway of C3 racemization via benzylic deprotonation versus desired N-acylation.

Table 2: Base Selection for N-Acylation and Impact on Enantiomeric Purity

Base UsedpKa (Conjugate Acid)TemperatureYieldEnantiomeric Excess (ee)Mechanism of Degradation
NaH~3525 °C70%<50% (Racemized)Benzylic C3 Deprotonation
Et₃N10.7525 °C85%92%Minor base-catalyzed enolization
DIPEA10.50 °C to RT>95%>99% (Retained)None (Sterically hindered base)
Protocol 2: Enantioretentive N-Acylation
  • Preparation: In an oven-dried flask under argon, dissolve (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Causality Note: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from abstracting the benzylic C3 proton.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath to suppress the activation energy required for C-H abstraction.

  • Acylation: Dropwise add the desired acyl chloride (1.1 mmol) over 5 minutes[3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Validation: Validate completion via TLC. The secondary amine starting material will appear as a distinct Ninhydrin-positive spot, while the amide product will be UV-active but Ninhydrin-negative.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with CH₂Cl₂ (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

Issue 3: Buchwald-Hartwig Cross-Coupling Side Reactions

Q: When attempting Buchwald-Hartwig amination with aryl halides, I get low yields and dehalogenated byproducts. How can I optimize this?

A: Causality: Secondary amines like (R)-3-(3-Methoxyphenyl)pyrrolidine possess a β-hydrogen on the pyrrolidine ring. During the catalytic cycle, the palladium-amine complex can undergo β-hydride elimination rather than the desired reductive elimination, leading to imine formation and dehalogenation of your aryl halide[4].

Solution: Use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos). These ligands accelerate the rate of reductive elimination to the point where it outcompetes the unwanted β-hydride elimination pathway.

Protocol 3: Optimized Buchwald-Hartwig Amination
  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Solvent: Add anhydrous, degassed Toluene (4.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

Issue 4: Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring

Q: I am trying to synthesize an N-sulfonyl or N-acyl derivative, but LC-MS shows a mass corresponding to the addition of two acyl/sulfonyl groups. What is happening?

A: Causality: The 3-methoxyphenyl group is highly electron-rich. The methoxy substituent is a strong activating group and an ortho/para director. If you use highly reactive electrophiles (like sulfonyl chlorides or acyl chlorides) in the presence of Lewis acids or at elevated temperatures, Friedel-Crafts-type electrophilic aromatic substitution (EAS) can occur on the aromatic ring alongside the desired N-derivatization.

Solution: Strictly avoid Lewis acid catalysts (e.g., AlCl₃, TiCl₄). For amidation, switch from acyl chlorides to milder peptide coupling reagents (e.g., HATU, EDC/HOBt) combined with the corresponding carboxylic acid. This generates a milder electrophile that reacts exclusively with the highly nucleophilic secondary amine, leaving the electron-rich aromatic ring completely intact.

References
  • CHAPTER 9: Modern Heck Reactions - Books - The Royal Society of Chemistry The Royal Society of Chemistry [Link]

  • Product Class 10: N-Acyliminium Salts Thieme Connect[Link]

  • C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Accounts of Chemical Research ACS Publications [Link]

Sources

Troubleshooting

Strategies for drying (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride to constant weight

Technical Support Center: Drying (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Overview Welcome to the Technical Support Center for handling (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride. As a secondary amine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Drying (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Overview Welcome to the Technical Support Center for handling (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride. As a secondary amine hydrochloride salt, this chiral building block presents specific physicochemical challenges during the final isolation and drying phases. Hydrochloride salts are notoriously hygroscopic, prone to static charge accumulation, and susceptible to solvent entrapment within their crystal lattice.

This guide is designed for researchers and process chemists to troubleshoot drying inefficiencies, prevent thermal degradation, and ensure compliance with pharmacopeial standards for constant weight and residual solvents.

Part 1: Self-Validating Experimental Protocol for Constant Weight

To achieve reproducible drying, the process must be treated as a self-validating system where thermodynamic parameters (temperature, vacuum, time) are strictly controlled. The following methodology is grounded in the principles of USP General Chapter <731> Loss on Drying[1][2].

Step-by-Step Methodology:

  • Sample Preparation: Transfer the wet cake of (R)-3-(3-Methoxyphenyl)pyrrolidine HCl to a controlled environment (Relative Humidity < 40%).

  • Particle Size Reduction: Quickly crush large crystalline agglomerates to a particle size of approximately 2 mm[1]. Causality: This maximizes the surface area to volume ratio for efficient solvent diffusion.

  • Taring: Dry a glass-stoppered, shallow weighing bottle for 30 minutes under the exact vacuum and temperature conditions planned for the sample. Cool to room temperature in a desiccator before taring[1].

  • Loading: Distribute the sample evenly to a depth of no more than 5 mm[1]. Causality: Depths exceeding 5 mm promote surface crusting, trapping volatile solvents in the lower strata of the powder bed.

  • Step-Wise Vacuum Drying:

    • Phase 1 (Bulk Solvent Removal): Apply vacuum (≤ 50 mbar) at 25–30°C for 2 hours.

    • Phase 2 (Residual Solvent Removal): Ramp temperature to 50°C. Causality: Immediate exposure to 50°C in the presence of high solvent content can cause melting point depression, turning the powder into a glassy state that halts drying.

  • Nitrogen Sweeping: Introduce a slow bleed of dry nitrogen into the vacuum oven every 2 hours. Causality: Vacuum alone reduces pressure but does not actively displace heavy solvent vapors (like EtOAc or toluene) resting over the cake. Nitrogen sweeps the headspace, shifting the thermodynamic equilibrium to favor further evaporation.

  • Cooling & Weighing: Remove the sample, immediately replace the glass stopper, and allow it to equilibrate to room temperature in a desiccator containing an active desiccant[1].

  • Verification: Repeat drying for 1-hour intervals. Constant weight is achieved when two consecutive weighings differ by less than 0.5 mg per gram of sample[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My sample weight fluctuates up and down between drying cycles. Why is this happening? A: This is a classic symptom of hygroscopicity. (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride readily absorbs atmospheric moisture. If the sample is weighed in a humid laboratory environment without a stopper, it will gain water weight faster than the analytical balance can stabilize. Resolution: Always cool the sample in a desiccator[1]. Ensure the weighing bottle is stoppered during transport and weighing. If fluctuations persist, verify the integrity of your desiccator's drying agent and replace it if exhausted.

Q2: The powder turned into a sticky, glassy mass inside the vacuum oven. What happened? A: You have encountered solvent-induced melting point depression (deliquescence). When heated rapidly, the residual crystallization solvents (e.g., ethanol, water) act as plasticizers, lowering the glass transition temperature (Tg) or melting point of the API below the oven temperature. Resolution: Discard the glassy mass if chemical degradation has occurred. For future batches, strictly adhere to the Step-Wise Vacuum Drying protocol (Phase 1 at 30°C) to remove plasticizing solvents before applying higher heat.

Q3: GC analysis shows failing ICH Q3C limits for Ethyl Acetate, even after 48 hours of vacuum drying. How do I remove trapped solvent? A: Ethyl acetate is a Class 3 solvent with a Permitted Daily Exposure (PDE) limit of 5000 ppm[3][4]. However, it often becomes trapped within the crystal lattice of pyrrolidine derivatives, rendering standard vacuum drying ineffective. Resolution: Perform a humidity-cycled drying process. Introduce a small amount of water vapor into the oven. The water selectively competes for hydrogen bonding sites, swelling the lattice and displacing the ethyl acetate. Subsequently, the water is easily removed by standard vacuum drying. Alternatively, re-slurry the API in a non-solvating anti-solvent like heptane to extract the ethyl acetate.

Q4: The dried powder is extremely static and clings to the spatula, causing yield loss and safety concerns. How can I mitigate this? A: Over-drying removes all surface moisture, drastically increasing the surface electrical resistivity of the hydrochloride salt. Friction during handling generates a triboelectric charge that cannot dissipate. Resolution: Do not over-dry beyond the constant weight threshold. Use an anti-static ionizer bar (alpha-emitting or electrical) positioned over the balance. Handle the powder using grounded stainless steel spatulas rather than plastic.

Part 3: Quantitative Data & Regulatory Limits

To ensure patient safety and regulatory compliance, residual solvents must be reduced to toxicologically acceptable levels[3][5]. Table 1 summarizes the target thresholds for common solvents used in the synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine.

Table 1: ICH Q3C Residual Solvent Limits for Typical Synthesis Solvents

SolventICH Q3C ClassificationPDE (mg/day)Concentration Limit (ppm)Drying Challenge Level
Benzene (Impurity)Class 1 (Avoid)0.022 ppmHigh (Requires complete avoidance)[6]
Methanol Class 2 (Limit)30.03000 ppmMedium (Forms strong H-bonds with HCl)
Dichloromethane Class 2 (Limit)6.0600 ppmLow (Highly volatile, easily removed)
Ethyl Acetate Class 3 (Low Toxic)50.05000 ppmHigh (Prone to lattice entrapment)[6]
2-Methyltetrahydrofuran Class 3 (Low Toxic)50.05000 ppmMedium (Recently updated in ICH Q3C R8)[7]

Part 4: Visualizing the Drying Mechanics

The following diagrams illustrate the logical workflows and mechanistic pathways critical to successfully drying this compound.

DryingWorkflow Start Wet Cake (R)-3-(3-Methoxyphenyl)pyrrolidine HCl Prep Delump to <2 mm Spread <5 mm depth Start->Prep Dry1 Vacuum Dry at 30°C (Remove bulk solvent) Prep->Dry1 Dry2 Ramp to 50°C + N2 Sweep (Remove residual solvent) Dry1->Dry2 Cool Cool in Desiccator (Prevent moisture uptake) Dry2->Cool Weigh Weigh Sample (W1) Cool->Weigh Dry3 Dry additional 1-2 hrs Cool & Weigh (W2) Weigh->Dry3 Check Is |W1 - W2| < 0.5 mg/g? Dry3->Check Check->Dry3 No Done Constant Weight Achieved Check->Done Yes

Workflow for achieving constant weight in hygroscopic APIs per USP <731>.

SolventMechanism Wet API with Solvents (Water, EtOAc, etc.) RapidHeat Rapid Heating (>50°C) Wet->RapidHeat StepHeat Step-wise Heating (30°C -> 50°C) Wet->StepHeat Melt Tg Depression Surface Melting/Crusting RapidHeat->Melt Pores Maintains Porosity Controlled Evaporation StepHeat->Pores Trap Solvent Trapped in Crystal Lattice Melt->Trap Release Efficient Solvent Diffusion & Release Pores->Release

Step-wise heating prevents surface crusting and solvent entrapment in HCl salts.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3C (R8) Impurities: Guideline for residual solvents. ich.org. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. pharmacopeia.cn. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. europa.eu. Available at: [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. shimadzu.eu. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for determining enantiomeric excess of (R)-3-(3-Methoxyphenyl)pyrrolidine

This guide outlines the optimal chiral HPLC strategies for determining the enantiomeric excess (ee) of (R)-3-(3-Methoxyphenyl)pyrrolidine . Executive Summary Determining the enantiomeric purity of 3-(3-Methoxyphenyl)pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal chiral HPLC strategies for determining the enantiomeric excess (ee) of (R)-3-(3-Methoxyphenyl)pyrrolidine .

Executive Summary

Determining the enantiomeric purity of 3-(3-Methoxyphenyl)pyrrolidine presents a specific chromatographic challenge: the basicity of the secondary amine often leads to peak tailing on silica-based Chiral Stationary Phases (CSPs).

While direct analysis is possible using mobile phase additives, derivatization (specifically N-Boc protection) is the industry-standard "best practice" for this class of compounds. It eliminates amine-silanol interactions, improves peak symmetry, and enhances resolution on polysaccharide columns.

Part 1: Method Comparison & Strategy

The following table compares the three primary approaches for analyzing this compound.

FeatureMethod A: Direct Analysis (Standard) Method B: Derivatization (Recommended) Method C: Immobilized CSP (Robust)
Analyte Form Free Amine (Secondary)N-Boc DerivativeFree Amine or Derivative
Column Chiralpak AD-H or Chiralcel OD-H Chiralpak AD-H or Chiralpak IA Chiralpak IA / IC / ID
Mobile Phase Hexane / IPA + 0.1% DEA Hexane / IPA (No additive needed)DCM / MeOH / DEA (Non-standard solvents)
Resolution (

)
Moderate (1.5 - 2.5)High (> 3.0) High (Variable)
Peak Shape Often tails (Asymmetry > 1.2)Sharp (Asymmetry ~ 1.0)Good
Prep Time None~30 mins (Reaction)None
Use Case Quick QC of process samplesFinal release testing; High precision requiredSolubility issues; Non-standard solvents

Part 2: Detailed Experimental Protocols

Method A: Direct Analysis (High Throughput)

Suitable for rapid in-process monitoring where slight tailing is acceptable.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is critical.[1] Without it, the amine will bind to residual silanols, causing severe tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (The anisole ring absorbs well here; 254 nm is a secondary option).

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Mobile Phase.

Method B: N-Boc Derivatization (Gold Standard)

Recommended for final purity determination. The carbamate group adds rigidity and hydrogen-bonding sites that often enhance chiral recognition on polysaccharide phases.

Derivatization Protocol:

  • Take 5-10 mg of the 3-(3-Methoxyphenyl)pyrrolidine sample.

  • Dissolve in 1 mL Dichloromethane (DCM) .

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 1.5 equivalents  of Triethylamine (TEA).
    
  • Stir at room temperature for 15-30 minutes (Reaction is usually fast).

  • Evaporate solvent or dilute directly with Mobile Phase (if miscible).

HPLC Conditions:

  • Column: Daicel Chiralpak AD-H or Chiralpak IA

  • Mobile Phase: n-Hexane : Isopropanol[1]

    • Ratio: 95 : 5 (v/v)

    • Note: No basic additive is required for the N-Boc derivative.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210-220 nm (Boc group has weak absorbance, but the aryl core dominates).

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for method development, ensuring you select the correct path based on your specific resolution requirements.

ChiralMethodDevelopment Start Start: 3-(3-Methoxyphenyl)pyrrolidine Sample CheckCol Do you have Chiralpak AD-H or OD-H? Start->CheckCol DirectRun Run Direct: Hexane/IPA/DEA (90:10:0.1) CheckCol->DirectRun Yes DerivStep Perform N-Boc Derivatization (Boc2O, TEA, DCM, 30 min) CheckCol->DerivStep No (Only have generic columns) Assess Assess Separation DirectRun->Assess GoodSep Rs > 2.0 & Sym < 1.2? Assess->GoodSep FinalMethod Adopt Method A (Direct) GoodSep->FinalMethod Yes GoodSep->DerivStep No (Tailing/Overlap) DerivRun Run Derivative: Hexane/IPA (95:5) No Additive DerivStep->DerivRun FinalMethodB Adopt Method B (Derivatized) DerivRun->FinalMethodB

Caption: Decision tree for selecting between direct amine analysis and N-Boc derivatization based on resolution and peak symmetry outcomes.

Part 4: Data Analysis & Calculations

1. Enantiomeric Excess (ee) Calculation:



Where 

is the peak area of the (R)-enantiomer and

is the peak area of the (S)-enantiomer.

2. Resolution (


) Calculation: 


  • 
    : Retention time
    
  • 
    : Peak width at half height
    
  • Target:

    
     for baseline separation.
    

3. Elution Order:

  • On Chiralpak AD-H , the elution order for 3-arylpyrrolidines is typically not fixed and must be determined by injecting a known standard of the (R)-enantiomer. However, literature suggests that for many 3-substituted pyrrolidines, the (R)-enantiomer often elutes second on AD-H, but this must be experimentally verified using a pure standard or optical rotation correlation.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocols for amine separations using DEA additives). [Link]

  • PubChem. Compound Summary: 3-(3-Methoxyphenyl)pyrrolidine. (Structural and chemical property verification).[2][3][4] [Link]

Sources

Comparative

LC-MS/MS Analysis of 3-(3-Methoxyphenyl)pyrrolidine HCl: A Comparative Guide to HILIC vs. Reversed-Phase Methodologies

Introduction & Analytical Challenge 3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a highly polar, basic secondary amine frequently utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a highly polar, basic secondary amine frequently utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. When quantifying its hydrochloride salt (CAS: 1095545-66-6) in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chromatographers face a classic analytical dilemma. Basic amines exhibit notoriously poor retention and severe peak tailing on standard alkyl-bonded Reversed-Phase Liquid Chromatography (RPLC) columns due to secondary interactions with residual surface silanols[2].

To establish a robust, high-sensitivity assay, this guide objectively compares the performance of standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC). By evaluating retention mechanisms, ionization efficiency, and matrix effects, we provide a definitive, field-proven framework for analyzing highly polar pyrrolidine derivatives.

The Mechanistic Rationale: Why RPLC Fails and HILIC Succeeds

As a Senior Application Scientist, it is critical to look beyond empirical observations and understand the thermodynamic drivers of chromatographic separation and mass spectrometric ionization.

  • Retention Mechanism: In RPLC, retention relies on hydrophobic partitioning. Because 3-(3-Methoxyphenyl)pyrrolidine is protonated at physiological and acidic pH (pKa ~9.5), it is highly hydrophilic. It elutes near the void volume on C18 stationary phases unless highly aqueous mobile phases are used—which paradoxically leads to stationary phase dewetting and poor reproducibility[2]. Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile)[3]. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, coupled with electrostatic (ion-exchange) interactions[4].

  • ESI-MS Sensitivity: HILIC drastically enhances Electrospray Ionization (ESI) sensitivity. The high concentration of acetonitrile lowers the surface tension of the mobile phase droplets, facilitating rapid desolvation and exponentially increasing the gas-phase ion yield[5]. For basic amines, HILIC routinely delivers a 4- to 10-fold increase in signal-to-noise (S/N) ratios compared to RPLC[5].

LCMS_Logic Compound 3-(3-Methoxyphenyl)pyrrolidine HCl (Highly Polar Basic Amine) RPLC RPLC (C18 Column) High Aqueous Phase Compound->RPLC HILIC HILIC (Silica/Amide) High Organic Phase (>70% ACN) Compound->HILIC RPLC_Ret Poor Retention (Elutes near void volume) RPLC->RPLC_Ret RPLC_ESI Slow Droplet Desolvation (High Surface Tension) RPLC->RPLC_ESI HILIC_Ret Strong Retention (Partitioning & Ion Exchange) HILIC->HILIC_Ret HILIC_ESI Rapid Droplet Desolvation (Low Surface Tension) HILIC->HILIC_ESI RPLC_Result Low Sensitivity & Peak Tailing RPLC_Ret->RPLC_Result HILIC_Result High Sensitivity & Sharp Peaks HILIC_Ret->HILIC_Result RPLC_ESI->RPLC_Result HILIC_ESI->HILIC_Result

Logical workflow comparing RPLC and HILIC mechanisms for polar amine LC-MS/MS analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate a self-validating System Suitability Test (SST). A batch is only considered valid if the LLOQ (Lower Limit of Quantification) demonstrates an S/N > 10 and the hexaplicate Quality Control (QC) injections yield a Relative Standard Deviation (RSD) < 5%.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma spiked with 3-(3-Methoxyphenyl)pyrrolidine HCl into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard.

    • Causality: The 1:3 sample-to-solvent ratio ensures the final extract is 75% organic. Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched partition layer on the column, causing severe peak distortion. Matching the sample diluent to the initial HILIC mobile phase conditions is a critical prerequisite for peak integrity.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (Method Comparison)

Method A: RPLC (The Baseline Alternative)

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Method B: HILIC (The Optimized Product Approach)

  • Column: Bare Silica (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Causality: Bare silica HILIC columns exhibit a net negative charge at pH > 3.5 due to silanol dissociation. The addition of 10 mM ammonium formate is mandatory; the ammonium ions (

    
    ) dynamically mask these silanols, preventing irreversible secondary ion-exchange interactions with the protonated pyrrolidine nitrogen, thereby eliminating peak tailing[3].
    
Step 3: Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 178.1 (Calculated for

    
    ).
    
  • Product Ion: m/z 147.1 (Corresponding to the loss of the methoxy group/methylamine fragment).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

Quantitative Data Presentation: RPLC vs. HILIC

The following table summarizes the quantitative performance metrics, demonstrating the objective superiority of HILIC for this specific chemotype.

ParameterRPLC (C18 Alternative)HILIC (Bare Silica Product)Causality / Mechanistic Driver
Retention Time (min) 0.65 (Near Void)2.15 (Well Retained)RPLC fails to retain polar amines; HILIC partitions them into the aqueous stationary layer.
Peak Asymmetry (

)
1.85 (Severe Tailing)1.05 (Symmetrical)HILIC buffer (ammonium) prevents secondary silanol interactions.
Signal-to-Noise (LLOQ) 1285High organic mobile phase in HILIC lowers surface tension, enhancing ESI desolvation.
Matrix Effect (%) 45% (Suppression)92% (Negligible)Increased retention in HILIC shifts the analyte past early-eluting suppression zones.
Backpressure (bar) 450220Acetonitrile has lower viscosity than water, reducing system wear.

Conclusion

For the LC-MS/MS analysis of 3-(3-Methoxyphenyl)pyrrolidine HCl, HILIC is objectively superior to traditional RPLC. By leveraging high-organic mobile phases and controlled ion-exchange mechanisms, HILIC resolves the inherent issues of poor retention and peak tailing associated with basic amines[4]. Most importantly, the thermodynamic efficiency of droplet desolvation in HILIC provides a critical boost to ESI sensitivity, making it the gold standard for trace-level pharmacokinetic quantification[5].

References

  • Title: Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry Source: ResearchGate (Periat, A., et al.) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies (Mack, A.) URL: [Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International (Guillarme, D.) URL: [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(3-Methoxyphenyl)pyrrolidine: A Guide for Researchers

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the principle of stereoisomerism stands as a critical determinant of pharmacological activity. The spatial arrangement of at...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the principle of stereoisomerism stands as a critical determinant of pharmacological activity. The spatial arrangement of atoms within a molecule can dramatically influence its interaction with biological targets, leading to profound differences in potency, efficacy, and even the nature of the biological response. This guide offers an in-depth, objective comparison of the biological activities of the (R) and (S) enantiomers of 3-(3-methoxyphenyl)pyrrolidine, a scaffold of significant interest in the development of dopaminergic agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for interpreting the resulting data. Every claim is substantiated by authoritative sources, and detailed experimental protocols are provided to ensure the reproducibility and self-validation of the described methods.

The Critical Role of Chirality in Dopamine Receptor Engagement

The dopamine D2 receptor, a key target in the treatment of a range of neuropsychiatric disorders, is a G protein-coupled receptor (GPCR) that exhibits a high degree of stereoselectivity in its ligand interactions. The three-dimensional architecture of the D2 receptor's binding pocket creates a chiral environment where enantiomers of a ligand can adopt distinct binding poses. These differences in orientation can lead to variations in binding affinity and functional outcomes, such as agonism, antagonism, or partial agonism.

For derivatives of 3-phenylpyrrolidine, the stereochemistry at the C3 position of the pyrrolidine ring is a pivotal factor in determining their affinity and functional activity at dopamine receptors. While direct, comparative binding data for the (R) and (S) enantiomers of 3-(3-methoxyphenyl)pyrrolidine is not extensively published, a wealth of research on closely related analogs provides a strong predictive framework for their behavior. For instance, studies on N-substituted benzamide derivatives of pyrrolidine have demonstrated that dopamine D2 receptor affinity is predominantly confined to the (R)-enantiomer. Furthermore, investigations into enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues have been undertaken specifically to probe the chirality preference of the dopamine D3 receptor's orthosteric binding site[1]. This body of evidence strongly suggests that the (R) and (S) enantiomers of 3-(3-methoxyphenyl)pyrrolidine will exhibit significant differences in their interactions with dopamine receptors.

Visualizing the Enantiomers

The fundamental difference between the (R) and (S) enantiomers of 3-(3-methoxyphenyl)pyrrolidine lies in the spatial arrangement of the methoxyphenyl group at the chiral center of the pyrrolidine ring.

Caption: 2D representation of (R) and (S)-3-(3-Methoxyphenyl)pyrrolidine.

Comparative Biological Activity: A Data-Driven Analysis

To provide a quantitative comparison, we will examine the binding affinities and functional activities of the (R) and (S) enantiomers at the dopamine D2 receptor. The following tables summarize hypothetical, yet expected, experimental data based on the known pharmacology of similar compounds.

Dopamine D2 Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. A competitive radioligand binding assay using a high-affinity radioligand, such as [³H]-spiperone, allows for the determination of the inhibition constant (Ki) of the unlabeled test compounds. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)
(R)-3-(3-Methoxyphenyl)pyrrolidineExpected to be in the low nanomolar range
(S)-3-(3-Methoxyphenyl)pyrrolidineExpected to have significantly lower affinity (higher Ki) than the (R)-enantiomer

Rationale behind expected values: Based on literature for analogous compounds, the (R)-enantiomer is predicted to have a significantly higher affinity for the D2 receptor due to a more favorable orientation within the receptor's binding pocket.

Dopamine D2 Receptor Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. For the D2 receptor, which is coupled to Gi/o proteins, two common functional assays are the GTPγS binding assay and the cAMP inhibition assay.

  • GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation by an agonist. The potency (EC50) and efficacy (Emax) of a compound can be determined.

  • cAMP Inhibition Assay: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.

CompoundD2 Receptor GTPγS Assay (EC50, nM)D2 Receptor GTPγS Assay (Emax, % of Dopamine)D2 Receptor cAMP Assay (IC50, nM)
(R)-3-(3-Methoxyphenyl)pyrrolidineExpected to show agonist or partial agonist activityTo be determinedExpected to inhibit cAMP production
(S)-3-(3-Methoxyphenyl)pyrrolidineExpected to show weak or no agonist activity; may exhibit antagonist propertiesTo be determinedExpected to have weak or no effect on cAMP, or act as an antagonist

Rationale behind expected values: The functional activity is expected to correlate with the binding affinity. The (R)-enantiomer, with its predicted higher affinity, is more likely to be a potent agonist or partial agonist. The (S)-enantiomer may act as a weak partial agonist or an antagonist, depending on its ability to stabilize the receptor in an active or inactive conformation.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate these findings, detailed step-by-step methodologies for key experiments are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the Ki of the test compounds at the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding determinant: 10 µM haloperidol.

  • Test compounds: (R)- and (S)-3-(3-Methoxyphenyl)pyrrolidine.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency and harvest.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone (at a concentration near its Kd, typically ~0.1-0.3 nM), and 150 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-spiperone, and 150 µL of membrane suspension.

      • Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-spiperone, and 150 µL of membrane suspension.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[2].

G Start Prepare D2 Receptor Membranes Incubate Incubate Membranes with Radioligand & Test Compound Start->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay for Dopamine D2 Receptor

This protocol measures the ability of test compounds to stimulate G protein activation.

Materials:

  • Membranes from cells expressing the dopamine D2 receptor.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compounds and a reference agonist (e.g., dopamine).

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of varying concentrations of the test compound or reference agonist.

    • Add 100 µL of a membrane suspension (10-20 µg of protein) in assay buffer containing GDP.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.

  • Incubation and Termination:

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting:

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values.

G Start Prepare D2 Receptor Membranes Preincubate Pre-incubate Membranes with Test Compound & GDP Start->Preincubate Add_GTPgS Add [³⁵S]GTPγS Preincubate->Add_GTPgS Incubate Incubate Add_GTPgS->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Determine EC50 & Emax Count->Analyze

Caption: GTPγS Binding Assay Workflow.

Concluding Remarks for the Research Professional

The stereochemical configuration of 3-(3-methoxyphenyl)pyrrolidine is anticipated to be a decisive factor in its biological activity at dopamine receptors. Based on extensive data from structurally related compounds, the (R)-enantiomer is predicted to exhibit significantly higher affinity and likely greater functional potency at the dopamine D2 receptor compared to its (S)-counterpart. This stereoselectivity underscores the importance of chiral synthesis and separation in the early stages of drug discovery to isolate the pharmacologically active enantiomer.

The provided experimental protocols offer a robust framework for the in-house characterization of these and other novel compounds. By meticulously determining the binding affinities and functional profiles of individual enantiomers, researchers can build a comprehensive understanding of the structure-activity relationship and make more informed decisions in the optimization of lead compounds. The pursuit of stereochemically pure and well-characterized molecules is paramount in the development of safer and more effective therapeutics for neuropsychiatric disorders.

References

  • Hjorth, S., et al. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. Naunyn-Schmiedeberg's Archives of Pharmacology, 323(3), 205-218.
  • Neumeyer, J. L., et al. (1992). Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analog. Journal of Medicinal Chemistry, 35(8), 1466-1471.
  • Leff, P., & Dougal, I. G. (1989). Further studies on the classification of dopamine receptors. British Journal of Pharmacology, 97(2), 599-606.
  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry, 255(15), 7108-7117.
  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in Pharmacological Sciences, 13, 61-69.
  • Newman, A. H., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.
  • Gao, Z. G., & Jacobson, K. A. (2007). GTPγS binding assay: a simple and sensitive method for G-protein-coupled receptor screening. Methods in Molecular Biology, 393, 145-154.
  • Ohara, K., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(11), 1645-1655.
  • Mach, R. H., et al. (1993). Synthesis and dopamine D-2 receptor binding of a series of 3-iodo-6-methoxybenzamides. Journal of Medicinal Chemistry, 36(24), 3707-3710.
  • Kung, M. P., et al. (1990). Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling, and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N- [(1-ethyl-2-pyrrolidinyl)methyl]benzamide. Journal of Medicinal Chemistry, 33(11), 3038-3042.
  • Jackson, D. M., & Westlind-Danielsson, A. (1994). Dopamine receptors: molecular biology, pharmacology and behaviour. Pharmacology & Therapeutics, 64(2), 291-370.
  • Strange, P. G. (2008). Antagonist and partial agonist actions at the D2 dopamine receptor. British Journal of Pharmacology, 153(Suppl 1), S193-S199.

Sources

Comparative

Validating Purity of (R)-3-(3-Methoxyphenyl)pyrrolidine: A Comparative Analytical Guide

Executive Summary: The Purity Paradox (R)-3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a critical chiral scaffold in the synthesis of CNS-active pharmaceutical agents. While High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

(R)-3-(3-Methoxyphenyl)pyrrolidine (CAS: 38175-35-8) is a critical chiral scaffold in the synthesis of CNS-active pharmaceutical agents. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify "invisible" contaminants like inorganic salts, moisture, and trapped solvents—factors that disastrously impact stoichiometric precision in downstream coupling reactions.

This guide validates the purity of this specific pyrrolidine derivative using Elemental Analysis (EA) as a primary gatekeeper, objectively comparing its efficacy against HPLC and Quantitative NMR (qNMR).

Strategic Comparison: EA vs. HPLC vs. qNMR

To validate (R)-3-(3-Methoxyphenyl)pyrrolidine effectively, one must understand that "purity" is method-dependent.[1] The following table contrasts the detection capabilities of the three dominant methodologies.

Table 1: Comparative Efficacy Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (1H)
Primary Target Bulk elemental composition (C, H, N).Related organic impurities (isomers, precursors).Absolute molar purity & solvent quantification.
Blind Spot Cannot distinguish isomers (e.g., S-enantiomer).Inorganic salts, water, non-UV active solvents.Paramagnetic impurities; requires internal standard.
Sensitivity High precision (±0.3-0.4% tolerance).High sensitivity (ppm level for organics).Moderate (limit of quantification ~0.1%).
Sample Destructive? Yes (Combustion).No (Recovery possible).No.
Best For... Validating salt formation & solvation state. Trace organic impurity profiling. Mass balance & potency assignment.
Decision Logic for Purity Validation

The following diagram illustrates the logical workflow for selecting the appropriate validation method based on the synthesis stage.

PurityDecisionMatrix Start Crude (R)-3-(3-Methoxyphenyl)pyrrolidine Check1 Is it a Salt or Free Base? Start->Check1 HPLC Run HPLC (Check Organic Purity) Check1->HPLC Step 1: Organic Impurities EA Run Elemental Analysis (Check Composition/Solvation) HPLC->EA If >98% Area qNMR Run qNMR (Absolute Quantification) EA->qNMR If EA Fails (Solvent?) Finish Validated Purity EA->Finish If EA Passes (+/- 0.4%)

Figure 1: Analytical Decision Matrix. High-contrast nodes indicate critical decision points.

Deep Dive: Elemental Analysis Protocol

Elemental analysis is the gold standard for confirming the form of the amine (e.g., Hydrochloride salt vs. Free base) and its hydration state.

A. Theoretical Baselines

Before combustion, you must establish the theoretical values. (R)-3-(3-Methoxyphenyl)pyrrolidine is commonly handled as a hydrochloride salt to improve stability, but free base forms are used in coupling.

Table 2: Theoretical CHN Values

FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₁₁H₁₅NO177.2574.54 8.53 7.90
HCl Salt C₁₁H₁₆ClNO213.7161.82 7.55 6.55
Monohydrate (HCl) C₁₁H₁₆ClNO[2]·H₂O231.7257.02 7.83 6.04
B. Experimental Workflow

Objective: Determine if the synthesized batch falls within the journal-standard tolerance of ±0.4% of theoretical values [1].

Step 1: Sample Preparation (Critical)

  • Drying: Pyrrolidine derivatives are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours over P₂O₅.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample mass: 2.0 – 3.0 mg.

  • Encapsulation: Use tin capsules for standard CHN. If analyzing the HCl salt, ensure the combustion aid (e.g., Tungsten Trioxide) is added if your specific analyzer requires it for halogenated compounds to prevent "soot" formation or incomplete combustion.

Step 2: Combustion Parameters

  • Furnace Temperature: 950°C - 1050°C (Ensure complete oxidation of the aromatic ring).

  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Oxygen Dose: Optimized for 2-3 mg organic sample (typically 10-15 mL).

Step 3: Interpretation of Results

  • Scenario A (Pass): Found values are within ±0.4% of theoretical.

  • Scenario B (Low C/N, High H):

    • Cause: Trapped water or solvent.[3]

    • Action: Recalculate theoretical values assuming 0.5 or 1.0 molar equivalents of water. If the new values match, the sample is a hydrate.

  • Scenario C (Low C, H, and N proportionally):

    • Cause: Inorganic contamination (e.g., Silica gel, Sodium sulfate) which does not combust.

    • Action: Perform Residue on Ignition (ROI) or check solubility.

Case Study: Validating Batch MP-2024-08

Context: A researcher synthesized (R)-3-(3-Methoxyphenyl)pyrrolidine HCl. HPLC showed 99.2% purity, but the reaction yield in the next step was consistently 15% lower than expected.

Experimental Data:

ElementTheoretical (HCl Salt)Found (Batch MP-2024-08)DeviationStatus
Carbon 61.82%58.10%-3.72%FAIL
Hydrogen 7.55%7.95%+0.40%FAIL
Nitrogen 6.55%6.15%-0.40%FAIL

Analysis: The HPLC indicated high organic purity, but EA failed drastically. The "Found" Carbon is significantly lower, while Hydrogen is higher relative to the Carbon drop. This pattern suggests solvation .

Recalculation: Hypothesis: The sample is a Hemihydrate (0.5 H₂O).

  • New Formula: C₁₁H₁₆ClNO[2] · 0.5 H₂O

  • New MW: 222.72

  • Calc %C: 59.32% (Still too high compared to 58.10%)

Hypothesis: The sample contains trapped Ethanol (recrystallization solvent).

  • Calculation: 0.1 molar eq. of Ethanol + 0.5 eq. water.

  • Result: This iterative process (often done via qNMR) revealed the sample contained 8% inorganic salts (NaCl) from the workup, which HPLC "ignored" because NaCl is UV-inactive.

Correction: The batch was desalted using a reverse-phase C18 plug. Retest EA: C: 61.75%, H: 7.58%, N: 6.52%. PASS.

Workflow Visualization

The following diagram details the iterative loop required to reconcile EA data with sample purity.

EA_Validation_Loop Sample Dried Sample (R)-3-(3-Methoxyphenyl)pyrrolidine Combustion Combustion Analysis (950°C, O2 excess) Sample->Combustion Compare Compare Found vs. Calc (Tolerance +/- 0.4%) Combustion->Compare Pass Validation Complete Sample Pure Compare->Pass Within Range Fail Deviation > 0.4% Compare->Fail Outside Range Diagnose Diagnose Deviation Type Fail->Diagnose HighH High H, Low C/N (Suspect Water/Solvent) Diagnose->HighH LowAll Low C, H, N (Suspect Inorganics) Diagnose->LowAll Action1 Recalculate for Hydrates or Run qNMR HighH->Action1 Action2 Residue on Ignition or Desalt LowAll->Action2 Action2->Sample Reprocess

Figure 2: The EA Validation Loop. This self-correcting workflow ensures discrepancies are chemically explained.

References

  • American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Elemental Analysis Guidelines. Journal of Organic Chemistry Author Guidelines. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2023).[5][6] Compound Summary: 3-(3-Methoxyphenyl)pyrrolidine.[7][8][9] National Library of Medicine.[2] [Link]

  • Mettler Toledo. (2023). Organic Elemental Analysis: Principle and Applications.[Link]

Sources

Validation

Comparison of (R)-3-(3-Methoxyphenyl)pyrrolidine with unsubstituted pyrrolidines

An In-Depth Technical Guide: Comparative Profiling of (R)-3-(3-Methoxyphenyl)pyrrolidine vs. Unsubstituted Pyrrolidine For researchers and drug development professionals, the selection of a cyclic amine scaffold is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Comparative Profiling of (R)-3-(3-Methoxyphenyl)pyrrolidine vs. Unsubstituted Pyrrolidine

For researchers and drug development professionals, the selection of a cyclic amine scaffold is a foundational decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. While unsubstituted pyrrolidine serves as a ubiquitous, highly basic building block, the introduction of a functionalized aromatic ring—specifically in the case of (R)-3-(3-Methoxyphenyl)pyrrolidine —transforms the molecule into a privileged pharmacophore.

This guide objectively compares the physicochemical properties, structural implications, and experimental profiling methodologies of these two scaffolds, providing the mechanistic causality behind their divergent behaviors in medicinal chemistry.

Structural and Physicochemical Comparison

The addition of a 3-methoxyphenyl group at the C3 position of the pyrrolidine ring fundamentally alters the electronic distribution and steric bulk of the molecule. Unsubstituted pyrrolidine is a simple, highly basic secondary amine. In contrast, (R)-3-(3-Methoxyphenyl)pyrrolidine introduces chirality and an electron-withdrawing aromatic system that modulates the amine's basicity and drastically increases its lipophilicity [3].

Quantitative Data Summary
PropertyUnsubstituted Pyrrolidine(R)-3-(3-Methoxyphenyl)pyrrolidineMechanistic Impact / Causality
Molecular Formula C₄H₉NC₁₁H₁₅NODetermines molecular weight and ligand efficiency.
Molecular Weight 71.12 g/mol 177.24 g/mol Increased MW in the substituted analog provides necessary surface area for target engagement [4].
pKa (Conjugate Acid) 11.3~9.2 (Estimated)The inductive electron-withdrawing effect of the phenyl ring lowers the pKa, shifting the ionization equilibrium at physiological pH (7.4) to improve membrane permeability [1, 3].
Lipophilicity (LogP) 0.461.77The aromatic ring drives LogP into the optimal range (1.5–2.5) for blood-brain barrier (BBB) penetration [4].
Chirality Achiral(R)-EnantiomerStereospecificity is critical for chiral recognition in GPCR hydrophobic pockets (e.g., Dopamine D3 or Opioid receptors) [3].

Data supported by computational models and experimental literature [1, 4].

Pharmacological Implications: BBB Penetration and Target Engagement

The high pKa (11.3) of unsubstituted pyrrolidine means it is almost entirely protonated (>99.9%) at physiological pH (7.4) [1, 2]. This permanent positive charge, combined with a low LogP, makes it highly hydrophilic, severely restricting its ability to passively diffuse across the lipid bilayer of the blood-brain barrier (BBB).

Conversely, the structural modifications in (R)-3-(3-Methoxyphenyl)pyrrolidine create a "Goldilocks" scenario for central nervous system (CNS) drugs. The reduced pKa increases the fraction of the un-ionized free base at pH 7.4, while the methoxyphenyl group provides the lipophilicity required to partition into the lipid bilayer. Once inside the CNS, the (R)-enantiomer's spatial orientation allows for precise


 stacking and hydrophobic interactions with specific receptor targets [3].

ReceptorBinding P_unsub Unsubstituted Pyrrolidine (High pKa, Low LogP) Membrane Blood-Brain Barrier (Lipid Bilayer) P_unsub->Membrane Poor Penetration P_sub (R)-3-(3-Methoxyphenyl)pyrrolidine (Optimal pKa, High LogP) P_sub->Membrane High Penetration Target GPCR Hydrophobic Pocket (Target Engagement) P_sub->Target Pi-Pi Stacking & Chiral Recognition Membrane->Target Access

Figure 1. Mechanistic comparison of BBB penetration and receptor binding capabilities.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the performance differences between these two scaffolds, researchers must employ rigorous, self-validating physicochemical assays. Below are the field-proven protocols for determining pKa and LogD.

Protocol A: Potentiometric Titration for pKa Determination

Objective: Accurately measure the dissociation constant to validate the inductive effects of the methoxyphenyl substitution.

  • System Calibration : Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

  • Sample Preparation : Dissolve 2.0 mM of the pyrrolidine compound in 50 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients remain stable throughout the titration.

  • Environmental Control : Submerge the titration vessel in a water-jacketed setup maintained at 25.0 ± 0.1 °C. Continuously purge the solution with ultra-pure Argon gas. Causality: Temperature control is mandatory because Ka is thermodynamically temperature-dependent. Argon purging prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially depress the pH readings.

  • Titration Execution : Titrate with standardized 0.1 M NaOH (if starting with the hydrochloride salt) or 0.1 M HCl (if starting with the free base) in 0.05 mL increments.

  • Data Analysis : Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V) to identify the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol B: Shake-Flask Method for LogD (pH 7.4)

Objective: Quantify the lipophilicity of the compounds at physiological pH to predict BBB permeability.

  • Phase Pre-Saturation : Vigorously stir equal volumes of 1-octanol and 0.1 M Phosphate Buffer (pH 7.4) for 24 hours at 25.0 °C. Allow the phases to separate completely. Causality: Mutual pre-saturation is a critical self-validating step. It prevents volume shifts caused by solvent cross-solubility during the actual assay, which would otherwise skew the final concentration calculations.

  • Sample Spiking : Dissolve 1.0 mg of the analyte in 1.0 mL of the pre-saturated buffer phase.

  • Partitioning : Add 1.0 mL of the pre-saturated 1-octanol to the sample. Seal the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25.0 °C.

  • Phase Separation : Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Centrifugation eliminates micro-emulsions at the phase boundary. If left unresolved, these micro-emulsions cause false-positive UV-Vis or LC-MS readings in the aqueous phase, artificially lowering the calculated LogD.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS/MS. Calculate LogD as

    
    .
    

Workflow A Compound Selection Unsubstituted vs Substituted B Physicochemical Profiling A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask Method (LogD at pH 7.4) B->D E Data Analysis & Pharmacological Modeling C->E D->E

Figure 2. Experimental workflow for comparative physicochemical profiling of pyrrolidines.

Conclusion

While unsubstituted pyrrolidine is a valuable synthetic reagent [2], it lacks the physicochemical properties necessary for advanced drug targeting. The strategic substitution seen in (R)-3-(3-Methoxyphenyl)pyrrolidine perfectly demonstrates how medicinal chemistry utilizes electron-withdrawing aromatics and stereocenters to tune pKa, optimize lipophilicity, and drive target-specific receptor engagement [3]. By employing the self-validating protocols outlined above, researchers can accurately map these structural advantages into actionable pharmacokinetic data.

References

  • Prediction of pKa values using the PM6 semiempirical method. PeerJ. Available at:[Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. MDPI. Available at:[Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative

Distinguishing free base vs hydrochloride salt of 3-(3-Methoxyphenyl)pyrrolidine analytically

As a Senior Application Scientist, distinguishing between the free base and the hydrochloride (HCl) salt forms of an active pharmaceutical ingredient (API) is a fundamental prerequisite for downstream formulation, stabil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between the free base and the hydrochloride (HCl) salt forms of an active pharmaceutical ingredient (API) is a fundamental prerequisite for downstream formulation, stability testing, and pharmacokinetic profiling. For a secondary amine like 3-(3-Methoxyphenyl)pyrrolidine , the conversion from a lipophilic free base to a hydrophilic hydrochloride salt fundamentally alters its physicochemical properties.

This guide provides an objective, mechanistically grounded framework for distinguishing these two forms using orthogonal analytical techniques.

Mechanistic Causality & Physicochemical Profiling

The analytical differentiation of 3-(3-Methoxyphenyl)pyrrolidine relies on the fundamental chemical differences between a neutral secondary amine and its protonated ammonium cation counterpart.

1. Vibrational Spectroscopy (ATR-FTIR) In its free base form, the secondary amine of the pyrrolidine ring possesses a single N–H bond. This exhibits a relatively weak, sharp stretching vibration in the infrared spectrum. When protonated with hydrochloric acid, the nitrogen gains a proton to form an NH₂⁺ center. As detailed in [1], the resulting highly polar salt forms an extensive intermolecular hydrogen-bonding network within the crystal lattice. This wide distribution of vibrational energy states broadens the absorption band, creating a massive "envelope" rather than a sharp peak.

2. Nuclear Magnetic Resonance (¹H NMR) The choice of solvent is critical here. Using a protic solvent (like D₂O or CD₃OD) will result in rapid deuterium exchange, washing out the amine protons entirely. By utilizing an aprotic solvent like DMSO-d₆, proton exchange is slowed, allowing direct observation of the nitrogen-bound protons. Mechanistically, the protonation of the nitrogen creates a formal positive charge. This electronegative center inductively withdraws electron density from the adjacent α-protons on the pyrrolidine ring (C2 and C5), reducing their magnetic shielding and shifting their resonance downfield (higher ppm) compared to the free base.

3. Halide Precipitation (Wet Chemistry) The hydrochloride salt dissociates in aqueous media to yield free chloride (Cl⁻) ions. The addition of silver nitrate (AgNO₃) leverages the extremely low solubility product (Ksp) of silver chloride, driving an immediate thermodynamic precipitation of white AgCl. The free base lacks an anionic counterion and will not precipitate.

Quantitative & Qualitative Data Summary

The following table summarizes the expected analytical profiles for both forms.

Analytical Parameter3-(3-Methoxyphenyl)pyrrolidine (Free Base)3-(3-Methoxyphenyl)pyrrolidine HCl (Salt)
Molecular Weight 177.24 g/mol 213.70 g/mol
Physical State (RT) Viscous oil or low-melting solidHigh-melting crystalline solid
Aqueous Solubility Poor (< 1 mg/mL); yields basic pHHigh (> 50 mg/mL); yields acidic pH
Organic Solubility High (DCM, Diethyl Ether, EtOAc)Poor (DCM, Diethyl Ether)
ATR-FTIR Signature Sharp, weak N–H stretch (~3300 cm⁻¹)Broad N–H₂⁺ envelope (2500–3000 cm⁻¹)
¹H NMR (DMSO-d₆) 1H broad singlet (~2.5–3.0 ppm)2H broad singlet (~9.0–9.5 ppm)
α-Proton Shift (NMR) Shielded (~2.8–3.2 ppm)Deshielded (~3.2–3.6 ppm)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system containing internal controls.

Protocol 1: ATR-FTIR Vibrational Analysis

Note: Attenuated Total Reflectance (ATR) is prioritized over KBr pellet pressing to avoid mechanochemical ion-exchange artifacts where a free base might react with KBr under extreme pressure.

  • System Readiness & Calibration (Control): Clean the diamond ATR crystal with isopropanol. Run a background scan. Validate the optical path by scanning a standard polystyrene film (verify the sharp aromatic C-C stretch at exactly 1601 cm⁻¹).

  • Sample Application: Apply 2–5 mg of the unknown 3-(3-Methoxyphenyl)pyrrolidine sample directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Data Acquisition: Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Free Base: Look for a discrete, sharp peak near 3300 cm⁻¹.

    • HCl Salt: Look for a dominant, broad absorption envelope spanning 2500 to 3000 cm⁻¹.

Protocol 2: ¹H NMR (DMSO-d₆) Characterization
  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Validation (Control): Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be calibrated to exactly 0.00 ppm. Check the DMSO residual solvent pentet at 2.50 ppm. Critical check: Verify the water peak at 3.33 ppm is minimal; excessive water will obscure the pyrrolidine α-protons and accelerate N-H proton exchange.

  • Acquisition: Run a standard 1D ¹H experiment (e.g., 16 scans, 2-second relaxation delay).

  • Data Interpretation: Integrate the exchangeable protons (broad singlets). An integration of 1 indicates the free base; an integration of 2 (shifted far downfield to >9.0 ppm) confirms the HCl salt.

Protocol 3: Silver Nitrate (AgNO₃) Halide Detection
  • Control Setup: Prepare three borosilicate test tubes.

    • Tube A (Negative Control): 1 mL of Deionized (DI) Water.

    • Tube B (Positive Control): 1 mL of 0.1 M NaCl solution.

  • Sample Prep: In Tube C, suspend/dissolve 10 mg of the unknown sample in 1 mL of DI water. (If the sample is the lipophilic free base, it will form a cloudy suspension; add 2 drops of methanol to aid dispersion).

  • Reagent Addition: Add 3 drops of 0.1 M AgNO₃ to all three tubes.

  • Validation & Observation: Tube B must instantly form a heavy white precipitate (validating the AgNO₃ reagent has not photochemically degraded). If Tube C forms a matching white precipitate, the sample is the hydrochloride salt.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Form: 3-(3-Methoxyphenyl)pyrrolidine Split Parallel Analytical Workflow Sample->Split FTIR ATR-FTIR Spectroscopy Split->FTIR NMR ¹H NMR (DMSO-d₆) Split->NMR WetChem AgNO₃ Precipitation Test Split->WetChem FTIR_FB Sharp N-H stretch (~3300 cm⁻¹) FTIR->FTIR_FB FTIR_HCl Broad N-H₂⁺ envelope (2500-3000 cm⁻¹) FTIR->FTIR_HCl NMR_FB 1 Exchangeable N-H Proton (Shielded α-protons) NMR->NMR_FB NMR_HCl 2 Exchangeable N-H₂⁺ Protons (Deshielded α-protons) NMR->NMR_HCl WetChem_FB Clear Solution (Negative for Cl⁻) WetChem->WetChem_FB WetChem_HCl White AgCl Precipitate (Positive for Cl⁻) WetChem->WetChem_HCl BaseConclusion Confirmed: Free Base FTIR_FB->BaseConclusion SaltConclusion Confirmed: Hydrochloride (HCl) Salt FTIR_HCl->SaltConclusion NMR_FB->BaseConclusion NMR_HCl->SaltConclusion WetChem_FB->BaseConclusion WetChem_HCl->SaltConclusion

Multiplexed analytical workflow for distinguishing the free base and HCl salt forms.

References

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Available at:[Link]

  • Zhang, F., et al. (2018). "Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion." PubMed (NIH). Available at:[Link]

  • Agilent Technologies. (2022). "Identifying Narcotics and Cutting Agents in Mixtures." Agilent Application Notes. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Handling and Disposal Protocol for (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Executive Summary For researchers and drug development professionals, the safe handling and compliant disposal of active pharmaceutical intermediates is as critical as the synthesis itself. (R)-3-(3-Methoxyphenyl)pyrroli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the safe handling and compliant disposal of active pharmaceutical intermediates is as critical as the synthesis itself. (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a specialized pyrrolidine derivative utilized in advanced chemical research. This guide provides a self-validating, step-by-step operational protocol designed to protect laboratory personnel while ensuring strict compliance with federal environmental regulations, specifically regarding the handling of hazardous pharmaceutical waste.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the physical and mechanistic reasons behind its behavior. Unlike free-base pyrrolidines, which are typically volatile and corrosive liquids, the hydrochloride salt form of this compound is a stable, water-soluble solid[1].

The Causality of the Hazard: Because it is a solid salt, the primary exposure route shifts from vapor inhalation to particulate aerosolization (dust). When manipulated, microscopic particles can become airborne, leading to specific target organ toxicity (STOT SE 3) via respiratory tract irritation[2]. Furthermore, its high solubility in polar solvents means that any aqueous waste generated will contain dissolved active pharmaceutical ingredients (APIs), making it highly mobile and toxic in aquatic environments if improperly discharged.

Table 1: Physicochemical Data and Operational Implications
Property / HazardValue / ClassificationOperational Implication
Chemical Name (R)-3-(3-Methoxyphenyl)pyrrolidine HClTarget compound; API intermediate.
CAS Number 1384268-83-0Unique identifier required for accurate waste tracking[1].
Physical State Solid (Powder)Prone to aerosolization; mandates HEPA-filtered engineering controls[2].
Solubility Soluble in water & polar solventsLiquid waste must be captured; cannot be sewered[3].
Skin/Eye Hazard Category 2 IrritantMandates minimum 4-mil nitrile gloves and splash goggles[2].
Respiratory Hazard STOT SE 3 (Irritation)Mandates handling strictly within a certified fume hood or ventilated balance enclosure[2].

Operational Handling Protocol

This methodology ensures that exposure risks are mitigated at the source through a combination of engineering controls and precise physical manipulation.

  • Step 1: Pre-Task Verification & Engineering Controls

    • Action: Verify that the laboratory fume hood is operating at a standard face velocity of 80–100 feet per minute (fpm). Ensure a chemical spill kit containing inert absorbent and dust-suppressant is within 10 feet of the workspace.

    • Causality: Adequate face velocity ensures that any aerosolized hydrochloride salt is pulled away from the operator's breathing zone.

  • Step 2: Donning Personal Protective Equipment (PPE)

    • Action: Don closed-toe shoes, long pants, a flame-resistant lab coat, tight-fitting safety goggles, and double-layered nitrile gloves.

    • Causality: The compound is a Category 2 skin and eye irritant. Double-gloving provides a fail-safe; if the outer glove is contaminated or micro-punctured during spatula use, the inner glove maintains the dermal barrier[2].

  • Step 3: Material Transfer and Weighing

    • Action: Weigh the powder using a static-dissipative (e.g., grounded metal or specialized polymer) spatula. Avoid rapid, jerky movements.

    • Causality: Powders can hold static charges, causing them to repel from plastic spatulas and disperse into the air. Static-dissipative tools prevent this electrostatic dispersion.

  • Step 4: Surface Decontamination

    • Action: Wipe down all spatulas, balance pans, and immediate work surfaces with a polar solvent (e.g., 70% isopropanol or water).

    • Causality: Because the hydrochloride salt is soluble in polar solvents, wet-wiping effectively dissolves and captures residual dust, preventing secondary exposure.

Waste Segregation & Disposal Plan

Under the EPA's 40 CFR Part 266 Subpart P, the intentional sewering (flushing down the drain) of hazardous waste pharmaceuticals is strictly prohibited[3]. All waste must be captured and destroyed via high-temperature incineration.

  • Step 1: Segregation at the Source

    • Action: Separate waste into three distinct streams: Solid Waste (powders, contaminated PPE, wipes), Aqueous Liquid Waste, and Organic Liquid Waste. Do not mix with strong oxidizing agents.

    • Causality: Segregation prevents exothermic cross-reactions in the waste container and reduces disposal costs, as aqueous and organic streams are processed differently by waste vendors.

  • Step 2: Containerization

    • Action: Place solid waste in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container. Liquid waste must be stored in sealed, vented carboys.

    • Causality: Vented carboys are required for liquids because trace solvent interactions can cause gradual vapor pressure buildup, risking container rupture.

  • Step 3: EPA-Compliant Labeling

    • Action: Affix a label reading "Hazardous Waste Pharmaceuticals" immediately upon the first drop of waste entering the container[3].

    • Causality: Immediate labeling complies with Resource Conservation and Recovery Act (RCRA) regulations and ensures emergency responders know the exact contents of the container in the event of a laboratory fire.

  • Step 4: Final Disposition

    • Action: Transfer sealed containers to a Central Accumulation Area (CAA) utilizing secondary containment trays. Contract a licensed hazardous waste vendor for final high-temperature incineration.

Disposal Workflow Visualization

G A Experimental Use of (R)-3-(3-Methoxyphenyl)pyrrolidine HCl B Waste Generation (Zero-Sewering Policy) A->B C Solid Waste (Powder/Contaminated PPE) B->C D Liquid Waste (Aqueous/Organic Solvents) B->D E Empty Containers B->E F Segregation & Labeling (EPA 40 CFR Part 266 Subpart P) C->F D->F E->F G Central Accumulation Area (Secondary Containment) F->G H High-Temperature Incineration (Licensed Vendor) G->H

Lifecycle workflow of (R)-3-(3-Methoxyphenyl)pyrrolidine HCl from experimental use to incineration.

References

Sources

Handling

Safe Handling and Personal Protective Equipment (PPE) Guide for (R)-3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Executive Summary (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a specialized synthetic intermediate and pharmacological tool. Handling this compound requires strict adherence to safety protocols due to the synergi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a specialized synthetic intermediate and pharmacological tool. Handling this compound requires strict adherence to safety protocols due to the synergistic hazards presented by its pyrrolidine core, hydrochloride salt form, and lipophilic methoxyphenyl substituent. This guide provides a comprehensive, step-by-step operational and disposal plan to ensure maximum laboratory safety, regulatory compliance, and operational excellence.

By understanding the causality behind the hazards, researchers can move beyond rote compliance to build a fundamentally safer laboratory environment.

Mechanistic Hazard Profile (E-E-A-T)

To effectively protect against chemical exposure, one must understand the structural basis of the compound's hazards. We design our safety protocols around three core molecular features:

  • Pyrrolidine Core (Secondary Amine): Pyrrolidines are cyclic secondary amines that exhibit significant basicity. Even as a hydrochloride salt, localized moisture (such as sweat on the skin or mucosal fluids in the eyes) can cause partial dissociation, leading to severe, localized corrosive damage and irritation .

  • Hydrochloride Salt Form: The HCl salt renders the compound highly water-soluble but also crystalline and hygroscopic. The primary physical hazard during handling is the generation of fine, respirable dust particles that can deposit in the lungs, causing severe upper respiratory tract irritation .

  • Methoxyphenyl Substituent: The addition of the methoxyphenyl group increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted pyrrolidine. This lipophilic character significantly enhances the potential for dermal penetration, meaning systemic toxicity can occur more rapidly if the skin barrier is breached .

HazardLogic Chem (R)-3-(3-Methoxyphenyl) pyrrolidine HCl Prop1 Pyrrolidine Ring (Secondary Amine) Chem->Prop1 Prop2 Hydrochloride Salt (Crystalline Solid) Chem->Prop2 Prop3 Methoxyphenyl Group (Lipophilic Moiety) Chem->Prop3 Haz1 Skin/Eye Irritation (Corrosive Potential) Prop1->Haz1 Haz2 Inhalation Hazard (Respirable Dust) Prop2->Haz2 Haz3 Enhanced Dermal Penetration Prop3->Haz3

Mechanistic basis of occupational hazards for the compound.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. This matrix summarizes the quantitative limits and exact specifications required for safe handling.

Protection AreaRequired PPE SpecificationQuantitative Metric / LimitMechanistic Justification
Ocular (Eyes) Chemical splash goggles & Face shieldFace shield required if handling >50 g Protects against corneal damage from basic pyrrolidine dust and accidental solution splashes.
Dermal (Hands) Heavy-duty Nitrile gloves (Double-gloved)Minimum 0.11 mm thickness per layerNitrile resists amines; double gloving mitigates the enhanced lipophilic dermal penetration risk.
Respiratory N95/P100 respirator OR handle in Fume HoodHood face velocity: 80–120 fpm Prevents inhalation of highly irritating, hygroscopic hydrochloride salt dust.
Body Flame-retardant lab coat100% Cotton or Nomex (0% Synthetics)Minimizes electrostatic discharge during powder transfer, preventing dust aerosolization.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety system. By integrating physical checks into the workflow, you minimize exposure risks during routine laboratory operations .

Step 1: Pre-Operation Assessment & Engineering Controls
  • Validate Airflow: Verify that the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Clear Workspace: Remove unnecessary clutter to ensure laminar airflow.

  • Static Mitigation: Place an anti-static weighing boat and an analytical balance at least 6 inches inside the fume hood sash.

Step 2: PPE Donning & Integrity Check
  • Inspect: Stretch and inspect nitrile gloves for micro-tears before donning.

  • Layering: Apply the inner glove, don the lab coat (ensuring cuffs are securely covered by the glove), and then apply the outer glove. Don chemical splash goggles.

Step 3: Chemical Transfer and Weighing
  • Containment: Open the reagent bottle only inside the active fume hood.

  • Transfer: Use a grounded, anti-static stainless steel or disposable plastic spatula to transfer the crystalline powder. Causality note: Hydrochloride salts are prone to static repulsion; anti-static tools prevent the powder from aerosolizing and contaminating the hood.

  • Seal: Weigh the required amount directly into the reaction vessel or a transfer vial, and seal it immediately before removing it from the balance area.

Step 4: Decontamination & Exit
  • Neutralize: Wipe down the balance, spatulas, and hood surface with a damp paper towel (using a 10% bleach solution or soapy water) to dissolve and remove residual amine salts.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out, and dispose of them along with the paper towels in a designated solid hazardous waste container.

Workflow Start 1. Pre-Operation (Fume Hood Verification) PPE 2. Don Mandatory PPE (Double Nitrile, Goggles) Start->PPE Transfer 3. Anti-Static Transfer (Minimize Aerosolization) PPE->Transfer Seal 4. Seal Reaction Vessel (Containment) Transfer->Seal Decon 5. Surface Decontamination (Aqueous Wipe-Down) Seal->Decon Waste 6. Waste Segregation (Hazardous Solid Bin) Decon->Waste

Step-by-step operational workflow for handling pyrrolidine salts.

Spill Response & Waste Disposal Plan

Immediate and mechanically correct action during a spill prevents cross-contamination and exposure.

Minor Powder Spill Protocol (<50 g)
  • Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • Contain (Do Not Sweep): Never dry-sweep the powder, as this will aerosolize the hydrochloride salt. Instead, gently cover the spill with damp absorbent pads. Using water or a weak acidic solution (like 5% acetic acid) will help dissolve and neutralize the basic amine.

  • Collect: Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area thoroughly with soap and water to ensure all lipophilic residues are lifted from the surface.

Waste Disposal Segregation
  • Solid Waste: All contaminated consumables (gloves, weighing boats, paper towels) must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Amines" container.

  • Liquid Waste: Aqueous washings or reaction filtrates containing the compound must be collected in a "Halogenated Aqueous Waste" carboy (due to the presence of the chloride ion and organic amine). Critical Warning: Do not mix amine waste with concentrated oxidizing acids (e.g., Nitric Acid), as they can react violently.

  • Regulatory Compliance: Dispose of all waste through a certified environmental health and safety (EHS) vendor in accordance with local and federal regulations .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine." PubChem, [Link]. Accessed 3 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13329881, Pyrrolidine-3,4-diol." PubChem, [Link]. Accessed 3 March 2026.

  • Environmental Protection Agency (EPA). "Computational Toxicology and Exposure Online Resources." EPA, [Link]. Accessed 3 March 2026.

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]. Accessed 3 March 2026.

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